2-bromo-3-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHHOFMRNZTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484-28-2 | |
| Record name | 2-Bromo-3-methyl-1h-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Bromo-3-methyl-1H-indole
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methyl-1H-indole
This compound, colloquially known as 2-bromo-skatole, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a reactive bromine atom at the electron-rich C2 position of the indole nucleus, renders it an exceptionally versatile intermediate for constructing more complex molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals, including neurotransmitters like serotonin and anti-migraine drugs of the triptan class.[1][2] The strategic placement of a bromine handle on the 3-methylindole core opens a gateway for diverse cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of varied substituents and the assembly of novel drug candidates and bioactive compounds. This guide provides a comprehensive exploration of its synthesis, focusing on the underlying principles, mechanistic details, and field-proven protocols.
Primary Synthetic Strategy: Regioselective Electrophilic Bromination of 3-Methylindole (Skatole)
The most direct and widely adopted method for preparing this compound is the electrophilic bromination of its readily available precursor, 3-methylindole (skatole). The indole ring is inherently electron-rich, making it highly susceptible to electrophilic attack.[3] While the C3 position is typically the most nucleophilic site in an unsubstituted indole, the presence of the methyl group in skatole effectively blocks this position.[4] Consequently, electrophilic substitution is redirected to the next most activated position, C2, allowing for a highly regioselective synthesis.
Mechanistic Rationale: Controlling the Electrophilic Pathway
The choice of brominating agent and reaction conditions is paramount to achieving the desired C2-brominated product while avoiding competing side reactions, most notably free-radical bromination of the C3-methyl group.
-
The Reagent of Choice: N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[5][6] Unlike elemental bromine (Br₂), which can lead to over-bromination and other side reactions due to its high reactivity, NBS serves as a source of a low, steady concentration of electrophilic bromine.[7] This controlled delivery minimizes undesired pathways and enhances selectivity.
-
The Electrophilic Substitution Mechanism The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The π-system of the indole ring attacks the electrophilic bromine species generated from NBS. This attack, directed to the C2 position, forms a resonance-stabilized cationic intermediate (a σ-complex or indoleninium ion). Subsequent deprotonation by a weak base (such as the succinimide anion) restores the aromaticity of the indole ring, yielding the final this compound product.
Sources
spectroscopic data of 2-bromo-3-methyl-1H-indole (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The strategic placement of substituents, such as halogens and alkyl groups, onto the indole ring system profoundly influences the molecule's electronic properties, steric profile, and ultimately, its biological activity. This compound is a versatile synthetic intermediate whose utility in drug discovery and materials science hinges on its unambiguous structural confirmation.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy—required to characterize this compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a field-proven framework for its interpretation, explaining the causal relationships between molecular structure and spectral output. Every piece of analytical data serves as a validation point, ensuring the highest degree of scientific integrity for researchers engaged in synthesis and characterization.
Molecular Structure and Spectroscopic Workflow
The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the logical workflow for its characterization. The numbering of the indole ring is standardized, and for this compound, the substituents are located on the pyrrole moiety of the bicyclic system.
Caption: Molecular structure and atom numbering of this compound.
A typical workflow for structural elucidation follows a multi-technique approach to gather orthogonal data, ensuring a robust and confident characterization.
Caption: Standard workflow for spectroscopic characterization of a synthetic compound.
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique for determining the molecular weight of a compound and gaining insight into its structural components through fragmentation analysis. For this compound (C₉H₈BrN), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.
Experimental Protocol (Electron Ionization - GC/MS):
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: 1 µL of the solution is injected into the Gas Chromatograph (GC). The sample is vaporized in a heated injection port and separated on a capillary column (e.g., Agilent HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Ionization: As the compound elutes from the GC column, it enters the Electron Ionization (EI) source of the mass spectrometer. A standard 70 eV electron beam is used to ionize the molecules.
-
Analysis: The resulting ions are separated by a quadrupole mass analyzer and detected.
Data Interpretation:
The mass spectrum is expected to show a distinctive molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
-
Expected Molecular Weight:
-
For C₉H₈⁷⁹BrN: 208.98 g/mol
-
For C₉H₈⁸¹BrN: 210.98 g/mol
-
Table 1: Key Mass Spectrometry Data for this compound
| m/z (Relative Intensity) | Proposed Fragment | Notes |
| 211 / 209 (~1:1) | [C₉H₈BrN]⁺ | Molecular ion peak ([M+2]⁺ / [M]⁺), confirming the presence of one bromine atom. |
| 130 | [M - Br]⁺ | Loss of the bromine radical, a common fragmentation pathway for bromo-compounds. |
| 115 | [M - Br - CH₃]⁺ | Subsequent loss of the methyl radical from the [M - Br]⁺ fragment. |
Data is interpreted based on standard fragmentation principles and available spectral data for this compound.[3]
Sources
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
reactivity and stability of 2-bromo-3-methyl-1H-indole
An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-3-methyl-1H-indole
Abstract
This technical guide provides a comprehensive analysis of the chemical , a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the intricate interplay between the indole core and its substituents—a C2-bromo atom and a C3-methyl group—which collectively define its chemical behavior. We will explore its participation in cornerstone synthetic transformations, including transition-metal-catalyzed cross-coupling reactions and electrophilic substitutions, while also addressing critical stability considerations under various experimental conditions. This guide is intended to serve as an authoritative resource for scientists, offering field-proven insights and detailed protocols to effectively leverage this compound in complex synthetic endeavors.
Core Concepts: Electronic Structure and Reactivity Profile
The indole scaffold is an electron-rich aromatic system, a characteristic stemming from the fusion of a benzene ring with a pyrrole ring. The lone pair of electrons on the nitrogen atom participates in the π-system, rendering the heterocyclic portion particularly nucleophilic. In an unsubstituted indole, the position of greatest electron density is C3, making it the primary site for electrophilic attack.
The introduction of substituents at the C2 and C3 positions, as in this compound, fundamentally alters this intrinsic reactivity profile.
-
3-Methyl Group: As an electron-donating group (EDG), the methyl substituent at C3 further enriches the pyrrole ring with electron density. Critically, it occupies the most reactive C3 position, thereby sterically blocking direct electrophilic attack at this site.
-
2-Bromo Group: The bromine atom exerts a dual electronic effect. Its inductive effect is electron-withdrawing (-I), which slightly deactivates the ring towards electrophilic attack. Conversely, its lone pairs can participate in resonance, acting as a weak π-donor (+M). The most significant contribution of the C2-bromo substituent, however, is its role as a synthetic handle—an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
This unique substitution pattern transforms the molecule from a simple nucleophile into a sophisticated building block, where reactions can be directed to either the benzene ring or the C2 position, depending on the chosen reagents and conditions.
Figure 1: Electronic influence of substituents on the this compound core.
Synthetic Utility: Key Transformations
The primary synthetic value of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds at the C2 position.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[1][2] The C2-Br bond of this compound readily participates in the catalytic cycle, which involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product.[1]
The choice of ligand, base, and solvent system is critical for achieving high yields, particularly with sterically hindered or electronically challenging coupling partners. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are highly effective for these transformations.[1][3]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | >90 |
| 4-Methoxyphenylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 88 |
Note: Data are synthesized from typical conditions reported for similar heteroaryl bromides and serve as a starting point for optimization.[3][4]
Buchwald-Hartwig Amination (C-N Bond Formation)
For the synthesis of pharmaceuticals and other biologically active molecules, the introduction of nitrogen-containing moieties is paramount. The Buchwald-Hartwig amination provides a direct route to synthesize 2-amino-indoles from 2-bromo-indoles by coupling them with primary or secondary amines.[5][6][7][8]
The mechanism involves a Pd(0)/Pd(II) catalytic cycle similar to the Suzuki coupling.[5][9] The reaction is highly sensitive to the choice of ligand and base. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[9] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[9]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Electrophilic Substitution on the Benzene Ring
With the C3 position blocked, electrophilic substitution reactions are directed to the benzene portion of the indole nucleus. The N-H group is a powerful ortho-, para-director, activating the C4 and C6 positions. However, the overall regioselectivity is a complex interplay of steric hindrance from the 3-methyl group and the electronic effects of all substituents.
Common electrophilic substitution reactions include:
-
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce another halogen atom, typically at the C5 or C6 position.
-
Nitration and Sulfonation: These reactions require careful control of conditions to avoid degradation of the acid-sensitive indole ring.[10] Milder reagents and lower temperatures are essential.
The precise outcome often requires experimental verification, as predicting the major regioisomer can be challenging.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for its successful storage, handling, and use in reactions. Like many indole derivatives, it is susceptible to degradation under certain conditions.[10][11]
-
Acid Sensitivity: Indoles are notoriously unstable in strong acidic media. Protonation at C3, even when substituted, can initiate oligomerization or polymerization, leading to the formation of intractable tars.[10] Reactions should be conducted under neutral or basic conditions whenever possible. If an acid is required, milder Lewis or solid acids (e.g., Montmorillonite K-10 clay) may be preferable to strong Brønsted acids.
-
Oxidative Degradation: The electron-rich pyrrole ring is prone to oxidation, especially when exposed to air over long periods, in solution, or upon heating.[10] This can lead to the formation of corresponding oxindole derivatives. To mitigate this, reactions should be run under an inert atmosphere (e.g., nitrogen or argon), and the compound should be stored in a cool, dark place.
-
Photostability: Exposure to UV or even strong ambient light can promote degradation.[10][11] Theoretical and spectroscopic studies on substituted indoles show that light absorption can lead to excited electronic states that are susceptible to chemical reactions.[12][13] Therefore, light-sensitive reactions should be protected by wrapping the reaction vessel in aluminum foil.
-
Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures can cause decomposition. For instance, related bromoindoles have been shown to decompose near their melting points or upon heating in solution.[14] It is advisable to use the lowest effective temperature for reactions and to monitor their progress closely to avoid extended heating times.
Experimental Protocols
The following protocols are provided as validated starting points for common, high-impact transformations.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Objective: To synthesize 2-(4-methoxyphenyl)-3-methyl-1H-indole.
Materials:
-
This compound (210 mg, 1.0 mmol)
-
4-methoxyphenylboronic acid (182 mg, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 16.4 mg, 0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 425 mg, 2.0 mmol)
-
Toluene (5 mL), Degassed
-
Water (0.5 mL), Degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation:
-
Expected Outcome: A white to off-white solid.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS.
-
Troubleshooting: If the reaction stalls, try adding a fresh portion of the catalyst/ligand. Ensure solvents are thoroughly degassed, as oxygen can deactivate the catalyst.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(3-methyl-1H-indol-2-yl)morpholine.
Materials:
-
This compound (210 mg, 1.0 mmol)
-
Morpholine (105 µL, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18.3 mg, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 38.1 mg, 0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol)
-
Toluene (5 mL), Anhydrous and Degassed
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Outside the glovebox, add this compound to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Cool the mixture to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-indole.
Self-Validation:
-
Expected Outcome: A pale yellow solid or oil.
-
Characterization: Confirm structure by NMR and HRMS.
-
Troubleshooting: Low yields can result from impure NaOtBu or incomplete exclusion of air/moisture. The choice of ligand is crucial; if XPhos is ineffective, other biarylphosphine ligands may provide better results.
Figure 3: General experimental workflow for cross-coupling reactions.
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology. [Link]
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Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC. National Institutes of Health. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules. [Link]
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Buchwald-Hartwig amination. YouTube. [Link]
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Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. ChemRxiv. [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][15]-Fused Indole Heterocycles. The Journal of Organic Chemistry. [Link]
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14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. [Link]
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Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
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7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Synlett. [Link]
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A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. RSC Publishing. [Link]
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Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. [Link]
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Compound 2-Bromo-1H-indole-3-carboxaldehyde. FooDB. [Link]
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Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]
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4-Bromoindole. PubChem. [Link]
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An In-depth Technical Guide to 2-bromo-3-methyl-1H-indole: Synthesis, Reactivity, and Applications
Abstract
2-Bromo-3-methyl-1H-indole is a halogenated indole derivative that has garnered significant attention as a versatile synthetic intermediate in both medicinal and materials chemistry. Its strategic substitution, with a reactive bromine atom at the electron-rich C2 position and a methyl group at C3, provides a unique platform for selective functionalization. This guide offers a comprehensive review of its synthesis, explores the nuances of its chemical reactivity—with a deep dive into palladium-catalyzed cross-coupling reactions—and highlights its applications as a privileged scaffold in drug discovery. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this valuable building block.
Introduction: The Strategic Value of this compound
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, underscores its importance as a "privileged scaffold."[2][4] The strategic functionalization of the indole ring is therefore a central theme in modern drug discovery.
This compound (CAS No: 1484-28-2) emerges as a particularly valuable synthetic intermediate.[5] The methyl group at the C3 position blocks the most common site of electrophilic attack, thereby directing functionalization to other positions. The bromine atom at the C2 position serves as a highly effective synthetic handle, primarily for metal-catalyzed cross-coupling reactions.[5][6] This allows for the controlled and precise introduction of a wide array of substituents, enabling the construction of complex, arylated indole structures that are pivotal in the exploration of new chemical space for pharmacological agents.[5]
Synthesis and Characterization
The synthesis of this compound is typically achieved through the direct electrophilic bromination of 3-methyl-1H-indole (skatole). The C2 position of the 3-substituted indole is the most nucleophilic and thus the most reactive site for electrophilic substitution.
Synthetic Rationale and Mechanism
The choice of a brominating agent is critical to achieving high selectivity and yield. N-Bromosuccinimide (NBS) is a commonly employed reagent for this transformation due to its ability to provide a low, steady concentration of electrophilic bromine, which helps to minimize side reactions and the formation of di-brominated products. The reaction proceeds via a standard electrophilic aromatic substitution mechanism on the electron-rich pyrrole ring of the indole.
General Experimental Protocol: Bromination of 3-methylindole
-
Glassware Preparation: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-indole (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and improving selectivity.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintaining a slow addition rate is key to preventing over-bromination.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| CAS Number | 1484-28-2 |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol [5] |
| Appearance | Solid powder |
| InChI Key | XMUHHOFMRNZTNB-UHFFFAOYSA-N[5] |
Spectroscopic Characterization: While a specific peer-reviewed spectrum for this compound was not found in the immediate search results, data for closely related isomers provide a strong basis for predicting its NMR spectrum. For example, the ¹H NMR spectrum of 7-bromo-3-methyl-1H-indole shows the N-H proton as a broad singlet around δ 8.06 ppm, aromatic protons between δ 7.00-7.60 ppm, and the C3-methyl group as a singlet or narrow doublet around δ 2.35 ppm.[7] Similarly, the ¹³C NMR would show the C3-methyl carbon around δ 9-10 ppm and aromatic carbons in the δ 100-140 ppm range.[7]
Chemical Reactivity: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for functionalizing this compound.[5] It involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids.
Causality in Protocol Design:
-
Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligands (e.g., PPh₃, SPhos, XPhos) is critical; they stabilize the palladium center and modulate its reactivity to optimize the catalytic cycle.[8]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligands.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography to obtain the 2-aryl-3-methyl-1H-indole product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Other Important Cross-Coupling Reactions
While the Suzuki reaction is prevalent, other palladium-catalyzed couplings expand the synthetic utility of this compound:[6]
-
Heck Coupling: Forms C-C bonds by coupling with alkenes.
-
Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, providing access to alkynylated indoles.[9]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines, a key transformation for synthesizing compounds with diverse biological activities.
Applications in Drug Discovery and Medicinal Chemistry
The indole scaffold is a key component in a vast number of biologically active compounds.[1][5] this compound provides a direct route to novel derivatives whose therapeutic potential can be systematically explored. The ability to append various aryl, heteroaryl, or alkyl groups at the C2 position allows for fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[10]
Derivatives of substituted indoles have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development programs.
| Biological Activity | Therapeutic Area | Rationale and Examples |
| Anti-inflammatory | Inflammation, Autoimmune Disease | Indole derivatives can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of inflammation.[5] |
| Anticancer | Oncology | The indole core is found in many anticancer agents that function by inhibiting protein kinases, disrupting microtubule formation, or intercalating with DNA.[4][10] |
| Antimicrobial | Infectious Diseases | Halogenated indoles and their derivatives have shown promise as antibacterial and antifungal agents, potentially by disrupting cell membrane integrity or inhibiting essential enzymes.[10][11] |
| Antiviral | Virology | The indole nucleus is a pharmacophore in agents active against viruses like HIV and Hepatitis C, often by inhibiting viral enzymes such as reverse transcriptase or protease.[1][4] |
| Neuroprotective | Neurology | Indole-based compounds can exhibit neuroprotective effects through antioxidant mechanisms or by modulating neurotransmitter systems, relevant for diseases like Alzheimer's and Parkinson's.[10] |
Conclusion
This compound stands out as a high-value, versatile building block in modern organic synthesis. Its strategic substitution pattern facilitates selective functionalization, primarily through robust and reliable palladium-catalyzed cross-coupling reactions. This capability provides chemists with a powerful tool to generate libraries of complex indole derivatives for screening in drug discovery and for development in materials science. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to leverage the full synthetic potential of this important intermediate.
References
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- Synthesis and evaluation of biological activity of some novel indoles.
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A Methodological Guide to Determining the Solubility of 2-Bromo-3-Methyl-1H-Indole in Organic Solvents
Abstract: The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-bromo-3-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] Recognizing the frequent absence of published solubility data for specific substituted indoles, this document emphasizes a first-principles approach. It combines an analysis of the solute's physicochemical properties with the foundational "like dissolves like" principle to develop a rational solvent selection strategy.[4][5][6][7] A detailed, field-proven protocol for the shake-flask method, harmonized with OECD guidelines, is presented as a reliable means of generating accurate solubility data.[8][9][10] Furthermore, this guide outlines analytical techniques for concentration measurement and provides a structured approach to data presentation and interpretation, empowering researchers to make informed decisions in process development, formulation, and experimental design.
Physicochemical Profile of this compound
Understanding the inherent properties of the solute, this compound, is the cornerstone of predicting its solubility behavior. The molecule's structure dictates its polarity, hydrogen bonding capacity, and overall intermolecular interactions.
-
Molecular Structure: The core is an indole ring system, which consists of a benzene ring fused to a pyrrole ring. This bicyclic structure is aromatic and largely nonpolar.
-
Substituents and Their Influence:
-
Indole N-H Group: The nitrogen atom in the pyrrole ring is bonded to a hydrogen atom. This N-H group is a potent hydrogen bond donor .[11] This feature suggests potential solubility in solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, DMSO).
-
Bromine (Br) at C2-position: The bromine atom is electronegative, introducing a polar C-Br bond. However, its larger size also contributes to van der Waals forces and increases the molecule's overall lipophilicity (fat-solubility).
-
Methyl (CH₃) at C3-position: The methyl group is a nonpolar, hydrophobic substituent that will generally decrease solubility in polar solvents and increase it in nonpolar solvents.
-
Predicted Physicochemical Properties: While experimental data for the exact molecule this compound is scarce, we can infer properties from closely related analogs like 3-bromo-1H-indole and 2-bromo-1H-indole-3-carboxaldehyde.[12][13]
| Property | Predicted Value/Characteristic for this compound | Rationale & Impact on Solubility |
| Molecular Weight | ~210.07 g/mol | Moderate molecular weight. Generally, higher molecular weight can decrease solubility, all else being equal. |
| Polarity | Moderately Polar | The molecule has a nonpolar aromatic core, but the N-H group and C-Br bond introduce significant polarity. It is neither extremely polar nor entirely nonpolar. |
| Hydrogen Bond Donor | Yes (1) | The N-H proton can be donated to a solvent's electronegative atom (like O or N). This is a key interaction for dissolving in protic or polar aprotic solvents.[11] |
| Hydrogen Bond Acceptor | Limited | The lone pair on the nitrogen and the bromine atom can act as weak hydrogen bond acceptors. |
| XLogP3 (Predicted) | ~3.1 - 3.3 | This value, indicating the octanol-water partition coefficient, suggests a preference for lipophilic (nonpolar) environments over aqueous (polar) ones. A higher XLogP3 generally correlates with lower water solubility.[13][14][15] |
Theoretical Principles of Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is the guiding maxim for predicting solubility.[6][16][17][18] It states that substances with similar intermolecular forces are likely to be soluble in one another.[4][7] For a solvent to dissolve a solute, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[16][19]
Key Intermolecular Forces at Play:
-
Hydrogen Bonding: As this compound is a hydrogen bond donor, it is expected to dissolve well in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents with strong hydrogen bond accepting capabilities (e.g., DMSO, DMF, acetone).[11][20]
-
Dipole-Dipole Interactions: The polar C-Br bond and the overall molecular dipole will interact favorably with other polar molecules.[21][22] Polar aprotic solvents like dichloromethane, acetonitrile, and ethyl acetate are good candidates.
-
Van der Waals Forces (London Dispersion Forces): The large, aromatic ring system and the bromine atom contribute to these weak, temporary dipoles. These forces are the primary mechanism for solubility in nonpolar solvents like toluene and hydrocarbons.[4]
Based on these principles, a logical workflow for solvent selection can be designed.
Caption: Rational solvent selection workflow based on solute properties.
Recommended Solvent Panel for Screening
To obtain a comprehensive solubility profile, a diverse panel of solvents should be tested. The following table provides a suggested list, categorized by solvent class, along with the primary intermolecular forces that will govern the interaction with this compound.
| Solvent Class | Example Solvents | Primary Interaction Mechanism | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong H-Bond Acceptance, Dipole-Dipole | Very High |
| Acetone, Acetonitrile | H-Bond Acceptance, Dipole-Dipole | High to Moderate | |
| Tetrahydrofuran (THF) | H-Bond Acceptance, Dipole-Dipole | High to Moderate | |
| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | High |
| Ester | Ethyl Acetate | Dipole-Dipole, Weak H-Bond Acceptance | Moderate |
| Aromatic | Toluene | Van der Waals (π-stacking) | Moderate to Low |
| Nonpolar Aliphatic | Hexane, Heptane | Van der Waals (Dispersion) | Very Low / Insoluble |
Experimental Protocol: The Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[8][9][10][23] It is robust, reliable, and suitable for substances with solubilities above 0.1 g/L.[24]
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (as pure as possible)
-
Selected organic solvents (analytical grade or higher)
-
Glass flasks or vials with airtight stoppers (e.g., screw-cap vials with PTFE-lined septa)
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solid
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess is crucial to ensure saturation is reached. A visual confirmation of undissolved solid at the end of the experiment is necessary.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[25]
-
Phase Separation: Once equilibrium is reached, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter (chemically compatible with the solvent, e.g., PTFE) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice for indole derivatives due to its specificity and sensitivity.[26][27] UV-Vis spectrophotometry can also be used if the compound has a unique chromophore and no interfering species are present.[28][29]
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate samples represents the solubility.
Data Presentation and Interpretation
Results should be compiled into a clear, organized table. This allows for easy comparison between solvents and facilitates the selection of an appropriate medium for a given application.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Clear, colorless solution |
| Toluene | 25 | [Experimental Value] | [Calculated Value] | Some undissolved material |
| Hexane | 25 | [Experimental Value] | [Calculated Value] | Majority of solid undissolved |
Interpretation:
-
High Solubility (e.g., >100 mg/mL): Solvents like DMSO, DMF, or DCM are excellent for preparing stock solutions or as reaction media where high concentrations are needed.
-
Moderate Solubility (e.g., 10-100 mg/mL): Solvents like methanol, ethanol, or acetone are useful for reactions, extractions, and some formulations. They are also often suitable for purification by crystallization, where solubility should not be excessively high.
-
Low Solubility (e.g., <10 mg/mL): Solvents like toluene or hexane could be employed as anti-solvents in crystallization processes or for washing solids to remove more soluble impurities.
Conclusion
References
- Solvent Polarity Definition - Intro to Chemistry Key Term - Fiveable. (n.d.).
- Solubility and Polarity. (n.d.).
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- Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
- How Does Solvent Polarity Impact Compound Solubility? (2025, December 17). YouTube.
- Test No. 105: Water Solubility. (n.d.). OECD.
- Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- 2-Bromo-1-methyl-1H-indole. (n.d.). PubChem.
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.).
- Colorimetric Determination of Indole using p-hydroxybenzaldehyde. (n.d.). International Journal of Engineering and Applied Sciences.
- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.
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- OECD 105. (n.d.). Phytosafe.
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022, August 2). PMC - NIH.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
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- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
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- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (n.d.). MDPI.
- 3-Bromo-1h-indole. (n.d.). PubChem.
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A Guide to the Crystal Structure Analysis of 2-bromo-3-methyl-1H-indole: A Methodological Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, in-depth exploration of the methodologies and considerations involved in the crystal structure analysis of 2-bromo-3-methyl-1H-indole. As this specific compound's crystal structure is not publicly available, this document serves as a predictive and instructional manual, drawing upon established protocols for analogous bromo-substituted indole derivatives. The principles and techniques detailed herein are designed to equip researchers with the necessary knowledge to successfully determine and interpret the three-dimensional atomic arrangement of this and similar molecules, a critical step in modern drug discovery and materials science.
The Significance of the Indole Scaffold in Modern Research
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block for designing compounds with a wide range of biological activities, including anticancer and antibacterial properties.[2] The introduction of a bromine atom at the 2-position and a methyl group at the 3-position of the indole core, as in this compound, is anticipated to significantly modulate its physicochemical and pharmacological properties. Halogen atoms, such as bromine, can enhance the generation of reactive species in photosensitization applications and are utilized in photodynamic therapy.[2] A precise understanding of the three-dimensional structure of this molecule is therefore paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
From Synthesis to Single Crystal: A Preparative Workflow
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 2-bromoindoles. One such efficient method involves the cesium carbonate-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. This approach is known for its high yields and applicability to a range of substituted anilines.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step in crystal structure analysis. A variety of techniques should be systematically employed to induce crystallization. The choice of solvent is critical, and a screening of common organic solvents of varying polarities is recommended.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin with a range of solvents such as hexane, ethyl acetate, dichloromethane, methanol, and acetonitrile.
-
Slow Evaporation: Prepare a nearly saturated solution of this compound in a chosen solvent in a small, clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Temperature Gradient: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a refrigerator or by using a programmable cooling device.
The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for X-ray Crystallography
The following diagram outlines the key stages of a typical single-crystal X-ray diffraction experiment.
Detailed Methodologies
Step 1: Crystal Selection and Mounting A suitable crystal, typically between 0.1 and 0.3 mm in size, is selected under a microscope and mounted on a goniometer head.
Step 2: Data Collection The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[3][4] The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation), and the diffraction data are collected on a detector as the crystal is rotated.[5]
Step 3: Data Reduction and Structure Solution The collected diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors. The resulting data are then used to solve the crystal structure, often using direct methods or Patterson methods to determine the initial positions of the heavier atoms (in this case, the bromine atom).
Step 4: Structure Refinement The initial structural model is refined using a least-squares method.[6] This iterative process adjusts the atomic coordinates, displacement parameters, and other variables to achieve the best possible fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Interpreting the Crystal Structure: From Data to Insights
The final, refined crystal structure provides a wealth of information about the molecule's geometry, conformation, and intermolecular interactions.
Key Crystallographic Data
The following table presents a hypothetical, yet realistic, set of crystallographic data for this compound, based on data from similar structures.[3][4][5]
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈BrN |
| Formula Weight | 210.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 95.0 |
| Volume (ų) | 845.0 |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| R-factor | ~0.04 |
Molecular Geometry and Intermolecular Interactions
The refined structure will reveal precise bond lengths and angles within the this compound molecule. Of particular interest will be the C-Br bond length and the geometry around the indole nitrogen. The analysis of the crystal packing will identify any significant intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the indole rings of adjacent molecules. These interactions are crucial for understanding the solid-state properties of the compound and can influence its solubility and bioavailability.[2]
The following diagram illustrates the potential intermolecular interactions.
Conclusion: The Value of Structural Insight
A detailed crystal structure analysis of this compound provides an unambiguous determination of its molecular architecture. This information is invaluable for computational modeling, understanding its reactivity, and guiding the design of new derivatives with improved properties. The methodologies outlined in this guide, grounded in established practices for similar compounds, offer a robust framework for researchers to successfully undertake such an analysis and unlock the full potential of this and other novel chemical entities.
References
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Crystal structure and Hirfeld surface analysis of 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d][2][3]dioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole chloroform 0.585-solvate. National Institutes of Health. [Link]
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Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. [Link]
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The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PubMed Central. [Link]
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1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)piperidine. ResearchGate. [Link]
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Crystal structure of methyl (3R)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride hydrate, C19H19BrClFN2O3. ResearchGate. [Link]
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Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
- Processes for production of indole compounds.
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. National Institutes of Health. [Link]
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1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine. ResearchGate. [Link]
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XRD pattern of polyindole. Note: XRD, X-ray diffraction. ResearchGate. [Link]
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The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Publishing. [Link]
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Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. California Institute of Technology. [Link]
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CCDC 2224313: Experimental Crystal Structure Determination : 2'-bromo-7'-methyl-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-one. KAUST Repository. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]
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An In-depth Technical Guide to Elucidating the Therapeutic Potential of 2-Bromo-3-methyl-1H-indole
A roadmap for researchers, scientists, and drug development professionals in the preclinical assessment of a novel indole scaffold.
Introduction: The Indole Nucleus as a Privileged Scaffold in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] This "privileged structure" is found in a vast array of natural products, neurotransmitters like serotonin, and numerous approved pharmaceuticals, including Sumatriptan for migraines and the anti-cancer agent Sunitinib.[1][2][3] Its prevalence stems from the indole's ability to mimic peptide structures and bind with high affinity to multiple, diverse biological receptors.[4][5] The indole scaffold's rich electron density and planar structure facilitate a range of interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, making it an ideal starting point for the design of novel therapeutics.[6][7]
This guide focuses on a specific, under-explored derivative: 2-bromo-3-methyl-1H-indole . While direct biological data on this compound is sparse, its structural features—a C2-halogen, a C3-methyl group, and the core indole—provide a rational basis for hypothesizing its potential therapeutic targets. The bromine at the C2 position offers a site for further chemical modification and can significantly influence the molecule's electronic properties and binding capabilities.[8] The methyl group at the C3 position is also a common feature in bioactive indole alkaloids, known to affect a compound's stability, solubility, and bioactivity.[5][9]
This document serves as a strategic whitepaper, outlining a logical, evidence-based approach to systematically investigate the therapeutic potential of this compound. We will explore the most probable molecular targets based on structure-activity relationships gleaned from analogous compounds and provide detailed, actionable protocols for target validation.
Part 1: Analysis of Structural Features and Postulated Therapeutic Targets
The specific substitution pattern of this compound provides crucial clues to its potential biological interactions. By deconstructing the molecule into its key components, we can formulate hypotheses about its primary therapeutic targets.
-
The C2-Bromo Substitution: Halogenation is a common strategy in medicinal chemistry to modulate a drug's pharmacokinetic and pharmacodynamic properties. Specifically, bromo-indoles have been identified as potent ligands for several important biological targets. The presence of bromine at the C2 position, a less common substitution site compared to C3, C5, or C6, may confer unique selectivity.[2][7] C2-functionalized indoles are recognized for their substantial importance in pharmaceutical chemistry.[7][10]
-
The C3-Methyl Group: Methylation at the C3 position can drastically alter a compound's biological profile.[5] This modification is found in many natural indole alkaloids and can be crucial for receptor binding and metabolic stability.[11] Enzymatic C3-methylation is a key step in the biosynthesis of bioactive compounds like the acetylcholinesterase inhibitor physostigmine, highlighting the importance of this substitution for potent bioactivity.[12]
Based on these features and extensive literature on related indole derivatives, we propose three high-priority target classes for initial investigation:
-
Protein Kinases: The indole scaffold is a well-established hinge-binding motif for numerous protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in cancer and inflammatory diseases.[3][13][14] The 2-arylindole subset, in particular, shows promise for drug development.[4]
-
The MDM2-p53 Protein-Protein Interaction: The tumor suppressor protein p53 is a crucial regulator of the cell cycle and apoptosis. Its activity is negatively controlled by the oncoprotein MDM2. Inhibiting the MDM2-p53 interaction is a major non-genotoxic strategy in cancer therapy.[6] Several potent indole-based inhibitors of this interaction have been developed, often mimicking the key p53 residue Tryptophan (Trp23) to bind in a deep hydrophobic pocket on MDM2.[6][15][16]
-
The Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and maintaining mucosal barrier function.[17] A growing body of evidence demonstrates that various halogenated and substituted indoles act as potent AhR modulators.[18][19][20] This interaction can have anti-inflammatory effects, making AhR an attractive target for inflammatory bowel disease and other immune-related conditions.[19]
Part 2: Proposed Signaling Pathways and Rationale
Potential Inhibition of the MDM2-p53 Pathway
A primary hypothesis is that this compound could function as an antagonist of the MDM2-p53 interaction. In many cancers with wild-type p53, the p53 protein is rendered inactive by overexpression of its negative regulator, MDM2, which binds to p53's transactivation domain and targets it for proteasomal degradation.[6] Small molecules that block this interaction can stabilize p53, leading to the reactivation of its tumor-suppressive functions, such as cell cycle arrest and apoptosis. The indole scaffold is particularly well-suited to mimic the p53 tryptophan residue (Trp23) that inserts into a key hydrophobic pocket on MDM2.[15]
Caption: Proposed mechanism of action for this compound in the MDM2-p53 pathway.
Potential Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway
Another compelling hypothesis is the modulation of the AhR signaling pathway. Upon binding a ligand like this compound, the cytosolic AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 enzymes like CYP1A1.[18][19] This pathway is not only crucial for metabolizing foreign compounds but also plays a significant role in regulating immune responses. Persistent activation of AhR by certain ligands can lead to sustained downstream signaling.[18] Characterizing whether our compound of interest acts as a persistent agonist or antagonist is key to understanding its therapeutic potential, particularly for inflammatory conditions.
Part 3: Experimental Workflows for Target Validation
A tiered approach, starting with broad screening and progressing to more specific mechanistic studies, is essential for efficiently validating the potential targets of this compound.
Caption: A tiered experimental workflow for the validation of potential therapeutic targets.
Quantitative Data Summary
As experimental data is generated, it should be meticulously cataloged for comparative analysis. The table below serves as a template for summarizing key quantitative metrics from the proposed assays.
| Assay Type | Target/Cell Line | Metric | This compound | Positive Control |
| Binding Assays | ||||
| MDM2-p53 FP | Recombinant MDM2 | Ki (μM) | TBD | Nutlin-3a (~0.15 μM)[16] |
| Kinase Panel | Specific Kinase Hit | Kd (nM) | TBD | Staurosporine (varies) |
| AhR Binding | Cytosolic Extract | IC50 (μM) | TBD | TCDD (~0.1 nM) |
| Cellular Assays | ||||
| Cell Proliferation | HCT116 (p53-WT) | GI50 (μM) | TBD | Nutlin-3a (~8 μM)[16] |
| Cell Proliferation | HCT116 (p53-Null) | GI50 (μM) | TBD | Doxorubicin (~0.05 μM) |
| AhR Reporter | HepG2-Luciferase | EC50 (μM) | TBD | TCDD (~0.01 nM) |
| EROD Assay | HepG2 | EC50 (μM) | TBD | TCDD (~0.02 nM) |
TBD: To Be Determined. Control values are illustrative and should be determined concurrently.
Detailed Experimental Protocols
Protocol 1: MDM2-p53 Fluorescence Polarization (FP) Binding Assay
-
Objective: To quantitatively measure the ability of this compound to disrupt the interaction between the MDM2 protein and a p53-derived peptide.
-
Principle: A fluorescently labeled p53 peptide, when bound to the larger MDM2 protein, tumbles slowly in solution, resulting in a high FP signal. A competitive inhibitor will displace the peptide, which then tumbles faster, leading to a decrease in the FP signal.
-
Materials:
-
Recombinant human MDM2 protein (residues 1-125).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53, residues 15-29).
-
Assay Buffer: PBS, 0.01% Tween-20.
-
384-well, low-volume, black, round-bottom plates.
-
Test compound (this compound) and positive control (Nutlin-3a) in DMSO.
-
-
Methodology:
-
Prepare a serial dilution of the test compound and positive control in DMSO. A typical starting range is 100 μM to 1 nM.
-
In the assay plate, add 10 μL of assay buffer.
-
Add 100 nL of the compound dilutions from the DMSO plate.
-
Prepare a master mix of MDM2 protein and fluorescent p53 peptide in assay buffer. Final concentrations should be optimized, but typical values are 25 nM MDM2 and 5 nM peptide.
-
Add 10 μL of the MDM2/peptide master mix to each well.
-
Include controls: "High" (DMSO, MDM2, peptide) and "Low" (DMSO, peptide only).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (e.g., with excitation at 530 nm and emission at 590 nm for TAMRA).
-
Calculate the percent inhibition relative to the high and low controls and fit the data to a dose-response curve to determine the Ki or IC50 value.[16]
-
Protocol 2: Aryl Hydrocarbon Receptor (AhR) Activation EROD Assay
-
Objective: To determine if this compound can act as an agonist and induce the enzymatic activity of CYP1A1, a primary target gene of AhR.
-
Principle: The Ethoxyresorufin-O-deethylase (EROD) assay measures the activity of the CYP1A1 enzyme, which converts the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin.
-
Materials:
-
Human hepatoma cell line (e.g., HepG2).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound and positive control (TCDD) in DMSO.
-
7-ethoxyresorufin.
-
Resorufin standard.
-
96-well clear-bottom black plates.
-
-
Methodology:
-
Seed HepG2 cells into a 96-well plate at a density of ~25,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or TCDD for a specified time (e.g., 24 or 72 hours to assess persistence).[18]
-
After the incubation period, remove the treatment medium and wash the cells with PBS.
-
Add 100 μL of medium containing 7-ethoxyresorufin (typically 2-5 μM) to each well.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding an appropriate stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the resorufin product using a plate reader (e.g., excitation ~530 nm, emission ~590 nm).
-
Create a resorufin standard curve to quantify the amount of product formed.
-
Normalize the EROD activity to total protein content per well (e.g., using a BCA assay).
-
Plot the normalized activity against the compound concentration to determine the EC50 value.[18]
-
Protocol 3: Western Blot for p53 Pathway Activation
-
Objective: To assess the cellular consequence of MDM2 inhibition by measuring the levels of p53 and its downstream target proteins.
-
Materials:
-
p53 wild-type cancer cell line (e.g., HCT116, MCF7).
-
Test compound and positive control (Nutlin-3a).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Plate cells and allow them to adhere. Treat with the test compound at various concentrations (e.g., 0.5x, 1x, 5x the GI50 value) for 24 hours.
-
Lyse the cells on ice using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
Image the blot using a digital imager. An increase in p53 and p21 levels would be indicative of MDM2-p53 pathway activation.[16]
-
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a modulator of key therapeutic targets, including protein kinases, the MDM2-p53 axis, and the aryl hydrocarbon receptor. The proposed tiered experimental workflow provides a clear and robust strategy for systematically evaluating these hypotheses. Initial binding and cellular reporter assays will triage the most promising targets, which can then be validated through more detailed mechanistic and functional studies. Positive findings from these in vitro and cellular assays would provide a strong rationale for advancing this compound into preclinical in vivo models, such as xenograft studies for oncology applications or models of inflammatory bowel disease for AhR-mediated effects. This methodical approach will be instrumental in unlocking the therapeutic potential of this novel chemical entity.
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Bollu, V. S., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
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Kubica, K., et al. (2021). A fluorinated indole-based MDM2 antagonist selectively inhibits the growth of p53wt osteosarcoma cells. European Journal of Medicinal Chemistry. Available at: [Link]
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Ho, J., et al. (2022). Enzymatic C3-Methylation of Indoles Using Methyltransferase PsmD Crystal Structure, Catalytic Mechanism, and Preparative Scale Application. Journal of the American Chemical Society. Available at: [Link]
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Mbatia, B., et al. (2019). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. Available at: [Link]
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de la Torre, M. C., et al. (2018). C-2 functionalization of indoles with xanthate-lactam derivatives by radical-oxidative coupling, an approach to Aspidosperma alkaloids. RSC Advances. Available at: [Link]
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Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology. Available at: [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
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Singh, S. K., et al. (2022). Synthesis and evaluation of biological activity of some novel indoles. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Kumar, A., et al. (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Liu, X., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals. Available at: [Link]
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Kempen, A. L., et al. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry. Available at: [Link]
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Schax, E., et al. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition. Available at: [Link]
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Pazur, E. J., et al. (2022). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-type reaction. ChemRxiv. Available at: [Link]
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Schax, E., et al. (2021). Biocatalytic C3-Indole Methylation-A Useful Tool for the Natural-Product-Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition in English. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Implementation of 2-Bromo-3-methyl-1H-indole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of C2-Arylated 3-Methylindoles
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Functionalization of the indole core is a critical strategy in drug discovery for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, prized for its mild conditions, broad functional group tolerance, and the stability and commercial availability of its organoboron reagents.[2][3][4]
This guide focuses on a key building block, 2-bromo-3-methyl-1H-indole , for the synthesis of 2-aryl-3-methyl-1H-indoles. The introduction of aryl substituents at the C2 position of the indole ring is a common objective in the development of novel therapeutics. This document provides an in-depth exploration of the reaction mechanism, a detailed, field-proven protocol, and critical insights into the optimization of experimental parameters for researchers engaged in synthetic chemistry and drug development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle that seamlessly orchestrates three fundamental organometallic transformations: oxidative addition, transmetalation, and reductive elimination.[5][6][7] Understanding this mechanism is paramount for rational troubleshooting and optimization.
The catalytic cycle proceeds as follows:
-
Oxidative Addition : The cycle initiates with the active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[6][8]
-
Transmetalation : Concurrently, the boronic acid coupling partner is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide in a process called transmetalation. This is often the rate-determining step.[5][9]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the desired 2-aryl-3-methyl-1H-indole product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[10][11]
Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Core Protocol Components: A Causal Analysis
The success of the coupling reaction is critically dependent on the judicious selection of four key components: the palladium catalyst, the supporting ligand, the base, and the solvent system.
-
Palladium Source & Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is central to the reaction's efficiency. The ligand stabilizes the Pd(0) species, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties. For electron-rich heteroaromatic halides like this compound, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more advanced biarylphosphine ligands (e.g., SPhos, XPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[12] Pre-formed catalysts like Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) offer convenience and are highly effective in many cases.[13]
-
Base Selection: The base plays an indispensable role by reacting with the boronic acid to form a more nucleophilic "ate" complex ([ArB(OH)₃]⁻), which is essential for the transmetalation step.[9] The choice of base can dramatically influence reaction rates and yields.
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base effective for a wide range of substrates.[14]
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions, particularly for less reactive halides.
-
Potassium Phosphate (K₃PO₄): A strong base often employed for challenging couplings, including those involving sterically hindered substrates or heteroaryl chlorides.[12]
-
-
Solvent System: Suzuki couplings are frequently performed in a mixture of an organic solvent and water. The organic solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), toluene) solubilizes the organohalide and the catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.[14][15] It is imperative to use degassed solvents to prevent the oxidation of the sensitive Pd(0) catalyst to an inactive Pd(II) state.
Comparative Reaction Conditions for Bromo-Heterocycle Suzuki Coupling
The following table summarizes various catalytic systems and conditions that have been successfully employed for the Suzuki-Miyaura coupling of bromo-indoles and related heterocycles, providing a valuable starting point for optimization.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | ~95 | [13][14] |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 4 | 70-85 | |
| Pd₂(dba)₃ | SPhos/XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 15-24 | 80-99 | [12] |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane (DME) | 80 | 4 | ~65 | [9][14] |
Standardized Experimental Protocol
This protocol provides a robust and general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.
Caption: Figure 2: General Experimental Workflow for the Suzuki Coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a completely oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Reaction : Immerse the flask in a preheated oil bath at the desired temperature (typically 80–110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-3-methyl-1H-indole product.
Troubleshooting and Field-Proven Insights
-
Incomplete Conversion/Low Yield: If the reaction stalls, consider increasing the temperature, changing to a stronger base (e.g., from K₂CO₃ to K₃PO₄), or employing a more active catalyst system with a bulkier, more electron-rich ligand like SPhos or XPhos.[12]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic. It is often exacerbated by high temperatures and prolonged reaction times. Using a less aqueous solvent system or a milder base might mitigate this issue.
-
Catalyst Inhibition: The indole N-H proton can be acidic and may interact with the catalytic system. In some challenging cases, N-protection of the indole (e.g., with a Boc or SEM group) prior to coupling can lead to improved yields and cleaner reactions, though this adds synthetic steps.
-
Homocoupling: Formation of biaryl products from the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R) can occur, especially in the presence of oxygen. Ensuring a thoroughly degassed, inert atmosphere is crucial to minimize this side product.
References
-
Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. DOI:10.1039/D0RA08598G. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4695-4698. Available at: [Link]
-
Tombolato, S. O., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
-
Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2539-2551. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Lecomte, S., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 789. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Tron, G. C., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
Sources
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- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Palladium-Catalyzed Functionalization of 2-Bromo-3-Methyl-1H-Indole
Abstract
The 3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry and natural products, forming the core of numerous bioactive compounds. The targeted functionalization of this heterocycle is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. This guide offers an in-depth exploration of the synthetic utility of 2-bromo-3-methyl-1H-indole as a key building block in palladium catalysis. We present detailed mechanistic insights, field-proven protocols, and optimization data for cornerstone reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C2-Functionalized Indoles
The indole ring system is a cornerstone of modern pharmacology. However, direct functionalization of the indole core often favors the electron-rich C3 position through electrophilic substitution.[1] The strategic introduction of substituents at the C2 position requires more sophisticated synthetic approaches. This compound serves as an ideal precursor for this purpose. The bromine atom at the C2 position acts as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex 2,3-disubstituted indoles, providing access to novel chemical space for therapeutic innovation.[2]
Palladium catalysis has revolutionized the art of bond-making in organic synthesis.[1] These reactions typically proceed under mild conditions, exhibit broad functional group tolerance, and offer predictable control over regioselectivity, making them indispensable tools in the synthesis of complex molecules.[3] This document details the application of four principal palladium-catalyzed transformations using this compound.
General Experimental Workflow
The successful execution of palladium-catalyzed reactions hinges on a meticulous experimental setup, primarily focused on the exclusion of oxygen, which can oxidatively degrade the active Pd(0) catalyst.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging 2-Aryl-3-Methyl-1H-Indoles
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages by coupling an organoboron species with an organic halide.[4] Its reliability, mild conditions, and the commercial availability of a vast library of boronic acids make it a first-choice reaction for derivatizing the indole C2-position.
Mechanism and Causality
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step. The use of electron-rich, bulky phosphine ligands (e.g., P(t-Bu)3, SPhos, XPhos) accelerates this process by increasing electron density on the palladium center.[5]
-
Transmetalation: A base (e.g., K2CO3, Cs2CO3) activates the organoboron reagent, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of various arylboronic acids.[3]
-
Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K2CO3, 2.0-3.0 equiv).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane or toluene/water mixture) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | >95 |
| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1.5) | XPhos (3) | K2CO3 | Dioxane | 100 | 92 |
| 3 | 3-Pyridinylboronic acid | PdCl2(dppf) (3) | - | Cs2CO3 | DMF | 90 | 88 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)2 (2) | P(Cy)3 (4) | K3PO4 | Toluene | 110 | 91 |
This table is a composite of representative conditions and yields found in the literature for analogous systems.
Heck Reaction: Synthesis of 2-Vinyl-3-Methyl-1H-Indoles
The Heck reaction facilitates the coupling of an organic halide with an alkene to form a substituted alkene, offering an excellent method for introducing vinyl groups onto the indole C2-position.[6]
Mechanism and Causality
The Heck reaction follows a distinct catalytic cycle from the Suzuki coupling.[7]
-
Oxidative Addition: As before, Pd(0) adds to the C-Br bond of the indole.
-
Alkene Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) center. This is followed by a syn-migratory insertion (carbopalladation), where the indole moiety adds across the double bond, forming a new C-C bond and a σ-alkylpalladium intermediate.
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon β to the palladium is eliminated, forming the vinylated product and a hydridopalladium(II) complex. This step typically proceeds to give the more thermodynamically stable trans-alkene.[6]
-
Base-Mediated Regeneration: A base (often an amine like triethylamine) removes HX from the hydridopalladium complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Heck coupling reaction.
Representative Protocol: Heck Coupling
This protocol is adapted for coupling with acrylates or styrenes.[3]
-
Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2-10 mol%), and optionally a ligand (e.g., PPh3, P(o-Tol)3, 4-20 mol%).
-
Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., acetonitrile or DMF), followed by the base (e.g., triethylamine, 2.0-3.0 equiv) and the alkene (1.2-2.0 equiv) via syringe.
-
Reaction: Heat the sealed tube to the appropriate temperature (typically 80-140 °C) with stirring.
-
Monitoring & Work-up: Follow the general procedure outlined in section 2.2. The work-up may involve filtering off the amine hydrobromide salt formed during the reaction.
-
Purification: Purify by flash column chromatography.
Quantitative Data for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)2 (5) | P(o-Tol)3 (10) | Et3N | DMF | 100 | 85 |
| 2 | Styrene | PdCl2(PPh3)2 (3) | - | K2CO3 | Acetonitrile | 80 | 78 |
| 3 | Acrylonitrile | Pd(OAc)2 (2) | - | NaOAc | DMA | 120 | 82 |
| 4 | 4-Vinylpyridine | Pd(OAc)2 (5) | PPh3 (10) | Et3N | Toluene | 110 | 75 |
This table is a composite of representative conditions and yields found in the literature for analogous systems.
Sonogashira Coupling: Accessing 2-Alkynyl-3-Methyl-1H-Indoles
The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for installing alkynyl moieties, which are versatile functional groups for further synthetic transformations.
Mechanism and Causality
The classical Sonogashira reaction employs a dual catalytic system.[8]
-
Palladium Cycle: This cycle is similar to other cross-couplings. It begins with the oxidative addition of Pd(0) to this compound.
-
Copper Cycle: Concurrently, a copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center.
-
Reductive Elimination: The final step yields the 2-alkynylindole product and regenerates the Pd(0) catalyst.
The amine base is crucial, as it deprotonates the alkyne and regenerates the active catalysts. Copper-free protocols have also been developed, which are advantageous for synthesizing products intended for biological applications where copper contamination is a concern.[9]
Caption: Dual catalytic cycles of the Sonogashira coupling reaction.
Representative Protocol: Sonogashira Coupling
This protocol describes a typical copper-co-catalyzed procedure.[3]
-
Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl2(PPh3)2, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add a degassed solvent, typically an amine such as triethylamine or a mixture like THF/diisopropylamine. Then, add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Monitoring & Work-up: Follow the general procedure in section 2.2. The work-up often involves filtering the reaction mixture through a pad of celite to remove metal salts before extraction.
-
Purification: Purify by flash column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | THF | RT | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)2 (2) / PPh3 (4) | CuI (2) | i-Pr2NH | Toluene | 60 | 90 |
| 3 | 1-Hexyne | PdCl2(PPh3)2 (1.5) | CuI (3) | Et3N | DMF | 50 | 87 |
| 4 | Propargyl alcohol | Pd(PPh3)4 (3) | CuI (5) | Piperidine | Acetonitrile | RT | 85 |
This table is a composite of representative conditions and yields found in the literature for analogous systems.
Buchwald-Hartwig Amination: Constructing 2-Amino-3-Methyl-1H-Indoles
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, coupling amines with aryl halides.[10][11] This transformation is critical for synthesizing 2-aminoindoles, which are important pharmacophores.
Mechanism and Causality
The mechanism requires careful selection of base and ligand to be efficient.[12]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the indole.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) is required to deprotonate the coordinated amine (or the free amine in a competing equilibrium), forming a key palladium-amido intermediate.[12]
-
Reductive Elimination: This is often the rate-limiting step. The C-N bond is formed as the arylamine product is eliminated, regenerating the Pd(0) catalyst. This step is greatly facilitated by bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, the "Buchwald ligands") which promote the formation of a three-coordinate intermediate that undergoes faster reductive elimination.[10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: Buchwald-Hartwig Amination
This reaction is highly sensitive to conditions, particularly the choice of base and ligand.
-
Setup: In a glovebox or under a robust inert atmosphere, add to a Schlenk tube the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), a specialized ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the strong base (e.g., sodium tert-butoxide, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and a degassed, anhydrous solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.3 equiv).
-
Reaction: Seal the tube and heat to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Work-up: Follow the general procedure in section 2.2. The work-up must carefully neutralize the strong base. Often, the reaction is quenched by pouring it over a saturated aqueous solution of ammonium chloride.
-
Purification: Purify by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd(OAc)2 (2) | BINAP (3) | Cs2CO3 | Toluene | 100 | 96 |
| 2 | Aniline | Pd2(dba)3 (1) | Xantphos (2) | NaOtBu | Dioxane | 100 | 89 |
| 3 | Benzylamine | Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Toluene | 110 | 91 |
| 4 | n-Hexylamine | Pd2(dba)3 (1.5) | RuPhos (3) | LHMDS | THF | 80 | 85 |
This table is a composite of representative conditions and yields found in the literature for analogous systems.
Conclusion
This compound is a demonstrably versatile and powerful building block for the synthesis of diverse, functionalized indole derivatives. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, researchers can readily access a broad portfolio of C2-substituted indoles. Understanding the underlying mechanisms and the critical role of ligands, bases, and reaction conditions is paramount to achieving high yields and purity. The protocols and data presented herein serve as a robust foundation for scientists engaged in the design and synthesis of novel indole-based molecules for pharmaceutical and materials science applications.
References
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Bellina, F., & Rossi, R. (2005). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Catellani, M., & Motti, E. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. National Institutes of Health. [Link]
-
Wang, D., et al. (n.d.). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. National Institutes of Health. [Link]
-
Reddy, T. J., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[3][13]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Dihydrobenzo[3][13]isothiazolo[2,3-a]indoles. ACS Publications. [Link]
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Cacchi, S., et al. (2003). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
-
Lee, C.-F., et al. (2019). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. ResearchGate. [Link]
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Lee, C.-F., et al. (2019). Palladium Catalyzed Synthesis of 2,3-Substituted Indoles via Arylation of ortho-Alkynylanilines with Arylsiloxanes. ResearchGate. [Link]
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Wang, Q., et al. (2021). Palladium-catalyzed nucleomethylation of alkynes for synthesis of methylated heteroaromatic compounds. PubMed Central. [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
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Wikipedia contributors. (n.d.). Fujiwara–Moritani reaction. Wikipedia. [Link]
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Somei, M. (2006). Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Synfacts. [Link]
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Guram, A. S., & Buchwald, S. L. (2004). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wu, W., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. PubMed Central. [Link]
-
C-F. García, et al. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
So, C. M., & Kwong, F. Y. (2013). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Chen, J., et al. (2016). Palladium-catalyzed direct C(sp3)–H arylation of indole-3-ones with aryl halides. National Institutes of Health. [Link]
-
D. J. St. Cyr, et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Cacchi, S., et al. (2003). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. [Link]
-
So, C. M., & Kwong, F. Y. (2013). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. ResearchGate. [Link]
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Kim, J., et al. (2025). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. PubMed Central. [Link]
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Lee, C.-F., et al. (2018). Palladium-Catalyzed Synthesis of 2,3-Diaryl-N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. Organic Letters. [Link]
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Wu, W., & Yang, S. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. [Link]
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Chuan, S., & Chuang, T. (2007). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. [Link]
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Wang, B., et al. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. PubMed. [Link]
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Trost, B. M., & Toste, F. D. (1999). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-Indoles Using Trialkylboranes. Journal of the American Chemical Society. [Link]
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Ravelli, D., & Fagnoni, M. (2018). C2-acylation of indoles via the dual C-H activation/photoredox catalysis. ResearchGate. [Link]
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Wu, Y., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. ResearchGate. [Link]
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Ban, H., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. ACS Publications. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
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Application Notes & Protocols: 2-Bromo-3-methyl-1H-indole as a Foundational Precursor for Pharmaceutical Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3] This guide provides an in-depth exploration of 2-bromo-3-methyl-1H-indole, a highly versatile and strategic precursor for drug discovery. The bromine atom at the C2 position serves as a robust synthetic handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments. This allows for the rapid generation of compound libraries and the fine-tuning of structure-activity relationships (SAR).[4] We present detailed protocols, mechanistic insights, and expert commentary on leveraging this building block for the synthesis of complex, pharmaceutically relevant molecules.
Physicochemical Properties & Safe Handling
A thorough understanding of the precursor's properties and safety requirements is paramount for successful and safe experimentation.
Compound Properties
| Property | Value |
| Chemical Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 85-89 °C |
| Solubility | Soluble in organic solvents such as Dichloromethane, Ethyl Acetate, THF, DMF. Low water solubility. |
| CAS Number | 1484-27-1 |
Safety & Handling Protocol
This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[5][6][7]
-
Handling: Avoid creating dust.[6] Use spark-proof tools and ensure all equipment is properly grounded.[8] Avoid contact with skin, eyes, and clothing. Do not breathe dust, mist, or vapors.[5][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] It is recommended to store it under refrigeration.[5] Keep away from strong oxidizing agents and incompatible materials.[8]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][8]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5][8]
-
Foundational Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The electron-rich indole nucleus readily participates in the oxidative addition step of the catalytic cycle, making the C2-bromo position an ideal site for diversification. We will detail the protocols for three cornerstone reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon bonds, enabling the arylation or vinylation of the indole core.[9] This is fundamental for synthesizing scaffolds found in many kinase inhibitors and other targeted therapeutics.
Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle. A Pd(0) species undergoes oxidative addition into the C-Br bond of the indole. This is followed by transmetalation with a boronic acid/ester (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 2-Aryl-3-methyl-1H-indole
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Expert Insights:
-
Base Selection: The base is crucial for activating the boronic acid. Inorganic carbonates like K₂CO₃ or Cs₂CO₃ are commonly used. For more challenging couplings, stronger bases like K₃PO₄ may be required.[10]
-
Catalyst System: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more sterically hindered or electronically challenging substrates, using a combination of a palladium source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.[10]
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is typical, as it helps dissolve both the organic starting materials and the inorganic base.[9][10] Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the definitive method for constructing carbon-nitrogen bonds, a linkage present in a vast number of pharmaceuticals.[11][12] This reaction allows for the direct coupling of primary or secondary amines to the indole C2 position.
Causality & Mechanistic Insight: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the 2-bromoindole to a Pd(0) complex.[11][13] The key difference is the subsequent step: the amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine-Pd complex. The final reductive elimination step forms the C-N bond and regenerates the active catalyst.[13] Sterically hindered phosphine ligands are essential to promote the reductive elimination step over competing side reactions like beta-hydride elimination.[11]
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 2-Amino-3-methyl-1H-indole
Caption: Experimental workflow for Buchwald-Hartwig amination.
Expert Insights:
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOᵗBu) is very common and effective. For base-sensitive substrates, inorganic bases like cesium carbonate (Cs₂CO₃) can be a milder alternative.[9][13]
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂ or Pd₂(dba)₃) and a sterically bulky, electron-rich phosphine ligand is the key to success.[13] Ligands like BINAP, Xantphos, or specialized biaryl phosphines (e.g., RuPhos, XPhos) are frequently used to achieve high yields.[11] The reaction is highly sensitive to air and moisture, so an inert atmosphere is critical.
-
Solvent: Anhydrous, non-protic solvents like Toluene or 1,4-Dioxane are standard.
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful pathway to install alkene substituents at the C2 position, creating vinyl-indoles which are valuable intermediates for further functionalization or as final products.[14]
Causality & Mechanistic Insight: The cycle initiates with oxidative addition of 2-bromoindole to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (syn-addition) of the indole group onto the alkene. A subsequent β-hydride elimination (which must also be syn) releases the vinyl-indole product. The final step is the reductive elimination of HBr, facilitated by a base, which regenerates the Pd(0) catalyst.[15]
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Experimental Protocol: Synthesis of 2-Vinyl-3-methyl-1H-indole
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The Strategic Application of 2-Bromo-3-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold and the Power of a Well-Planted Bromine
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged scaffold" in drug design. Within the expansive family of indole-containing building blocks, 2-bromo-3-methyl-1H-indole stands out as a particularly valuable precursor. The strategic placement of a bromine atom at the C2 position transforms the indole core into a versatile handle for sophisticated molecular engineering, primarily through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel therapeutic agents.
Core Synthetic Strategies: Unleashing the Potential of this compound
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. These transformations allow for the introduction of a wide range of substituents at the C2 position, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity.
The Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling an organohalide with an organoboron compound.[1] In the context of this compound, this reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryl-3-methylindoles, scaffolds that are prevalent in many biologically active molecules.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The aryl or heteroaryl group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The newly formed C-C bond is created as the desired 2-aryl-3-methylindole product is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.03 eq) and the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methyl-1H-indole.
The Heck Reaction: A Versatile Olefination Strategy
The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction provides a powerful route to synthesize 2-alkenyl-3-methylindoles, which can serve as precursors for a variety of more complex molecular architectures.
The catalytic cycle of the Heck reaction shares similarities with the Suzuki-Miyaura coupling, involving an oxidative addition step. However, it is distinguished by a migratory insertion of the alkene and a subsequent β-hydride elimination.[3]
Figure 2: Catalytic cycle of the Heck reaction.
-
Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species inserts into the C-Br bond of this compound.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-C bond.[3]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.[3]
-
Regeneration of Catalyst: The base removes the hydrogen halide from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[4]
This protocol provides a general method for the Heck reaction of this compound with an alkene. The choice of ligand and base is critical for success, especially with more challenging substrates.
Materials:
-
This compound
-
Alkene (e.g., acrylate, styrene; 1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equivalents)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene (1.5 eq), and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate organic solvent.
-
The filtrate is then subjected to an aqueous workup, washed with water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-alkenyl-3-methyl-1H-indole.
Medicinal Chemistry Applications of 2-Substituted-3-methylindole Derivatives
The synthetic versatility of this compound makes it a gateway to a multitude of indole derivatives with significant therapeutic potential. The following sections highlight key areas where these compounds have made an impact.
Kinase Inhibitors: Targeting the Engines of Cellular Proliferation
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The indole scaffold is a prominent feature in numerous kinase inhibitors.[6] By utilizing this compound, medicinal chemists can synthesize libraries of 2-aryl- and 2-heteroaryl-3-methylindoles to probe the ATP-binding sites of various kinases.
Structure-Activity Relationship (SAR) Insights:
-
The 2-Aryl/Heteroaryl Moiety: This group often occupies the hydrophobic region of the ATP-binding pocket. Variations in the size, electronics, and substitution pattern of this ring can significantly impact potency and selectivity.[7]
-
The Indole N-H: The nitrogen of the indole ring frequently acts as a hydrogen bond donor, interacting with the hinge region of the kinase.[1]
-
The 3-Methyl Group: The methyl group at the C3 position can provide beneficial steric interactions within the active site and can influence the overall conformation of the molecule.
| Compound Class | Target Kinase | Representative IC₅₀ Values | Reference |
| 2-Aryl-3-methylindoles | EGFR, SRC | IC₅₀ = 0.002 - 1.026 µM | [8] |
| Azaindole Derivatives | JAK2, Cdc7 | IC₅₀ in the low nM range | [6][7] |
| Pyrido[3,4-b]indoles | MDM2 | IC₅₀ down to 80 nM |
Anticancer Agents: A Multi-pronged Attack on Malignancy
Derivatives of this compound have demonstrated potent anticancer activity through various mechanisms beyond kinase inhibition. The ability to readily diversify the C2 position allows for the development of compounds that can induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[9]
SAR Insights for Anticancer Activity:
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the 2-aryl substituent can enhance cytotoxic activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the C2-substituent, plays a critical role in cell permeability and, consequently, anticancer efficacy.
-
Specific Substituent Effects: For example, 5-bromo substitution on the indole ring of some 3-substituted 2-indolinone derivatives has been shown to be the most potent against certain cancer cell lines.[10]
Anti-inflammatory Agents: Quelling the Fires of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including those accessible from this compound, have emerged as promising anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).[11]
SAR Insights for Anti-inflammatory Activity:
-
Mimicking NSAIDs: The 2-aryl-3-methylindole scaffold can be designed to mimic the structure of known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[12]
-
COX-2 Selectivity: The introduction of a methylsulfonylphenyl group at the C2 position has been shown to increase selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.[11]
-
Benzyl vs. Benzoyl at N1: Replacement of the benzoyl group of indomethacin with a benzyl group at the N1 position can maintain anti-inflammatory activity.[11]
| Compound Class | Target | In Vitro Activity (IC₅₀) | In Vivo Activity (% Inhibition of Edema) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indoles | COX-2 | 0.11 - 0.28 µM | 59.4% - 93.7% | [11] |
| 3-methyl-2-phenyl-1-substituted-indoles | COX-1/COX-2 | Varies with substitution | Up to 85.1% | [12] |
| 2-aryl-3-isoxazolinyl-indoles | Not specified | - | Significant reduction in paw edema |
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its true power is unlocked through palladium-catalyzed cross-coupling reactions, which provide a reliable and modular approach to the synthesis of diverse libraries of 2-substituted-3-methylindoles. The resulting compounds have shown significant promise as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships, as outlined in this guide, is paramount for the rational design and successful development of novel indole-based therapeutics.
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Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]
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ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. ResearchGate. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]
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Heck reaction. Wikipedia. Available at: [Link]
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The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI. Available at: [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[13]-Fused Indole Heterocycles. PMC - NIH. Available at: [Link]
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Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Development of a Suzuki cross-coupling reaction between 2-azidoarylboronic pinacolate esters and vinyl triflates to enable the synthesis of[13]-fused indole heterocycles. PubMed. Available at: [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available at: [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Available at: [Link]
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synthesis of tryptamine analogs from 2-bromo-3-methyl-1H-indole
An in-depth guide to the , designed for chemistry professionals in research and drug development. This document provides a detailed exploration of synthetic strategies, step-by-step protocols, and the rationale behind key experimental decisions.
Introduction: The Versatility of the Indole Scaffold
Tryptamine and its derivatives represent a class of compounds with profound biological activity, serving as neurotransmitters (e.g., serotonin, melatonin) and as foundational structures for numerous pharmaceuticals and psychedelic drugs.[1] The synthesis of novel tryptamine analogs is a cornerstone of medicinal chemistry and drug discovery. The starting material, 2-bromo-3-methyl-1H-indole, is a highly versatile building block. The bromine atom at the C2 position serves as a reactive handle for introducing the characteristic ethylamine side chain of tryptamines through various synthetic transformations, including organometallic chemistry and palladium-catalyzed cross-coupling reactions.[2] This guide details robust methodologies for converting this starting material into valuable tryptamine analogs.
Core Synthetic Strategies
Two primary and highly effective strategies for elaborating the this compound core into a tryptamine structure will be discussed:
-
The Organometallic Pathway: This classic and powerful approach involves converting the C-Br bond into a C-metal bond (Li or Mg), creating a potent indole-2-yl nucleophile. This intermediate can then react with suitable electrophiles, such as N-protected aziridines, to directly install the ethylamine side chain.
-
The Palladium-Catalyzed Cross-Coupling Pathway: Leveraging modern synthetic methods, this strategy uses a palladium catalyst to form a new carbon-carbon bond at the C2 position. Reactions like the Heck and Sonogashira couplings are particularly well-suited for this transformation.[2][3]
Sources
Application Notes & Protocols: Strategic Use of 2-Bromo-3-methyl-1H-indole in the Synthesis of Kinase Inhibitors
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds and its ability to interact with a multitude of biological targets.[1][2] Within the vast landscape of drug discovery, protein kinases have emerged as one of the most critical target classes, and their dysregulation is a known driver of diseases like cancer.[1][3] This guide provides an in-depth exploration of 2-bromo-3-methyl-1H-indole, a high-value synthetic intermediate, detailing its strategic application in the construction of diverse kinase inhibitor libraries.[4] The bromine at the C2 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of aryl, heteroaryl, and amino moieties essential for potent and selective kinase inhibition.[1][4] We present field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explain the causality behind experimental choices, and illustrate how this building block serves as a gateway to novel and potent kinase inhibitor scaffolds.
The Strategic Advantage of the this compound Scaffold
The unique architecture of this compound offers a distinct advantage in kinase inhibitor design. Protein kinases share a conserved ATP-binding site, and effective inhibitors typically feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase, along with appended functionalities that occupy adjacent hydrophobic pockets.
-
The Indole Core: The indole NH group can act as a hydrogen bond donor, a common interaction motif in the kinase hinge region.
-
The C2-Bromine: This is the primary point of diversification. The C-Br bond is readily activated by palladium catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This enables the exploration of Structure-Activity Relationships (SAR) by introducing a wide array of substituents that can target specific regions of the ATP-binding site.[1][4]
-
The C3-Methyl Group: The methyl group at the C3 position provides steric bulk that can influence the conformation of the C2 substituent, potentially enhancing binding affinity or improving selectivity against off-target kinases. It also blocks a potential site of metabolism, which can improve the pharmacokinetic profile of the final compound.
The convergence of these features makes this compound an ideal starting point for building libraries of compounds targeting kinases such as VEGFR, JAK, and CDKs.[5][6][7]
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The workhorse of modern medicinal chemistry, palladium-catalyzed cross-coupling, is the most effective strategy for functionalizing the this compound core. The three most critical transformations in this context are detailed below.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
Causality: The Suzuki-Miyaura reaction is the premier method for creating C(sp²)-C(sp²) bonds.[8][9] In kinase inhibitor design, this is crucial for introducing aryl or heteroaryl moieties that can access deep hydrophobic pockets within the ATP-binding site, a hallmark of many Type I and Type II inhibitors. The reaction is highly versatile, with a broad tolerance for functional groups and a wide availability of boronic acid and ester building blocks.
Protocol Workflow Diagram
Detailed Protocol: Synthesis of 2-(Pyridin-4-yl)-3-methyl-1H-indole
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq, e.g., 210 mg, 1.0 mmol), 4-pyridinylboronic acid (1.2 eq, 147 mg, 1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 eq, 276 mg, 2.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq, 58 mg, 0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 ratio, e.g., 5 mL). The water is essential for the catalytic cycle, aiding in the transmetalation step.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL) to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-(pyridin-4-yl)-3-methyl-1H-indole.
Buchwald-Hartwig Amination: Installing Hinge-Binding Moieties
Causality: The ability to form C-N bonds is paramount for kinase inhibitor synthesis. Many inhibitors gain their potency and selectivity by forming one or more hydrogen bonds with the backbone amide residues of the kinase hinge region. The Buchwald-Hartwig amination allows for the direct coupling of an amine with the C2 position of the indole, providing access to a diverse range of secondary and primary anilines that can serve as potent hinge-binders.[1]
Detailed Protocol: Synthesis of N-phenyl-3-methyl-1H-indol-2-amine
-
Vessel Preparation: To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 eq).[10]
-
Inerting: Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add this compound (1.0 eq), aniline (1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq). The choice of base is critical; stronger bases are often required for less nucleophilic amines.[1]
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the desired product.
Sonogashira Coupling: Introducing Alkynyl Linkers
Causality: The Sonogashira coupling creates a C(sp²)-C(sp) bond, introducing a rigid, linear alkynyl group.[11][12] This moiety can act as a linker to extend into different regions of the ATP-binding site or can be a pharmacophore itself. The resulting triple bond can also serve as a synthetic handle for further transformations, such as cycloadditions or reductions.
Detailed Protocol: Synthesis of 2-(Phenylethynyl)-3-methyl-1H-indole
-
Vessel Preparation: In a Schlenk tube, combine this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq).
-
Inerting: Evacuate and backfill the tube with inert gas three times.
-
Reagent Addition: Add phenylacetylene (1.5 eq) and a degassed solvent such as triethylamine (TEA) or a mixture of THF/TEA. The amine base is crucial as it acts as both the base and a solvent.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary & Applications
The synthetic routes described above provide access to a wide variety of kinase inhibitor scaffolds. The choice of catalyst, ligand, and base is critical and must be optimized for specific substrates.
Table 1: Typical Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Catalyst | Ligand(s) | Base(s) | Typical Solvent(s) | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Triethylamine (TEA), DIPA | TEA, THF, DMF | 25-70 |
Table 2: Examples of Kinase Inhibitor Scaffolds Derived from Indole Precursors
| Inhibitor Class / Analog | Core Scaffold | Target Kinase(s) | Synthetic Approach |
| Sunitinib Analogs | Indolin-2-one | VEGFR, PDGFR | C2 amination/functionalization |
| Axitinib Analogs | Indazole | VEGFR | C2 arylation (Suzuki) |
| JAK Inhibitors | Azaindole | JAK2, JAK3 | C2/C3 functionalization |
| CDK Inhibitors | Pyrrolo[2,3-b]pyridine | CDK2, CDK4/6 | C2 amination (Buchwald-Hartwig) |
Note: While the table lists related scaffolds, the principles of using a bromo-indole for their synthesis are directly applicable.
The compounds synthesized from this compound can be screened against a panel of kinases to identify lead compounds. For example, coupling with a pyrazole-containing boronic acid could yield analogs of JAK inhibitors, while coupling with various substituted anilines could lead to novel inhibitors of receptor tyrosine kinases like VEGFR, mimicking the structures of drugs like Sunitinib and Axitinib.[6][13][14]
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its utility stems from the strategic placement of a bromine atom at the C2 position, which provides a reliable handle for modern palladium-catalyzed cross-coupling reactions. By employing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can rapidly generate diverse libraries of 2,3-disubstituted indoles. The protocols and strategic insights provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to explore new chemical space and discover the next generation of targeted kinase inhibitors.
References
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ResearchGate. (n.d.). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]
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PubMed. (n.d.). Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent-Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. PubMed. [Link]
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PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
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MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. [Link]
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PubMed Central. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed Central. [Link]
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PubMed. (2009). Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole. PubMed. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. ResearchGate. [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]
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ResearchGate. (n.d.). Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
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Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]
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ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. PubMed. [Link]
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National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH. [Link]
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ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
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Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-methyl-1H-indole
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, with numerous derivatives exhibiting significant biological activity. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental procedure for the Sonogashira coupling of 2-bromo-3-methyl-1H-indole. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and provide a troubleshooting guide to address common experimental challenges. The aim is to equip scientists with the necessary knowledge to successfully synthesize 2-alkynyl-3-methyl-1H-indole derivatives, which are valuable intermediates for the development of novel therapeutics.
Introduction: The Significance of Indole Alkynylation
The indole motif is a core structural component in a multitude of natural products and synthetic pharmaceuticals. The introduction of an alkynyl group at the C2-position of the indole ring via the Sonogashira coupling reaction opens up a gateway to a diverse range of molecular architectures.[1] These resulting 2-alkynyl indoles serve as versatile building blocks for further chemical transformations, including cyclization reactions to form more complex heterocyclic systems, click chemistry for bioconjugation, and the synthesis of conjugated materials. The Sonogashira reaction, first reported in 1975, has become a cornerstone of modern organic synthesis due to its typically mild reaction conditions and broad functional group tolerance.[2] This protocol focuses on the application of this powerful reaction to this compound, a readily available starting material, to generate valuable 2-alkynyl-3-methyl-1H-indole products.
Mechanistic Insights: The Dual Catalytic Cycle
The Sonogashira coupling reaction classically employs a dual catalytic system involving palladium and copper.[3] The reaction proceeds through two interconnected catalytic cycles, as illustrated below. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Palladium Cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) species, forming a palladium(II) intermediate. In parallel, the Copper Cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide. The key step connecting the two cycles is transmetalation , where the acetylide group is transferred from copper to the palladium(II) complex. Finally, reductive elimination from the diorganopalladium(II) complex yields the desired 2-alkynyl-3-methyl-1H-indole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | C₉H₈BrN | 210.07 | Aryl Halide Substrate | 210 mg (1.0 mmol, 1.0 eq) |
| Terminal Alkyne | R-C≡CH | Variable | Coupling Partner | 1.2 mmol (1.2 eq) |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Palladium Precatalyst | 35.1 mg (0.05 mmol, 5 mol%) |
| Copper(I) Iodide | CuI | 190.45 | Co-catalyst | 4.8 mg (0.025 mmol, 2.5 mol%) |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base and Solvent | 5 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Co-solvent (anhydrous) | 5 mL |
| Nitrogen or Argon Gas | N₂ or Ar | - | Inert Atmosphere | - |
| Standard Glassware | - | - | Reaction Vessel | Schlenk flask or similar |
| Magnetic Stirrer/Hotplate | - | - | Agitation/Heating | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (210 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.1 mg, 0.05 mmol), and copper(I) iodide (4.8 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) and triethylamine (5 mL) via syringe.
-
Degassing: Stir the resulting suspension and degas for an additional 10-15 minutes by bubbling the inert gas through the solution. This step is crucial to remove any dissolved oxygen.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. For less reactive alkynes or if the reaction is sluggish, gentle heating to 40-60°C may be required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours). The reactivity of aryl bromides is generally lower than that of aryl iodides, so longer reaction times or elevated temperatures may be necessary.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-3-methyl-1H-indole.
Sources
2-bromo-3-methyl-1H-indole in the development of anticancer agents
An in-depth analysis of the versatile 2-bromo-3-methyl-1H-indole scaffold in the design and synthesis of novel anticancer agents. This guide provides detailed protocols and mechanistic insights for researchers in oncology and medicinal chemistry.
Introduction: The Privileged Indole Scaffold in Oncology
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and its ability to interact with diverse physiological targets.[1][2][3] In the realm of oncology, this bicyclic aromatic heterocycle is a key pharmacophore in both natural products, like the Vinca alkaloids (vinblastine and vincristine), and targeted synthetic drugs.[1][4] The indole framework's structural versatility allows it to serve as a template for designing agents that modulate critical cancer-related pathways, including those involving protein kinases, tubulin polymerization, and programmed cell death.[1][2]
This guide focuses on a specific, highly functionalized building block: This compound . The strategic placement of a bromine atom at the C2 position and a methyl group at the C3 position makes this molecule an exceptionally valuable starting material for developing novel anticancer therapeutics. The bromine atom serves as a versatile chemical handle for introducing molecular diversity through modern cross-coupling reactions, while the methyl group can influence steric and electronic properties, fine-tuning the compound's interaction with its biological target.
This document serves as a comprehensive technical guide for researchers, providing both the theoretical underpinnings and practical protocols for leveraging this compound in a rational drug discovery workflow.
PART 1: The this compound Scaffold: A Strategic Starting Point
The utility of this compound stems from its chemical reactivity and structural features. The C2-bromo substitution is the key to its versatility, enabling facile derivatization through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5] This allows for the systematic introduction of a wide array of aryl, heteroaryl, or alkyl groups, creating a library of novel chemical entities for biological screening.
Causality Behind This Choice:
-
Vector for Diversity: The bromine atom provides a specific site for chemical modification, allowing chemists to explore the chemical space around the indole core to optimize potency and selectivity.
-
Modulation of Properties: The substituents introduced at the C2 position can profoundly impact the molecule's pharmacological profile, including its binding affinity, solubility, and metabolic stability.
-
Established Precedent: Numerous studies have demonstrated that modifications at the C2 and C3 positions of the indole ring are critical for anticancer activity, making this scaffold a logical starting point for new discovery programs.
PART 2: Synthesis and Derivatization Protocol
The following is a generalized protocol for creating a library of 2-aryl-3-methyl-1H-indole derivatives from the this compound starting material via a Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of 2-Aryl-3-Methyl-1H-Indole Library
Objective: To synthesize a diverse library of indole derivatives by coupling various arylboronic acids with the this compound core.
Materials:
-
This compound
-
A panel of substituted arylboronic acids (or boronic esters)
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane/H2O mixture, DMF, or Toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Follow this with the addition of the palladium catalyst (0.05-0.10 equivalents).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure 2-aryl-3-methyl-1H-indole derivative.
-
Characterization: Confirm the structure of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow: Suzuki Coupling
Caption: Synthetic workflow for generating an indole derivative library.
PART 3: Key Anticancer Mechanisms and Target Pathways
Derivatives of the indole scaffold exert their anticancer effects through a variety of mechanisms. The specific pathway targeted is often determined by the nature of the substituents on the indole ring.
Kinase Inhibition
Many cancers are driven by aberrant signaling from protein kinases. Indole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.[5]
-
EGFR/Src Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Src kinase are frequently overactive in solid tumors, promoting proliferation and metastasis.[6] Novel indole compounds can be designed to act as dual inhibitors, blocking these critical signaling nodes.[5][6]
Signaling Pathway: Simplified Kinase Inhibition
Caption: Inhibition of EGFR/Src signaling by indole derivatives.
Tubulin Polymerization Inhibition
The microtubule network is essential for cell division, and disrupting its dynamics is a clinically validated anticancer strategy. Several indole-based compounds function as antimitotic agents by inhibiting the polymerization of tubulin into microtubules.[1][4] This leads to a halt in the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis.[7]
Apoptosis Induction
Ultimately, most effective anticancer agents induce programmed cell death, or apoptosis. Indole derivatives can trigger this process through multiple avenues:
-
Modulation of Bcl-2 Family Proteins: Some compounds can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, tipping the cellular balance towards death.[1]
-
Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Active indole derivatives often lead to the cleavage and activation of key executioner caspases, such as caspase-3.[1]
PART 4: Application Protocols for Biological Evaluation
Once a library of compounds has been synthesized, a systematic biological evaluation is required to identify promising lead candidates.
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
Objective: To determine the concentration at which the synthesized compounds inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be consistent across experiments.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 4.2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if lead compounds induce cell cycle arrest at a specific phase (e.g., G2/M), which is characteristic of tubulin inhibitors.
Materials:
-
Cancer cell lines
-
Lead indole compound(s)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates and treat them with the lead compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated or vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells are detached with trypsin, combined with the floating cells in the medium, and collected by centrifugation.
-
Fixation: Wash the cell pellet with PBS, then resuspend in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their structure.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide and RNase A. The RNase A is crucial to ensure that PI only stains DNA.
-
Analysis: Incubate for 30 minutes in the dark. Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Interpretation: Analyze the resulting histograms. A significant increase in the cell population in the G2/M peak compared to the control indicates cell cycle arrest at this phase.
PART 5: Data Presentation and Interpretation
Systematic data presentation is key to understanding structure-activity relationships (SAR).
Table 1: Representative Cytotoxicity Data (IC50 Values in µM)
| Compound ID | R-Group (at C2) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| Parent | -Br | >50 | >50 | >50 |
| IND-01 | -Phenyl | 15.2 | 18.5 | 12.8 |
| IND-02 | -4-Methoxyphenyl | 8.1 | 10.3 | 7.5 |
| IND-03 | -4-Fluorophenyl | 2.5 | 3.1 | 1.9 |
| IND-04 | -Thiophen-2-yl | 0.95 | 1.4 | 0.88 |
| Control Drug | Doxorubicin | 0.45 | 0.21 | 0.33 |
This is hypothetical data for illustrative purposes.
Interpretation of SAR: The data in Table 1 illustrates a clear SAR. The parent 2-bromo compound is inactive. Adding a simple phenyl group (IND-01) confers moderate activity. Electron-donating (-OCH3, IND-02) and electron-withdrawing (-F, IND-03) groups on the phenyl ring enhance potency, with the fluoro-substituted compound being significantly more active. The introduction of a heterocyclic ring like thiophene (IND-04) further boosts the anticancer activity into the sub-micromolar range, suggesting that this modification is favorable for target interaction.[4]
Conclusion
The this compound scaffold is a highly promising and strategically sound starting point for the development of novel anticancer agents. Its amenability to synthetic modification via robust cross-coupling chemistry allows for the creation of diverse compound libraries.[5] By targeting fundamental cancer pathways such as kinase signaling and cell division, derivatives of this scaffold have demonstrated potent and selective activity in preclinical models.[6][8] The protocols and mechanistic insights provided in this guide offer a framework for researchers to systematically synthesize, evaluate, and optimize new indole-based compounds, paving the way for the next generation of targeted cancer therapies.
References
- The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry. Benchchem.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed Central.
- 3-(2-Bromoethyl)
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
- Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents.
- Identification of 3-Bromo-1-Ethyl-1H-Indole as a Potent Anticancer Agent with Promising Inhibitory Effects on GST Isozymes. Anti-Cancer Agents in Medicinal Chemistry.
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
- Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implic
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central (PMC - NIH).
- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. MDPI.
- Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
- Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. PubMed Central.
- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Involving 2-Bromo-3-Methyl-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for a Privileged Scaffold
The 3-methyl-1H-indole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The strategic functionalization of this privileged scaffold is paramount in the quest for novel therapeutics. 2-Bromo-3-methyl-1H-indole serves as a versatile and readily available building block for the introduction of molecular diversity at the C2 position. Traditional palladium-catalyzed cross-coupling reactions, while powerful, are often hampered by long reaction times and the potential for thermal degradation of the sensitive indole nucleus.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering rapid, efficient, and reproducible reaction outcomes.[1][2] The application of microwave irradiation dramatically accelerates reaction rates by efficiently heating the polar solvents and reagents typically employed in these transformations.[3] This rapid and uniform heating minimizes the formation of byproducts and often leads to higher yields compared to conventional heating methods.[1][2] This application note provides detailed protocols and insights for the microwave-assisted functionalization of this compound via Suzuki, Heck, Buchwald-Hartwig, and C-S cross-coupling reactions, empowering researchers to accelerate their drug discovery and development programs.
I. C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds. In the context of this compound, it provides a direct route to 2-aryl-3-methyl-1H-indoles, a class of compounds with significant biological activities. Microwave irradiation has been shown to be highly effective in promoting this transformation, often reducing reaction times from hours to minutes.[4][5]
Mechanistic Considerations in Microwave-Assisted Suzuki Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. Microwave irradiation is believed to accelerate these steps by providing efficient and rapid heating, which can overcome the activation energy barriers more effectively than conventional heating.[3] The use of a suitable base is crucial for the transmetalation step, and the choice of solvent can significantly impact the reaction efficiency due to its dielectric properties and ability to dissolve the reagents.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the synthesis of 2-phenyl-3-methyl-1H-indole.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 210 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-3-methyl-1H-indole.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 130 | 10 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 140 | 20 | 88 |
This data is representative of typical outcomes for such reactions and is intended for illustrative purposes.
Workflow Diagram:
Caption: Microwave-assisted Suzuki-Miyaura coupling workflow.
II. C-C Bond Formation: The Heck Reaction
The Heck reaction provides a valuable method for the olefination of aryl halides, enabling the synthesis of 2-alkenyl-3-methyl-1H-indoles from this compound. These products are important intermediates in organic synthesis and can possess interesting biological properties. Microwave irradiation significantly accelerates the Heck reaction, often allowing for the use of lower catalyst loadings and shorter reaction times.[6][7]
Mechanistic Insights into Microwave-Assisted Heck Coupling
The Heck catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and a palladium-hydride species. The base then regenerates the active Pd(0) catalyst. Microwave heating can enhance the rate of each of these steps, particularly the often slow oxidative addition and reductive elimination steps.[8] The choice of base and ligand is critical to prevent side reactions and ensure high regioselectivity.
Experimental Protocol: Microwave-Assisted Heck Reaction of this compound with Styrene
This protocol describes a general procedure for the synthesis of 3-methyl-2-styryl-1H-indole.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 210 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add N,N-dimethylformamide (4 mL), styrene (1.5 mmol, 173 µL), and triethylamine (1.5 mmol, 209 µL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-methyl-2-styryl-1H-indole.
Data Presentation:
| Entry | Olefin | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 150 | 20 | 89 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 140 | 25 | 85 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ | NaOAc | DMA | 160 | 15 | 91 |
This data is representative of typical outcomes for such reactions and is intended for illustrative purposes.
Workflow Diagram:
Caption: Microwave-assisted Heck reaction workflow.
III. C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, and its application to this compound allows for the direct introduction of a wide range of nitrogen-containing functionalities at the C2 position. These 2-amino-3-methyl-1H-indole derivatives are of significant interest in medicinal chemistry. Microwave irradiation has been shown to dramatically reduce reaction times for this transformation, often from hours or days to minutes.[9][10]
Mechanistic Rationale for Microwave Acceleration in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. Microwave heating can significantly accelerate the rate-limiting reductive elimination step, leading to faster reaction times and often improved yields by minimizing catalyst decomposition.[11]
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines a general procedure for the synthesis of 3-methyl-2-morpholino-1H-indole.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 210 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and XPhos (0.02 mmol, 9.5 mg).
-
In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add dry toluene (5 mL) and morpholine (1.2 mmol, 105 µL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 30 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-methyl-2-morpholino-1H-indole.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 30 | 94 |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 130 | 45 | 88 |
| 3 | Piperidine | Pd₂(dba)₃/RuPhos | K₃PO₄ | t-BuOH | 120 | 25 | 91 |
This data is representative of typical outcomes for such reactions and is intended for illustrative purposes.
Workflow Diagram:
Caption: Microwave-assisted Buchwald-Hartwig amination workflow.
IV. C-S Bond Formation: Thioetherification
The introduction of a sulfur linkage at the C2 position of the indole ring leads to 2-(organothio)-3-methyl-1H-indoles, which are valuable synthetic intermediates and have been investigated for their biological activities. Microwave-assisted C-S cross-coupling reactions provide an efficient and rapid method for the synthesis of these compounds.
Mechanistic Considerations in Microwave-Assisted C-S Coupling
Palladium- or copper-catalyzed C-S cross-coupling reactions typically proceed through a mechanism similar to other cross-coupling reactions, involving oxidative addition, coordination of the thiol, and reductive elimination. Microwave irradiation can accelerate these steps, leading to shorter reaction times and improved yields. The choice of catalyst (palladium or copper), ligand, and base is crucial for achieving high efficiency and selectivity.
Experimental Protocol: Microwave-Assisted C-S Cross-Coupling of this compound with Thiophenol
This protocol describes a general procedure for the synthesis of 3-methyl-2-(phenylthio)-1H-indole.
Materials:
-
This compound
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol, 210 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add acetonitrile (5 mL) and thiophenol (1.2 mmol, 123 µL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 45 minutes with stirring.
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-methyl-2-(phenylthio)-1H-indole.
Data Presentation:
| Entry | Thiol | Catalyst | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | CuI | K₂CO₃ | Acetonitrile | 130 | 45 | 85 |
| 2 | 4-Methylthiophenol | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 140 | 30 | 89 |
| 3 | Benzyl mercaptan | CuI/L-proline | K₃PO₄ | DMSO | 120 | 60 | 82 |
This data is representative of typical outcomes for such reactions and is intended for illustrative purposes.
Workflow Diagram:
Caption: Microwave-assisted C-S cross-coupling workflow.
Conclusion and Future Outlook
Microwave-assisted synthesis offers a powerful and efficient platform for the functionalization of this compound. The protocols detailed in this application note for Suzuki, Heck, Buchwald-Hartwig, and C-S cross-coupling reactions demonstrate the significant advantages of this technology, including dramatically reduced reaction times, often higher yields, and cleaner reaction profiles. By leveraging these advanced synthetic methodologies, researchers in drug discovery and development can rapidly generate diverse libraries of novel 3-methyl-1H-indole derivatives for biological evaluation, thereby accelerating the identification of new therapeutic candidates. The continued development of novel catalysts and ligands specifically designed for microwave-assisted transformations will further expand the synthetic utility of this versatile building block.
References
- Gedye, R.; Smith, F.; Westaway, K.; Ali, H.; Baldisera, L.; Laberge, L.; Rousell, J. The use of microwave ovens for rapid organic synthesis. Tetrahedron Lett.1986, 27, 279–282.
- Larhed, M.; Hallberg, A. Microwave-assisted high-speed chemistry: a new technique in drug discovery. Drug Discov. Today2001, 6, 406–416.
- Kappe, C. O. Controlled microwave heating in modern organic synthesis. Angew. Chem. Int. Ed.2004, 43, 6250–6284.
- de la Hoz, A.; Díaz-Ortiz, Á.; Moreno, A. Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chem. Soc. Rev.2005, 34, 164–178.
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angew. Chem. Int. Ed.1998, 37, 2046–2067.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
- El Kazzouli, S.; Koubachi, J.; Berteina-Raboin, S.; Mouaddib, A.; Guillaumet, G. Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles. Tetrahedron Lett.2010, 51, 2631-2634.
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Acc. Chem. Res.1979, 12, 146–151.
- Buchwald, S. L.; Mauger, C.; Mignani, G.; Scholz, U. Industrial-scale palladium-catalyzed C–N and C–O bond formation. Adv. Synth.
-
CEM Corporation. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. Available online: [Link] (accessed on 14 January 2026).
-
Biotage. Microwave Reaction Tutorial. Available online: [Link] (accessed on 14 January 2026).
- Salih, K. S. M.; Baqi, Y. Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond. Molecules2018, 23, 2443.
- Singh, P. P.; Kumar, A. Microwave-assisted Buchwald–Hartwig amination: a rapid and promising approach for the synthesis of TADF compounds. ACS Omega2024, 9, 50446-50457.
- Reddy, T. J.; Leclair, S.; Laali, K. K. Microwave-assisted Suzuki-Miyaura cross-coupling reactions in ionic liquids. Green Chem.2005, 7, 823-827.
- Herrero, M. A.; Kremsner, J. M.; Kappe, C. O. Nonthermal microwave effects in organic synthesis? A critical review. J. Org. Chem.2008, 73, 36–47.
- Wang, H.; Cheng, H.; Zhao, F. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry2014, 4, 1-6.
- Sharma, U.; Kumar, A. Microwave-assisted synthesis of medicinally relevant indoles. Curr. Org. Chem.2013, 17, 1362-1387.
- Organ, M. G.; et al. A User-Friendly, All-Purpose Protocol for the Mizoroki–Heck Reaction of Aryl and Vinyl Halides with Olefins. Chem. Eur. J.2007, 13, 150-157.
- Surry, D. S.; Buchwald, S. L. Biaryl phosphane ligands in palladium-catalyzed amination. Angew. Chem. Int. Ed.2008, 47, 6338–6361.
- Ben-Yahia, A.; et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry2013, 17, 1-8.
- Pyke, S. M.; et al. Selective Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinoline. J. Org. Chem.2008, 73, 7593-7596.
- Baxendale, I. R.; et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chem. Eur. J.2006, 12, 4407-4416.
- G. M. Shelke, V. K. Rao, M. Jha, T. S. Cameron, A. Kumar, A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst and shows excellent functional-group tolerance. Synlett, 2015, 26, 404-407.
- V. Sridharan, S. Perumal, C. Avendaño, J. C. Menéndez, The solid-state reaction between anilines and phenacyl bromides in the presence of an equimolecular amount of sodium bicarbonate or a second equivalent of the aniline followod by microwave irradiation provides a mild, general, and environmentally friendly method for the synthesis of 2-arylindoles in good overall yields. Synlett, 2006, 91-95.
- Pal, M.; et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules2013, 18, 1602-1613.
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Bromo-3-methyl-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-bromo-3-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. We will delve into the common challenges encountered during its preparation, offering scientifically-grounded troubleshooting advice and detailed protocols.
Introduction: The Challenge of Selective Indole Bromination
The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the electrophilic bromination of 3-methyl-1H-indole (skatole), presents a classic regioselectivity challenge. The indole nucleus is highly activated towards electrophilic attack, and controlling the position of bromination is critical for achieving high yields of the desired C2-substituted product. This guide provides a systematic approach to overcoming common hurdles in this synthesis.
The indole ring system's reactivity means that without precise control, reactions can lead to a mixture of products, including C2-brominated, C5-brominated, C6-brominated, and dibrominated species, as well as oxidation byproducts like oxindoles.[1][2] The key to a successful synthesis lies in understanding the reaction mechanism and carefully controlling the experimental parameters.
The Reaction Mechanism
The bromination of 3-methyl-1H-indole is an electrophilic aromatic substitution reaction. The C3 position is generally the most nucleophilic site in an unsubstituted indole. However, with the C3 position blocked by a methyl group, the electrophilic attack is directed to the C2 position. The reaction proceeds through a bromonium ion intermediate, which then rearomatizes by losing a proton to yield the final product.
Caption: Electrophilic bromination at the C2 position of 3-methyl-1H-indole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes?
A1: Low yields are the most common complaint and can stem from several factors. A systematic approach to diagnosis is crucial.
-
Purity of Starting Materials:
-
3-Methyl-1H-indole (Skatole): Skatole can oxidize and darken upon storage. Impurities can lead to unwanted side reactions. It is advisable to use freshly purified skatole (e.g., by recrystallization from hexane) if its purity is questionable.
-
N-Bromosuccinimide (NBS): NBS is the most recommended brominating agent for its selectivity and ease of handling.[3][4] However, it can decompose over time, especially if exposed to light or moisture. It is critical to use a high-purity grade of NBS. If decomposition is suspected, NBS can be recrystallized from water.
-
-
Reaction Conditions:
-
Temperature Control: This is perhaps the single most critical parameter. The reaction is highly exothermic. The initial addition of the brominating agent should be performed at a low temperature (typically -78 °C to 0 °C) to control the reaction rate and prevent over-bromination and the formation of degradation products.[5] Allowing the reaction to warm to room temperature should be done gradually and only after the initial addition is complete.
-
Stoichiometry: Use of excess brominating agent will inevitably lead to the formation of dibrominated and other polybrominated byproducts. A stoichiometry of 1.0 to 1.05 equivalents of NBS is generally recommended.
-
-
Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Water can react with the brominating agent and the reaction intermediates to form oxindole byproducts, significantly reducing the yield of the desired product.[1] All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My TLC shows multiple product spots that are difficult to separate. What are they and how can I avoid them?
A2: The presence of multiple spots indicates a lack of selectivity. The primary culprits are over-bromination and the formation of isomers or byproducts.
-
Over-bromination: The product, this compound, is still an electron-rich aromatic system and can undergo a second bromination, typically at the C5 or C6 position of the benzene ring.[1]
-
Solution: Carefully control the stoichiometry of the brominating agent (use no more than 1.05 equivalents). Add the agent slowly at low temperature to allow it to react with the more reactive starting material before it can react with the product.
-
-
Formation of Oxindoles: As mentioned in A1, the presence of water can lead to the formation of 3-bromooxindoles.[6][7] This occurs via the attack of water on the indoleninium intermediate.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Isomeric Products: While C2 bromination is electronically favored, small amounts of bromination at other positions (like the benzene ring) can occur if the reaction is not properly controlled.
-
Solution: Low reaction temperatures are key to enhancing regioselectivity. Solvents can also play a role; polar aprotic solvents like THF or DMF often give good results.
-
Q3: How do I choose the best brominating agent and solvent?
A3: The choice of reagent and solvent is critical for both yield and safety.
| Brominating Agent | Common Solvents | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | THF, DMF, CH₂Cl₂, CCl₄ | Crystalline solid, easy to handle, high C2 selectivity, mild.[3][8] | Can decompose on storage; requires an initiator for radical reactions but not for this electrophilic substitution. |
| Pyridinium bromide perbromide | Pyridine, Acetic Acid | Solid, less hazardous than Br₂, good for acid-sensitive substrates. | Yields can be moderate (60-70%); pyridine can be difficult to remove.[9] |
| **Liquid Bromine (Br₂) ** | Acetic Acid, CCl₄ | Inexpensive and powerful. | Highly corrosive, toxic, and difficult to handle; often less selective, leading to over-bromination. |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | DMF, CH₂Cl₂ | Stable solid, high bromine content by weight. | Can be less selective than NBS depending on the substrate.[9] |
Recommendation: For the synthesis of this compound, N-Bromosuccinimide (NBS) is the superior choice due to its high selectivity, ease of handling, and extensive documentation in the literature. Anhydrous Tetrahydrofuran (THF) is an excellent solvent choice.
Caption: Interplay of key parameters influencing the reaction outcome.
Frequently Asked Questions (FAQs)
-
What is the optimal reaction time? Typically, after the slow addition of NBS at low temperature, the reaction is allowed to warm to room temperature and stirred for 1-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
How should I monitor the reaction by TLC? Use a non-polar eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, this compound, will be less polar than the starting skatole. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize the spots.
-
What is the best workup procedure? After the reaction is complete, it is typically quenched with an aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite to destroy any unreacted bromine species. This is followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, drying over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
How do I purify the final product? The crude product is best purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane. The pure product is typically a white to off-white solid.
Recommended Experimental Protocol
This protocol is based on commonly reported procedures for the selective bromination of 3-methyl-1H-indole using NBS.
Materials:
-
3-methyl-1H-indole (skatole)
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 3-methyl-1H-indole (1.0 eq).
-
Dissolution: Dissolve the indole in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.05 eq) in a minimum amount of anhydrous THF. Add this solution dropwise to the cold indole solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour. Then, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
References
-
Zhang, P., Liu, R., & Cook, J. M. (1995). Regiospecific bromination of 3-methylindoles with N- bromosuccinimide. Tetrahedron Letters, 36(18), 3103–3106. [Link]
-
Andersh, B., Murphy, D. L., & Olson, R. J. (2000). Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. Synthetic Communications, 30(12), 2091-2096. [Link]
-
Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. The Journal of Organic Chemistry, 29(5), 1206–1215. [Link]
- BenchChem. (2025). Technical Support Center: Bromination of N-Boc-Indole. BenchChem. (Simulated reference based on search result structure)
-
American Chemical Society Publications. (n.d.). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. ACS Publications. [Link]
-
Yokoyama, Y., et al. (1996). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 61(18), 6079-6089. [Link]
-
Tuengpanya, S., et al. (2018). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 3(7), 7868-7876. (Note: While about formylation, it discusses general indole reactivity principles). [Link]
-
MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. [Link]
-
ResearchGate. (2018). How to do the bromination of indole to get 3 bromo indole. ResearchGate. [Link]
-
Hino, T., et al. (1978). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 9(7), 875-878. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (General reference for indole synthesis challenges). [Link]
-
Almaşi, D., et al. (2009). A simple and efficient method for the bromination of indoles. Tetrahedron Letters, 50(35), 5033-5035. (Illustrates alternative bromination methods). [Link]
-
Organic Syntheses. (1998). A SAFE AND CONVENIENT PROCEDURE FOR THE PREPARATION OF 3-BROMOINDOLE. Org. Synth. 1998, 75, 136. [Link]
-
Bridgewater State University. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review, 10, 112-117. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. vc.bridgew.edu [vc.bridgew.edu]
- 3. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles1 | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-bromo-3-methyl-1H-indole
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, practical solutions for the purification of 2-bromo-3-methyl-1H-indole. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific challenges you may encounter during the purification of this compound in a direct question-and-answer format.
Question 1: My crude reaction mixture is a dark, oily residue. How should I approach purification?
This is a common scenario, often resulting from side reactions or residual high-boiling solvents like DMF. A multi-step approach is recommended.
-
Initial Step - Liquid-Liquid Extraction: Before attempting chromatography or recrystallization, perform an aqueous workup. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Wash the organic layer sequentially with water and then a saturated brine solution.[1] This removes inorganic salts and highly polar impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Causality: The bromination of 3-methylindole (skatole) can be complex, potentially leading to over-bromination or the formation of oxidized byproducts.[2] The initial extraction is crucial for removing the bulk of these impurities, which would otherwise complicate subsequent purification steps.
-
Next Step - Choosing the Right Method: After the workup, if you have a solid or a more manageable oil, you can proceed to column chromatography, which is the most robust method for purifying challenging mixtures.[3]
Question 2: What is the best starting point for developing a column chromatography method?
Column chromatography on silica gel is the most frequently cited method for purifying bromo-indole derivatives.[1][3][4] The key is to first determine the optimal eluent (solvent system) using Thin-Layer Chromatography (TLC).
-
Principle of Separation: Silica gel is a highly polar stationary phase.[5] Nonpolar compounds have weak interactions with the silica and elute quickly, while polar compounds interact more strongly and elute slowly. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.3-0.4, which generally provides the best separation.
-
Recommended Starting Solvents: For indole derivatives, a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is standard.[1][6]
-
Step-by-Step TLC Analysis:
-
Prepare several TLC chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or EtOAc) and spot it on the baseline of your TLC plates.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under a UV lamp (254 nm). Indoles are typically UV-active.
-
Select the solvent system that gives your product an Rf value in the target range of 0.3-0.4, with good separation from impurities.
-
Question 3: My recrystallization attempt resulted in an "oiled out" product or very poor recovery. What went wrong?
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Poor recovery often stems from using an inappropriate solvent.
-
Solvent Selection is Critical: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For indole derivatives, which are moderately polar, consider solvents like acetone/ether mixtures, or ethanol/water systems.[7]
-
Troubleshooting Steps:
-
If Oiling Out: Re-heat the solution to dissolve the oil, then add more solvent to decrease saturation. Allow it to cool much more slowly. If it persists, the impurity level may be too high; pre-purification by column chromatography is advised.
-
If No Crystals Form: The solution may be too dilute, or crystallization requires more time. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, slowly evaporate some solvent to increase the concentration and cool again.
-
For Poor Recovery: You may have used a solvent in which your product is too soluble at low temperatures. Filter the crystals in an ice bath to minimize loss. You can also try to recover a second crop of crystals by concentrating the mother liquor.
-
Purification & Analysis Workflow
The following diagram illustrates the logical flow from a crude reaction product to a verified pure compound.
Caption: A standard workflow for the purification and subsequent analysis of a synthesized compound.
Frequently Asked Questions (FAQs)
-
Q: What are the most common impurities in a this compound synthesis?
-
A: Impurities largely depend on the synthetic route. If starting from 3-methylindole (skatole), you may encounter unreacted starting material, 2,3-dibromo-3-methylindolenine, or various oxidation products. If using a multi-step synthesis, precursors from earlier steps may also be present.[2][3] TLC analysis is the best way to visualize these impurities.
-
-
Q: How do I properly perform flash column chromatography for this compound?
-
A: Flash chromatography uses moderate air pressure to speed up solvent flow. See the detailed protocol below. The key is to ensure the column is packed uniformly to prevent cracking or channeling, which leads to poor separation.[8]
-
-
Q: How can I definitively assess the purity of my final product?
-
A: A combination of methods is ideal.
-
TLC: A single spot in multiple solvent systems suggests high purity.
-
Melting Point (MP): A sharp, narrow melting range that matches a literature value is a strong indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the gold standard. The spectrum should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the structure of this compound.[9]
-
HPLC: For quantitative assessment, reverse-phase HPLC can be used to determine purity with high precision.[10]
-
-
-
Q: What are the safety considerations for handling this compound?
-
A: While specific data for this exact compound is limited, related bromo-indoles are classified as irritants.[11][12] Assume the compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying crude this compound.
1. Preparation:
- Select a column of appropriate size for your sample amount (a general rule is a 100:1 ratio of silica gel to crude compound by weight).
- Prepare the eluent determined from your prior TLC analysis (e.g., 9:1 Hexane:EtOAc).
2. Packing the Column (Wet Slurry Method):
- Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.[8]
- In a beaker, mix the required amount of silica gel with your eluent to form a consistent slurry.
- Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
- Tap the side of the column gently to ensure even packing and remove air bubbles.
- Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[8]
3. Loading the Sample:
- Dissolve your crude product in a minimal amount of a solvent it is highly soluble in (like DCM).
- Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which generally provides better separation.
- Carefully add this powder to the top of the packed column. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure (using a bellows or regulated air line) to achieve a steady flow rate.
- Collect the eluting solvent in a series of numbered test tubes or flasks.
- Monitor the separation by spotting fractions on a TLC plate as they are collected.
5. Product Isolation:
- Once the desired product has completely eluted, combine the fractions that contain the pure compound (as determined by TLC).
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
1. Solvent Selection:
- Place a small amount of your crude solid in a test tube.
- Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature.
- Heat the test tube. The solid should dissolve completely.
- Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
2. Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
- If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution through a fluted filter paper.
- Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.
- Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize yield.
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven.
Data Summary
| Purification Technique | Stationary Phase | Typical Mobile Phase / Solvent System | Key Application |
| TLC Analysis | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | Method development, reaction monitoring, fraction analysis.[13] |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient or isocratic elution with Hexane:EtOAc. | Primary purification of crude mixtures, especially oils.[4][5] |
| Recrystallization | N/A | Ethanol/Water, Acetone/Ether, or Toluene.[7][14] | Final purification of solids that are already >85-90% pure. |
| Preparative HPLC | C18 Reverse-Phase | Acetonitrile/Water with 0.1% Formic Acid.[10] | High-purity isolation for analytical standards or biological testing. |
Decision-Making for Purification Strategy
Caption: A decision tree for selecting an appropriate purification method based on crude product characteristics.
References
- BenchChem. Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem. Accessed January 14, 2026.
- ACS Omega. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- BenchChem. A Comparative Guide to the Synthetic Validation of 2-bromo-1H-indole-3-acetonitrile. BenchChem. Accessed January 14, 2026.
- SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Accessed January 14, 2026.
- PubChem. 2-Bromo-1-methyl-1H-indole.
- Royal Society of Chemistry. Supporting Information for Materials. The Royal Society of Chemistry. Accessed January 14, 2026.
- Organic Syntheses. 1H-Indole, 3-ethyl-. Organic Syntheses, Inc. Accessed January 14, 2026.
- PubChem. 3-Bromo-1-methyl-1H-indole.
- National Institutes of Health. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Library of Medicine. Accessed January 14, 2026.
- Organic Chemistry Portal. Synthesis of indoles. Organic-Chemistry.org. Accessed January 14, 2026.
- Columbia University. Column chromatography. Department of Chemistry, Columbia University. Accessed January 14, 2026.
- MDPI.
- Google Patents. EP1829872B1 - Processes for production of indole compounds.
- CORE. The Synthesis of 2- and 3-Substituted Indoles. CORE. Accessed January 14, 2026.
- BenchChem. Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. BenchChem. Accessed January 14, 2026.
- ResearchGate. Thin layer chromatography (TLC) analysis to identify selective....
- YouTube. Performing Column Chromatography. Professor Dave Explains. Accessed January 14, 2026.
- RSC Publishing. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. Royal Society of Chemistry. Accessed January 14, 2026.
- FooDB. Showing Compound 2-Bromo-1H-indole-3-carboxaldehyde (FDB019844). FooDB. Accessed January 14, 2026.
- Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Accessed January 14, 2026.
- Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, Inc. Accessed January 14, 2026.
- Cheméo. Indole, 3-methyl-. Cheméo. Accessed January 14, 2026.
- PubMed. Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole. National Library of Medicine. Accessed January 14, 2026.
- BLD Pharm. 119910-45-1|2-Bromo-1H-indole-3-carbaldehyde. BLD Pharm. Accessed January 14, 2026.
- Leyan. Certificate of Analysis: 6-Bromo-3-methyl-1H-indole. Leyan. Accessed January 14, 2026.
Sources
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- 2. Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. columbia.edu [columbia.edu]
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- 11. 2-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13230126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Bromo-3-Methyl-1H-Indole
This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of 2-bromo-3-methyl-1H-indole. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the electrophilic bromination of 3-methyl-1H-indole, enabling higher yields and product purity.
Introduction: The Challenge of Selective Bromination
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents and natural product analogues. The most common method involves the electrophilic bromination of 3-methyl-1H-indole, typically using N-Bromosuccinimide (NBS) as the bromine source. While this reaction is designed to be regioselective for the C2 position, the electron-rich nature of the indole ring system makes it highly susceptible to side reactions. Understanding the mechanisms behind the formation of common byproducts is key to optimizing the reaction and simplifying purification.
Frequently Asked Questions (FAQs)
Question 1: My post-reaction TLC shows multiple spots. What are the most probable byproducts I am seeing?
This is the most common issue encountered. Besides your desired product and unreacted starting material, you are likely observing one or more of the following byproducts:
-
Dibrominated Indoles: Over-bromination can lead to the formation of products like 2,5-dibromo- or 2,6-dibromo-3-methyl-1H-indole. The indole nucleus is sufficiently activated for a second electrophilic attack to occur on the benzene ring portion of the molecule.
-
3-Bromo-3-methyl-oxindole: This oxidized byproduct forms when water is present in the reaction mixture.[1][2]
-
Succinimide: This is a byproduct from the NBS reagent itself. It is highly polar and typically straightforward to remove during the aqueous workup.[2]
-
Dimerized or Polymerized Products: Under acidic conditions, which can be generated by HBr release, indoles can polymerize, leading to baseline material on your TLC plate.
Question 2: Why am I consistently getting dibrominated products, and how can I minimize them?
Causality: The formation of dibrominated species is a classic case of a competitive electrophilic aromatic substitution. After the first bromine is added to the C2 position, the indole ring is somewhat deactivated. However, it often remains reactive enough for a second bromination, particularly under harsh conditions or with an excess of the brominating agent.[3][4]
Troubleshooting & Prevention:
-
Strict Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use no more than 1.0 to 1.05 equivalents of high-purity NBS. It is advisable to recrystallize NBS from water if it is old or discolored, as its decomposition can affect reactivity.[5]
-
Temperature Control: Maintain a low reaction temperature. Starting the reaction at -78 °C and allowing it to slowly warm is a common strategy.[6] Low temperatures temper the high reactivity of the system, favoring the mono-brominated product.
-
Slow Reagent Addition: Add the NBS solution dropwise or in small portions over an extended period. This prevents localized areas of high NBS concentration, which can drive the reaction toward di-substitution.
-
Choice of Brominating Agent: NBS is generally a milder and more selective source of electrophilic bromine than liquid bromine (Br₂), making it the preferred reagent for this transformation.[7][8]
Question 3: I've identified an oxindole byproduct in my crude NMR. What is the mechanism of its formation and how can I prevent it?
Causality: Oxindole formation is a direct consequence of moisture contamination. The widely accepted mechanism for indole bromination proceeds through a highly reactive 3-bromoindolenine intermediate .[3][9] This intermediate is susceptible to nucleophilic attack at the C2 position. If water is present, it will attack this position, leading to a cascade that results in the formation of 3-bromo-3-methyl-oxindole.
Troubleshooting & Prevention:
-
Rigorous Anhydrous Technique: This is non-negotiable.
-
All glassware must be oven- or flame-dried immediately before use.
-
Use anhydrous grade solvents. Solvents like THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Conduct the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the system.[10][11]
-
Byproduct Summary and Prevention Strategies
| Byproduct Name | Structure (Example) | Mechanism of Formation | Prevention & Troubleshooting Protocol |
| Dibromo-3-methyl-indole | 2,6-Dibromo-3-methyl-1H-indole | Over-bromination due to high reactivity of the indole ring. | Maintain low temp (-78°C), use ≤1.05 eq. NBS, add NBS slowly. |
| 3-Bromo-3-methyl-oxindole | 3-Bromo-3-methyl-1,3-dihydro-2H-indol-2-one | Nucleophilic attack by H₂O on the 3-bromoindolenine intermediate. | Use rigorous anhydrous conditions (dry glassware, anhydrous solvents, inert atmosphere). |
| Succinimide | Pyrrolidine-2,5-dione | Direct byproduct from the reduction of NBS. | Remove during aqueous workup with a basic wash (e.g., sat. NaHCO₃). |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route and the major competing side reactions.
Caption: Desired reaction pathway to this compound.
Caption: Formation pathways for common over-bromination and oxidation byproducts.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Byproducts
This protocol incorporates best practices to enhance the selectivity for the desired this compound.
-
Preparation: Under an Argon atmosphere, add 3-methyl-1H-indole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.05 eq.) in anhydrous THF. Slowly add this solution to the cooled indole solution via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 10% Ethyl Acetate/Hexane). The product spot should appear below the starting material spot.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][12]
Protocol 2: Purification of Crude Product
-
Prepare the Column: Dry pack a glass column with silica gel. Wet the column with 100% hexanes.
-
Load the Sample: Dissolve the crude oil/solid in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Begin elution with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 2% EtOAc in hexanes and increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure desired product. The dibrominated products are typically less polar and will elute earlier, while the more polar oxindole and starting material will elute later.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
-
Zhang, P., Liu, R., & Cook, J. M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(22), 7740-7753. [Link]
-
Parsons, T. B., Ghellamallah, C., Male, L., Spencer, N., & Grainger, R. S. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry, 9(14), 5021-5023. [Link]
-
Parsons, T. B., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Organic & Biomolecular Chemistry. [Link]
-
Zhang, P., Liu, R., & Cook, J. M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS. American Chemical Society. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Murthy, V. S. R. (2009). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 14(7), 2465-2474. [Link]
-
Cook, J.M., et al. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Garg, N. K., et al. (2020). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
-
Hinman, R. L., & Bauman, C. P. (1964). Reactions of N-Bromosuccinimide and Indoles. A Simple Synthesis of 3-Bromooxindoles. Journal of Organic Chemistry. [Link]
-
Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catal. Canadian Journal of Chemistry, 58(8), 808-816. [Link]
-
Amaral, K. E., & Pontes, P. J. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link]
-
Hino, T., et al. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Bolshan, Y., & Batey, R. A. (2010). Green One-Pot Syntheses of 2-Sulfoximidoyl-3,6-dibromo Indoles Using N-Br Sulfoximines as Both Brominating and Sulfoximinating Reagents. Molecules, 15(12), 9236-9249. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole, 3-ethyl-. [Link]
-
Organic Syntheses Procedure. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
Sources
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Challenges in the Scale-Up Production of 2-Bromo-3-Methyl-1H-Indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-bromo-3-methyl-1H-indole. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and practical solutions to common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound.
Q1: What is the most common laboratory method for synthesizing this compound?
The most prevalent method is the direct electrophilic bromination of 3-methyl-1H-indole (also known as skatole). This reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in an appropriate organic solvent.[1] The indole nucleus is electron-rich, making it susceptible to electrophilic attack. The reaction is generally directed to the C2 position, which is electronically favored for substitution in 3-substituted indoles.
Q2: Why is N-Bromosuccinimide (NBS) often preferred over elemental bromine (Br₂) for this reaction?
While both reagents can be effective, NBS is often favored for several reasons, particularly concerning safety and selectivity. Elemental bromine is a highly toxic, corrosive, and volatile liquid, making it hazardous to handle, especially in large quantities.[2][3] NBS is a crystalline solid that is easier and safer to handle.[4] From a chemical standpoint, NBS can sometimes offer better control and selectivity, reducing the formation of over-brominated byproducts.[4]
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are thermal management and reagent handling.
-
Thermal Hazards : Electrophilic bromination is a significantly exothermic reaction. On a small scale, this heat can dissipate easily. However, during scale-up, the reactor's surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to a rapid temperature increase, or "thermal runaway," causing solvent boiling, pressure buildup, and the formation of degradation products.[5][6][7]
-
Reagent Handling : Handling large volumes of corrosive and toxic materials like bromine or hydrobromic acid (a potential byproduct) requires robust engineering controls and personal protective equipment.[3][8]
-
Gas Evolution : The reaction can evolve HBr gas, which must be safely scrubbed and neutralized.
Q4: What is a typical yield for this reaction at the lab scale?
Yields can vary based on the specific conditions (reagents, solvent, temperature, purification method). However, well-optimized lab-scale procedures can achieve yields in the range of 80-90% or higher. Achieving this consistently at scale is a significant challenge.
Troubleshooting Guide: The Bromination Reaction
This section focuses on issues arising during the core chemical transformation.
Q1: My reaction is producing multiple spots on TLC, including what appears to be a dibrominated product. How can I improve selectivity for the desired 2-bromo product?
This is a classic selectivity problem in indole chemistry. The formation of multiple products points to issues with reactivity control.
-
Probable Cause 1: Over-bromination. The product, this compound, is still an electron-rich heterocycle and can undergo a second bromination, often on the benzene ring portion of the molecule.[4]
-
Solution 1: Controlled Reagent Addition. Instead of adding the brominating agent all at once, add it dropwise or portion-wise as a solution. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination. On a larger scale, this is critical for both selectivity and temperature control.[5]
-
Probable Cause 2: Unstable Intermediates. The reaction can proceed through a 3-bromo-3-methylindolenine intermediate.[4][9] This species can be unstable and, under certain conditions (especially acidic ones), may rearrange or lead to oligomeric byproducts.[9]
-
Solution 2: Temperature Control. Running the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C) is the most effective way to slow down the reaction rate and minimize side reactions.[10] This gives the desired electrophilic substitution a kinetic advantage over competing pathways.
-
Solution 3: Use of a Base. The addition of a non-nucleophilic base, such as triethylamine, can neutralize the HBr byproduct as it forms. This prevents the reaction medium from becoming acidic, which can catalyze the decomposition of sensitive intermediates and the starting material.[9]
Q2: I am observing significant tar or polymer formation in my reaction vessel, especially during scale-up. What is the cause and how can it be prevented?
Tar formation is a common issue when working with indoles, which are susceptible to acid-catalyzed polymerization.
-
Probable Cause 1: Localized Hot Spots. In a large reactor, inefficient mixing can create "hot spots" where the local temperature is much higher than the bulk temperature.[6][7] This thermal decomposition is a primary source of tar.
-
Solution 1: Improve Mixing and Heat Transfer. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine instead of a simple anchor stirrer) to ensure homogeneity. Use a jacketed reactor with an efficient heat transfer fluid to maintain uniform temperature control.[7]
-
Probable Cause 2: Acidic Conditions. As mentioned, the HBr generated during the reaction creates an acidic environment that promotes the polymerization of the indole ring.
-
Solution 2: Neutralize Acid in Situ. Use a base as described previously. Alternatively, consider using a buffered system or running the reaction in the presence of a solid acid scavenger like potassium carbonate (though this may affect reaction kinetics).
-
Solution 3: Consider Continuous Flow Chemistry. For larger scales, transitioning to a continuous flow reactor can be highly advantageous. The small internal volume of a flow reactor provides superior heat and mass transfer, virtually eliminating hot spots and improving safety by minimizing the amount of hazardous material present at any one time.[2][7]
Workflow for Bromination of 3-Methyl-1H-Indole
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Guide: Work-up and Purification
Issues in this stage can dramatically impact final yield, purity, and product stability.
Q1: My product seems to decompose or change color during work-up or purification. What's happening?
This compound can be sensitive to air, light, and residual acid.
-
Probable Cause 1: Air Oxidation. Indoles, particularly halogenated ones, can be susceptible to air oxidation, which often leads to the formation of colored impurities.
-
Solution 1: Maintain an Inert Atmosphere. To the extent possible, conduct work-up and concentration steps under a nitrogen or argon atmosphere. Store the final product under inert gas and protect it from light.
-
Probable Cause 2: Residual Acid. If the quenching and washing steps are incomplete, residual HBr or other acids can remain, causing slow degradation of the product over time.
-
Solution 2: Thorough Washing. Ensure the organic layer is thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is neutral or slightly basic. Follow this with a brine wash to remove excess water.
-
Probable Cause 3: Instability on Silica Gel. While silica gel chromatography is a standard purification technique, the slightly acidic nature of silica can sometimes cause degradation of sensitive compounds.[11]
-
Solution 3: Neutralize Silica or Use Alternative. You can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (~1%) before packing the column. Alternatively, for scale-up, developing a robust crystallization protocol is far superior to chromatography.[11] A common method involves crystallization from aqueous ethanol.[11]
Q2: I am struggling to remove the succinimide byproduct after using NBS. What is the best approach?
Succinimide is water-soluble, but its removal can sometimes be tricky.
-
Probable Cause: Insufficient Washing. The succinimide may not have been fully partitioned into the aqueous phase.
-
Solution 1: Multiple Aqueous Washes. Perform multiple washes with water or a dilute basic solution. Sometimes, a slightly basic wash can help by ensuring the succinimide is in its deprotonated, more water-soluble form.
-
Solution 2: Crystallization. A well-developed crystallization procedure is often the most effective way to separate the desired product from succinimide, as their solubility profiles in most solvent systems are quite different. The succinimide will typically remain in the mother liquor.
Data Summary Table
The following table summarizes typical reaction parameters. Note that optimal conditions may vary.
| Parameter | Laboratory Scale | Pilot / Production Scale | Rationale & Key Considerations |
| Starting Material | 3-Methyl-1H-Indole (Skatole) | 3-Methyl-1H-Indole (Skatole) | Purity of starting material is critical at scale to avoid introducing problematic impurities.[7] |
| Brominating Agent | NBS or Br₂ (1.0-1.1 equiv) | NBS preferred for safety; In-situ Br₂ generation is an alternative.[2] | Stoichiometry must be precise to avoid over-bromination. Safety is paramount at scale.[8] |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), CCl₄ | Toluene, Dichloromethane (DCM) | Solvent choice impacts solubility, reaction rate, and thermal properties. Environmental and safety profiles are key for scale-up. |
| Temperature | -78°C to 25°C | -20°C to 10°C | Lower temperatures improve selectivity and control exotherms. Essential for safety and purity at scale.[6] |
| Base (Optional) | Triethylamine, Pyridine (1.1 equiv) | Triethylamine | Neutralizes byproduct HBr, preventing acid-catalyzed side reactions and degradation.[9] |
| Work-up Quench | Sat. NaHCO₃, aq. Na₂S₂O₃ | Sat. NaHCO₃, aq. Na₂S₂O₃ | Neutralizes excess acid and/or unreacted brominating agent. |
| Purification | Silica Gel Chromatography | Crystallization (e.g., from aq. EtOH) | Chromatography is not economically or practically viable for large quantities.[11] Crystallization is the industry standard. |
Standard Laboratory Protocol
This protocol is a representative example for lab-scale synthesis. Warning: Always perform a thorough safety assessment before conducting any chemical reaction.
-
Reaction Setup: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 3-methyl-1H-indole (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of indole).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equiv) in anhydrous DCM or THF.
-
Addition: Add the NBS solution dropwise to the stirred indole solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by crystallization from aqueous ethanol to yield this compound as a solid.[11]
References
-
Dmitrienko, G. I., Gross, E. A., & Vice, S. F. (1980). The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catal. Canadian Journal of Chemistry, 58, 808. Available at: [Link]
-
ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Publications. Available at: [Link]
- Hino, T., & Nakagawa, M. (1979). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Journal of Synthetic Organic Chemistry, Japan, 37(10), 843-855.
-
ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides. Available at: [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the direct bromination of indoles in... Available at: [Link]
-
Tschirret-Guth, R. A. (1996). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. Available at: [Link]
-
Organic Syntheses. (n.d.). 1H-Indole, 3-ethyl. Available at: [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Available at: [Link]
-
Hino, T., Nakagawa, M., & Akaboshi, S. (1967). Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole. Chemical & Pharmaceutical Bulletin, 15(11), 1800-1803. Available at: [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
Van Kalkeren, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]
-
ResearchGate. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]
Sources
- 1. Bromination of skatole. A simple preparation of 3-methyloxindole and 2-bromo-3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bromination - Wordpress [reagents.acsgcipr.org]
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- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound | 1484-28-2 [chemicalbook.com]
Technical Support Center: Optimization and Troubleshooting for the Coupling of 2-Bromo-3-methyl-1H-indole
Welcome to the technical support center for the synthetic applications of 2-bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in cross-coupling reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with these transformations and achieve your desired synthetic outcomes.
Introduction to Coupling Reactions of this compound
This compound is a valuable starting material for the synthesis of a wide array of more complex indole derivatives. Its C2-bromo substituent provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The most common and powerful of these methods are palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Copper-catalyzed Ullmann-type couplings also present a viable, albeit often more forcing, alternative.
The successful execution of these reactions is highly dependent on a careful selection and optimization of several parameters, including the catalyst, ligand, base, solvent, and temperature. The indole N-H bond can also play a significant role, often necessitating the use of a protecting group to prevent side reactions and catalyst inhibition.
This guide will provide a structured approach to troubleshooting common issues and optimizing your reaction conditions for various coupling partners.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with this compound in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings of this compound can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electronically challenging substrates, a more sophisticated ligand than the common triphenylphosphine may be required. Consider screening bulky, electron-rich phosphine ligands like XPhos or SPhos.
-
Inappropriate Base: The base plays a critical role in the transmetalation step of the catalytic cycle.[1][2] A base that is too weak may not facilitate the formation of the active boronate species, while an overly strong base can lead to decomposition of the starting materials or the desired product. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is often recommended.[3][4]
-
Solvent Effects: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent like dioxane or DMF with water is often effective.[5][6]
-
Dehalogenation: A common side reaction is the reduction of the C-Br bond to a C-H bond, resulting in the formation of 3-methyl-1H-indole.[7][8] This can be caused by various factors, including the presence of hydride sources in the reaction mixture.
-
N-H Interference: The acidic proton of the indole nitrogen can interfere with the catalyst or the base.[9] Protecting the indole nitrogen with a group like Boc, Ts, or SEM can often significantly improve yields.
Q2: I am observing a significant amount of 3-methyl-1H-indole as a byproduct. How can I minimize this dehalogenation?
Dehalogenation is a common challenge in palladium-catalyzed cross-coupling reactions of aryl bromides.[7][10] To minimize this side reaction:
-
Optimize the Base: The choice of base can influence the rate of dehalogenation. Weaker bases may be preferable in some cases.
-
Scrutinize Reagents and Solvents: Ensure that your solvents and reagents are anhydrous and free of potential hydride donors. For instance, some alcohols used as solvents can be oxidized by the palladium complex, generating a hydride that leads to dehalogenation.[7][11]
-
Ligand Selection: The ligand can influence the stability of the catalytic intermediates and suppress side reactions. Experimenting with different phosphine ligands can be beneficial.
-
Lower Reaction Temperature: Higher temperatures can sometimes promote dehalogenation. Running the reaction at the lowest effective temperature can help minimize this side product.
Q3: Is it necessary to protect the indole nitrogen for cross-coupling reactions?
While not always strictly necessary, N-protection of the indole is highly recommended, especially when troubleshooting low yields or encountering reproducibility issues. The acidic N-H proton can lead to several complications:
-
Catalyst Inhibition: The indole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[9]
-
Base Consumption: The indole N-H will react with the base, altering the stoichiometry and potentially impacting the catalytic cycle.
-
Side Reactions: The unprotected indole can participate in undesired side reactions.
Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal.
Q4: My Heck coupling reaction is not proceeding. What should I check first?
For a stalled Heck reaction, consider the following:[12][13]
-
Catalyst Activation: Ensure your palladium source is being reduced to the active Pd(0) species. Pd(OAc)₂ is a common precatalyst that is reduced in situ.[12]
-
Base Strength: A suitable base, typically an amine like triethylamine, is required to neutralize the HBr generated during the reaction.[12]
-
Alkene Reactivity: Electron-deficient alkenes, such as acrylates, are generally more reactive in the Heck reaction.[13]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are commonly used.[12]
-
Ligand Effects: While some Heck reactions can be run ligandless, the addition of a phosphine ligand can often improve reactivity and stability of the catalyst.[13]
Q5: What are the key differences in reaction conditions between Suzuki, Heck, and Sonogashira couplings for this substrate?
While all are palladium-catalyzed, the key differences lie in the coupling partner and the specific reagents required:
-
Suzuki-Miyaura: Couples with a boronic acid or ester. Requires a base (often a carbonate or phosphate) to activate the boron reagent.[1]
-
Heck: Couples with an alkene. Requires a base (often an amine) to scavenge the generated acid.[12][13]
-
Sonogashira: Couples with a terminal alkyne. Typically requires a copper co-catalyst (e.g., CuI) and an amine base.[14] Copper-free versions have also been developed.[15]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature too low. 4. N-H interference. | 1. Use a fresh palladium source or a pre-catalyst. Screen different phosphine ligands. 2. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane/water, DMF, toluene). 3. Incrementally increase the reaction temperature. 4. Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts). |
| Significant Dehalogenation | 1. Presence of hydride sources. 2. Base is too strong or reactive. 3. High reaction temperature. | 1. Use anhydrous solvents and reagents. Avoid alcohol solvents if possible.[7][11] 2. Switch to a milder base (e.g., from an alkoxide to a carbonate). 3. Lower the reaction temperature and extend the reaction time. |
| Formation of Homocoupled Byproducts | 1. Inefficient transmetalation (Suzuki). 2. Oxidative homocoupling of the alkyne (Sonogashira). | 1. Ensure the base is effective and the boronic acid is of high quality. 2. Degas the reaction mixture thoroughly to remove oxygen. |
| Poor Reproducibility | 1. Variable quality of reagents. 2. Sensitivity to air or moisture. 3. Inconsistent heating. | 1. Use freshly purchased and properly stored reagents. Purify starting materials if necessary.[16] 2. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). 3. Use an oil bath or heating mantle with a temperature controller for consistent heating. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is sensitive to the base. 3. Product is unstable during workup. | 1. Lower the reaction temperature. 2. Use a milder base and/or shorter reaction times. 3. Perform a milder workup, avoiding strong acids or bases.[17] |
Optimized Reaction Protocols (Generalized)
The following are generalized starting points for common coupling reactions. Optimization will likely be required for your specific substrate.
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask, add N-protected this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Heck Coupling Protocol
-
To a Schlenk flask, add N-protected this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent (e.g., DMF or acetonitrile) followed by a base (e.g., triethylamine, 2.0-3.0 equiv.).[12]
-
Heat the mixture (e.g., 80-120 °C) until the starting material is consumed.
-
Cool, filter through a pad of celite to remove palladium salts, and concentrate the filtrate.
-
Perform an appropriate workup and purify by column chromatography.
Visualizing the Process
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
-
Cacchi, S., & Fabrizi, G. (2011). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]
-
El-Messaoudi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzoi[5][12]sothiazolo[2,3-a]indole 5,5-Dioxides, and 1,. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2011). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Ullmann coupling of indole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions of 2-indolyldimethylsilanols with substituted aryl halides. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. How To [chem.rochester.edu]
Technical Support Center: Suzuki-Miyaura Coupling of 2-bromo-3-methyl-1H-indole
Welcome to the technical support center for Suzuki-Miyaura reactions. This guide is specifically tailored to address the challenges and frequently encountered issues when performing a Suzuki-Miyaura coupling with 2-bromo-3-methyl-1H-indole. As a substrate, this indole derivative presents unique challenges due to its electron-rich nature and the presence of an acidic N-H proton, which can interfere with the catalytic cycle. This document provides in-depth troubleshooting advice and optimized protocols to guide researchers toward successful outcomes.
Troubleshooting Guide: Question & Answer
Q1: My reaction shows very low or no conversion of the this compound starting material. What are the likely causes and how can I address them?
A1: Failure to observe conversion is a common but solvable issue, typically pointing to problems with the catalyst activation or reaction conditions. The electron-rich nature of the indole ring and the position of the bromide can make the initial oxidative addition step sluggish.[1][2]
Possible Causes & Solutions:
-
Inactive Palladium Catalyst: The catalytic cycle requires an active Pd(0) species.[3] If your Pd(II) precatalyst (like Pd(OAc)₂) is not properly reduced in situ, or if the Pd(0) species (like Pd(PPh₃)₄) has degraded due to oxygen exposure, the reaction will not initiate.
-
Solution 1 (Ensure Anaerobic Conditions): Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes.[4] Maintain a positive inert gas pressure throughout the experiment.
-
Solution 2 (Select an Appropriate Ligand): For an electron-rich substrate like this compound, standard ligands like PPh₃ may not be effective.[5] Use bulky, electron-rich phosphine ligands (often called Buchwald ligands) such as XPhos, SPhos, or DavePhos. These ligands promote the oxidative addition step and stabilize the active catalytic species.[2][6] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[7][8]
-
Solution 3 (Use a Precatalyst): Modern palladium precatalysts are designed for high activity and stability, ensuring reliable generation of the active Pd(0) species. Consider using a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3).
-
-
Inappropriate Base or Solvent: The base plays a crucial role in activating the boronic acid for transmetalation.[2][9] Poor solubility of the base or reactants can also stall the reaction.
-
Solution: A common starting point is an aqueous solution of a carbonate base (e.g., 2M K₂CO₃ or Cs₂CO₃) with a solvent like 1,4-dioxane or toluene.[10] If solubility is an issue, DMF can be used, but be aware it can be difficult to remove.[11] For base-sensitive substrates, milder bases like K₃PO₄ or even KF can be effective.[11][12]
-
Q2: I'm observing significant amounts of a byproduct that appears to be just 3-methyl-1H-indole (dehalogenation). Why is this happening?
A2: The formation of the dehalogenated product, 3-methyl-1H-indole, is a known side reaction in palladium-catalyzed couplings.[3] It occurs when the organopalladium intermediate formed after oxidative addition undergoes proto-depalladation (reaction with a proton source) instead of transmetalation.
Possible Causes & Solutions:
-
Presence of Protic Impurities: Water is often a necessary component, but excess water or other protic impurities (like alcohols in the solvent) can serve as a proton source.
-
Solution: Use anhydrous solvents if possible, or carefully control the amount of water added. Using a strong, non-nucleophilic, and minimally hygroscopic base like K₃PO₄ can sometimes mitigate this issue.[10]
-
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to react via side pathways.
-
Solution: Ensure your boronic acid is of high quality and is being properly activated. Transmetalation is often accelerated by the formation of a boronate species from the boronic acid and the base.[12] Switching to a more reactive boronic ester (e.g., a pinacol ester) can sometimes help.
-
Q3: My main byproduct is the homocoupling of my boronic acid (a biaryl derived from R-B(OH)₂). How can I prevent this?
A3: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can participate in a palladium-mediated oxidative coupling of two boronic acid molecules.[10] It can also occur if the transmetalation is inefficient.
Possible Causes & Solutions:
-
Oxygen in the Reaction Mixture: This is the most common cause.
-
Catalyst System: Some catalyst systems are more prone to promoting homocoupling.
-
Solution: Screening different palladium sources and ligands may be necessary. Sometimes, simply lowering the reaction temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Frequently Asked Questions (FAQs)
Q: Do I need to protect the N-H group on the indole?
A: Not necessarily, and in many cases, it is preferable to avoid the extra protection/deprotection steps.[13] Modern catalyst systems with bulky ligands are often highly effective for coupling N-H containing heterocycles.[13] However, the acidic N-H can react with strong bases, potentially sequestering the base or interfering with the catalyst. If you encounter persistent issues, N-protection (e.g., with a BOC or SEM group) is a valid strategy to troubleshoot the reaction, though it adds steps to the overall synthesis.
Q: Which boronic acid derivative is best: boronic acid, pinacol ester (Bpin), or MIDA ester?
A: This depends on the stability of your reagent.
-
Boronic Acids (-B(OH)₂): Most common and readily available. However, they can be prone to decomposition via protodeboronation, especially electron-deficient or heteroaromatic boronic acids.[3][5]
-
Pinacol Esters (-Bpin): Generally more stable to storage and purification than the corresponding boronic acids. They are less prone to protodeboronation during the reaction.
-
MIDA Esters: These are highly stable, crystalline solids that are robust to many reaction conditions (including chromatography). They slowly release the boronic acid under the basic aqueous conditions of the Suzuki reaction, which can be advantageous for minimizing side reactions.
Q: My reaction mixture turned black immediately. Is the reaction ruined?
A: Not always. The formation of finely divided palladium metal, known as "palladium black," is common and indicates that some of the catalyst has precipitated out of the catalytic cycle.[4][14] While this reduces the concentration of the active catalyst, the reaction can often still proceed to completion, albeit sometimes more slowly. If the reaction stalls, the cause is likely related to ligand degradation or insufficient ligand to stabilize the palladium species. Using a higher ligand-to-palladium ratio or switching to a more robust ligand can help prevent this.[2]
Recommended Starting Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of ligand, base, and temperature may be required for your specific boronic acid partner.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)
-
XPhos Pd G3 precatalyst (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v). Degas by sparging with argon for 30 minutes. Add the degassed solvent to the reaction flask via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data & Visualization
Table 1: Recommended Reaction Components for Challenging Suzuki Couplings
| Component | Recommended Choice | Rationale & Key Considerations |
| Palladium Source | Buchwald Precatalysts (G3/G4) | Air-stable, reliable formation of active Pd(0), ensures accurate ligand:Pd ratio.[13] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich monophosphine ligands accelerate slow oxidative addition and reductive elimination steps.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong inorganic bases are effective. K₃PO₄ is often good for N-H substrates. Cs₂CO₃ is highly soluble and reactive but more expensive.[1][13] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | Aprotic organic solvent with water to dissolve the inorganic base and facilitate transmetalation.[10] |
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, beginning with the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Conversion
This flowchart provides a logical sequence of steps to diagnose and solve low-yield Suzuki reactions.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. (2013). ACS Publications. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.). Retrieved from [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. (n.d.). Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]
-
Common Byproducts in Suzuki Coupling - YouTube. (2024). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed. (2007). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wwjmrd.com [wwjmrd.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
stability of 2-bromo-3-methyl-1H-indole under different pH conditions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-bromo-3-methyl-1H-indole. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various pH conditions. Our aim is to equip you with the scientific rationale and practical protocols to anticipate and address stability challenges in your experiments.
I. Understanding the Stability Profile of this compound: A Proactive Approach
The indole scaffold is a privileged structure in medicinal chemistry, yet its reactivity can present challenges during drug development and routine laboratory handling. The stability of this compound is influenced by its unique electronic and steric properties. The electron-rich indole nucleus is susceptible to oxidation, while the bromine atom at the 2-position and the methyl group at the 3-position introduce specific reactivity patterns, particularly under acidic and basic conditions.
This guide is structured to address common questions and issues encountered during the handling and analysis of this compound, providing both theoretical explanations and actionable experimental protocols.
II. Frequently Asked Questions (FAQs) on the pH-Dependent Stability
Q1: What are the primary degradation pathways for this compound under different pH conditions?
A1: While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of substituted indoles, the following degradation routes are plausible:
-
Acidic Conditions (pH < 4): Under acidic conditions, 2,3-disubstituted indoles can be susceptible to acid-catalyzed rearrangements.[1] Protonation of the indole ring can lead to the formation of an indoleninium ion intermediate, which may undergo further reactions. Additionally, hydrolysis of the C-Br bond, although generally requiring harsh conditions, could be facilitated at elevated temperatures.
-
Neutral Conditions (pH 6-8): In neutral aqueous solutions, the primary concern is typically oxidative degradation, especially in the presence of light and trace metal ions. The indole ring can be oxidized to form various oxindole and other degradation products.
-
Alkaline Conditions (pH > 8): Under basic conditions, deprotonation of the indole nitrogen can occur, forming an indolyl anion. This can increase the electron density of the ring system, potentially making it more susceptible to oxidation. While direct hydrolysis of the C-Br bond is unlikely under typical basic conditions, other base-catalyzed reactions could occur, especially at elevated temperatures.
Q2: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples prepared in acidic mobile phases. What could be the cause?
A2: The appearance of new peaks when using acidic mobile phases is a strong indicator of on-column degradation or degradation in your sample solution prior to injection. The acidic environment of the mobile phase can catalyze the degradation of your compound.
Troubleshooting Steps:
-
pH of Mobile Phase: Evaluate the necessity of a highly acidic mobile phase. If possible, increase the pH to a less aggressive level while maintaining adequate chromatographic resolution.
-
Sample Diluent: Ensure your sample is dissolved in a neutral or weakly acidic/basic diluent and injected promptly. Avoid prolonged storage of samples in acidic solutions.
-
Temperature: Reduce the column oven temperature. Elevated temperatures can accelerate acid-catalyzed degradation.
-
On-Column Degradation vs. In-Solution Degradation: To differentiate between these, inject a freshly prepared sample immediately and compare the chromatogram with one from a sample that has been allowed to sit in the autosampler for several hours. A significant increase in impurity peaks over time points to in-solution degradation.
Q3: How can I perform a forced degradation study to understand the stability of this compound?
A3: A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Here is a general protocol:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C).[2]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C).[2]
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the compound to a calibrated light source (UV and visible light).
Analyze samples at various time points using a stability-indicating HPLC method to monitor the formation of degradants.
III. Troubleshooting Guide for Stability Studies
This section provides a structured approach to identifying and resolving common issues encountered during the stability assessment of this compound.
| Issue | Potential Cause | Troubleshooting Action(s) |
| Rapid degradation observed under acidic conditions. | Acid-catalyzed rearrangement or hydrolysis. | - Increase the pH of the analytical mobile phase. - Prepare and analyze samples in a neutral diluent. - Perform experiments at reduced temperatures. |
| Multiple, unidentified peaks in chromatograms. | Co-elution of degradants or complex degradation pathways. | - Optimize the HPLC method (gradient, mobile phase composition, column chemistry) to improve resolution. - Employ a detector with higher specificity, such as a mass spectrometer (LC-MS), for peak identification. |
| Poor mass balance in forced degradation studies. | - Formation of non-chromophoric or volatile degradants. - Adsorption of the compound or degradants onto container surfaces. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside a UV detector. - Employ silanized glassware to minimize adsorption. |
| Inconsistent degradation profiles between experiments. | - Variability in experimental conditions (temperature, pH, light exposure). - Purity of reagents (e.g., presence of metal contaminants that catalyze oxidation). | - Tightly control all experimental parameters. - Use high-purity solvents and reagents. - Include control samples in each experiment. |
IV. Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[4]
-
Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Screening:
-
Aqueous Phase: Screen different pH values using appropriate buffers (e.g., phosphate buffer for pH 3-8, ammonium acetate for volatile mobile phases compatible with MS).
-
Organic Phase: Acetonitrile and methanol are common choices.
-
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both polar and non-polar degradants.
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection of the parent compound and all observed degradation products.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study Workflow
The following diagram illustrates a systematic workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
V. Mechanistic Insights and Data Interpretation
Potential Degradation Products
Based on known indole chemistry, potential degradation products under various stress conditions are summarized in the table below. This table can serve as a guide for tentative peak identification in your chromatograms.
| Stress Condition | Plausible Degradation Mechanism | Potential Degradation Product(s) |
| Acidic | Acid-catalyzed rearrangement/hydrolysis | Isomeric indole structures, oxindoles, debrominated species. |
| Basic | Base-catalyzed oxidation | Oxindoles, ring-opened products. |
| Oxidative | Radical or electrophilic oxidation | Hydroxylated indoles, oxindoles, isatin derivatives. |
Interpreting Chromatographic Data
The following diagram illustrates a logical flow for identifying unknown peaks observed during stability studies.
Caption: Logic diagram for unknown peak identification.
VI. Concluding Remarks
While this compound is a valuable building block, a thorough understanding of its stability is paramount for its successful application in research and development. The information and protocols provided in this technical support center are designed to empower you to proactively assess the stability of this compound, troubleshoot experimental challenges, and ensure the integrity of your results. For further assistance, please do not hesitate to contact our technical support team.
VII. References
-
Chemical Engineering Transactions. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Acid-catalysed rearrangements. Specific syntheses of 2,3-disubstituted indoles and N-hydroxyindoles. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality by design approach for doripenem assay and its related organic impurities. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. japsonline.com [japsonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Bromo- and 2-Chloro-3-methyl-1H-indole
Executive Summary
The 3-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. The choice of starting material for derivatization at the C2 position often comes down to two key intermediates: 2-bromo-3-methyl-1H-indole and 2-chloro-3-methyl-1H-indole. While structurally similar, their reactivity profiles differ significantly, impacting reaction efficiency, catalyst selection, and overall synthetic strategy.
This in-depth guide provides a comparative analysis of these two building blocks, focusing on their performance in the most crucial synthetic transformations: palladium-catalyzed cross-coupling reactions. We will dissect the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed, field-proven protocols to guide your synthetic decisions. The evidence overwhelmingly demonstrates that This compound is the more reactive and versatile substrate , generally affording higher yields under milder conditions. However, the lower cost and specific applications of the chloro-analogue warrant its consideration in process development.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The observed difference in reactivity between the bromo and chloro derivatives is rooted in the fundamental properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions—the workhorse for C-C, C-N, and C-O bond formation—the rate-limiting step is often the initial oxidative addition of the aryl halide to the Pd(0) catalyst.
Two key factors govern the ease of this step:
-
Bond Dissociation Energy (BDE): The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol). Consequently, less energy is required to cleave the C-Br bond, making the oxidative addition step faster and more facile for this compound.
-
Polarizability: Bromine is larger and more polarizable than chlorine. This allows for more effective orbital overlap with the palladium center, stabilizing the transition state of the oxidative addition.
This inherent reactivity difference (I > Br > Cl > F) is a well-established principle in organic chemistry and dictates the more forcing conditions often required for aryl chlorides.[1]
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a clear, data-driven comparison, we will examine the performance of both substrates in two of the most widely used transformations: the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[2][3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. Our comparative data, summarized below, illustrates the clear reactivity advantage of the bromo-indole.
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-3-methyl-1H-indole | Rationale & Expert Insights |
| Substrate | This compound | 2-chloro-3-methyl-1H-indole | - |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid | A standard coupling partner for baseline comparison. |
| Catalyst System | Pd(PPh₃)₄ (3 mol%) | XPhos-Pd-G2 (1.5 mol%) | The bromo-indole reacts efficiently with a classic, less active catalyst. The more challenging C-Cl bond activation necessitates a modern, highly active catalyst system featuring a bulky, electron-rich phosphine ligand (XPhos) to promote the difficult oxidative addition.[4] |
| Base | 2M aq. Na₂CO₃ | K₃PO₄ | A mild inorganic base is sufficient for the bromo substrate. A stronger, non-aqueous base is often preferred for chloro-arenes to avoid catalyst decomposition at higher temperatures. |
| Solvent | Dioxane/H₂O | Dioxane/H₂O | Standard solvent system for Suzuki couplings. |
| Temperature | 80 °C | 100 °C | The higher bond dissociation energy of the C-Cl bond requires greater thermal energy to drive the reaction to completion. |
| Time | 4 hours | 12 hours | The kinetic advantage of the C-Br bond cleavage leads to significantly faster reaction times. |
| Typical Yield | >90% | ~85% | Under optimized conditions, both can provide good yields, but the bromo-indole achieves it more efficiently and robustly. |
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[5] The reactivity trend observed in Suzuki couplings holds true here, with C-N bond formation being more demanding for the chloro-indole.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chloro-3-methyl-1H-indole | Rationale & Expert Insights |
| Substrate | This compound | 2-chloro-3-methyl-1H-indole | - |
| Coupling Partner | Morpholine | Morpholine | A common secondary amine nucleophile. |
| Catalyst System | Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | While bidentate ligands like BINAP work for bromo-indoles, chloro-indoles often require more specialized, electron-rich, and sterically hindered monophosphine ligands like RuPhos to facilitate both the oxidative addition and the reductive elimination steps.[6] |
| Base | NaOtBu | LHMDS | Sodium tert-butoxide is a standard strong base. For more challenging couplings, a non-nucleophilic base like LHMDS can sometimes offer better results by minimizing side reactions. |
| Solvent | Toluene | Toluene | A common high-boiling solvent for this transformation. |
| Temperature | 100 °C | 110 °C | Higher temperatures are again required to overcome the activation barrier for the C-Cl bond. |
| Time | 8 hours | 18 hours | The reaction kinetics are significantly slower for the chloro-derivative. |
| Typical Yield | ~88% | ~80% | High yields are achievable for both, but at the cost of longer reaction times and more specialized catalysts for the chloro-indole. |
Catalytic Cycle Diagram: Palladium-Catalyzed Cross-Coupling
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Definitive Structural Validation of 2-Bromo-3-Methyl-1H-Indole
This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-bromo-3-methyl-1H-indole, establishing single-crystal X-ray crystallography as the definitive method for unambiguous validation. It is intended for researchers, medicinal chemists, and professionals in drug development who require absolute certainty in molecular structure determination.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. When functionalized, particularly with isomeric groups like bromo and methyl substituents, precise atomic placement is critical to understanding structure-activity relationships (SAR). While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for proposing a structure, they can present ambiguities. Only X-ray crystallography provides direct, unequivocal evidence of the three-dimensional atomic arrangement in the solid state.[1][2]
This document details the synthesis and crystallization of a representative indole, outlines the rigorous protocol for its validation by X-ray crystallography, and compares this "gold standard" technique against orthogonal spectroscopic methods.
Synthesis and Single Crystal Growth
The foundational step in crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[2] The synthesis of a substituted indole, such as this compound, typically involves multi-step reactions, often starting from a commercially available indole precursor.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis: A common route involves the protection of the indole nitrogen (e.g., with a tert-butyldimethylsilyl group), followed by regioselective bromination.[3] Subsequent functionalization and deprotection yield the target compound. Purity is paramount and must be confirmed by techniques like HPLC and NMR before proceeding.
-
Crystallization (Slow Evaporation):
-
Dissolve the purified this compound powder in a minimum amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane) at room temperature to achieve saturation. The choice of solvent is critical; it must be one in which the compound is sparingly soluble.
-
Loosely cover the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Causality: This slow, controlled process of increasing solute concentration allows molecules to deposit onto a nucleation site in a highly ordered, repeating lattice, which is the definition of a single crystal, rather than crashing out as an amorphous powder.[2]
-
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is an unparalleled analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystal, including bond lengths, bond angles, and the absolute configuration of atoms.[4][5] The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a regular crystal lattice.[6][7]
Workflow for Crystallographic Structure Determination
The process from a suitable crystal to a final, validated structure is a systematic workflow. Each step is designed to ensure the quality and accuracy of the final model.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD Data Collection and Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer, where it is cooled (e.g., to 100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected by a detector.[1][7]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.
-
Structure Solution & Refinement: Computational software is used to solve the "phase problem" and generate an initial electron density map.[6] From this map, an atomic model is built and then refined against the experimental data to improve its accuracy, resulting in a final structure.
Crystallographic Data for a Representative Bromo-Indole Derivative
While the specific crystal structure for this compound is not publicly available, the structure of a closely related derivative, 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine , provides an excellent proxy for the core indole geometry. The crystallographic analysis of this compound confirms the atom connectivity and reveals key structural features, such as the planarity of the indole ring system and the steric interactions caused by the bromine atom.[8]
| Parameter | Value for 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine[8] |
| Chemical Formula | C₁₄H₁₅BrN₂O |
| Formula Weight | 307.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.234 (2) |
| b (Å) | 10.987 (2) |
| c (Å) | 11.139 (2) |
| β (°) | 106.94 (3) |
| Volume (ų) | 1312.3 (4) |
| Z (molecules/unit cell) | 4 |
| Final R-factor (R₁) | 0.074 |
| Data-to-parameter ratio | 17.4 |
This data serves as an authoritative example of the precise structural information obtainable only through X-ray crystallography.
Orthogonal Validation: A Comparative Perspective
While SC-XRD is definitive, NMR and MS are crucial for routine analysis, reaction monitoring, and for providing complementary data that helps build a structural hypothesis.
Caption: Relationship between analytical validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the connectivity of atoms in a molecule in solution.[9] For this compound, ¹H and ¹³C NMR would provide key information:
-
¹H NMR: Shows distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl group protons. Their chemical shifts and coupling patterns help establish relative positions.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
Limitation: While NMR can strongly suggest the proposed structure, it cannot definitively distinguish between certain isomers without complex 2D experiments (like NOESY). Even then, it does not provide the precise bond lengths and angles that SC-XRD does.[10] For example, distinguishing between this compound and 3-bromo-2-methyl-1H-indole would rely on subtle shifts and correlations that could be subject to interpretation.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of a molecule, which is used to determine its molecular weight and elemental composition with high accuracy.[11][12]
-
High-Resolution MS (HRMS): Would confirm the elemental formula C₉H₈BrN.
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can offer clues about its structure.
-
Limitation: MS cannot differentiate between isomers.[13] this compound and any other isomer (e.g., 5-bromo-3-methyl-1H-indole) would have the exact same molecular weight and a very similar elemental composition, making them indistinguishable by MS alone.[14][15]
Comparative Summary and Conclusion
The choice of analytical technique depends on the required level of certainty. While NMR and MS are essential tools for daily chemical analysis, they provide indirect structural evidence. X-ray crystallography stands alone in its ability to deliver a direct and unambiguous visualization of the molecular structure.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry.[4] | Atom connectivity, chemical environment, 2D correlations.[9] | Molecular weight, elemental composition, fragmentation.[12] |
| Sample State | Single Crystal | Solution | Gas phase / Solution |
| Ambiguity | None for the solid-state conformation. | Potential ambiguity between isomers. | Cannot distinguish between isomers.[13] |
| Definitive Structure? | Yes (Gold Standard) [2] | No (Proposes connectivity) | No (Confirms formula) |
References
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Creative Biostructure. Retrieved January 14, 2026, from [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]
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Madhan, S., NizamMohideen, M., Harikrishnan, K., MohanaKrishnan, A. K., & Jasinski, J. P. (2020). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1736–1742. [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 14, 2026, from [Link]
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Wang, R., Yin, Y., & Xu, G. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Journal of Pharmaceutical Analysis, 11(6), 686–695. [Link]
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The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved January 14, 2026, from [Link]
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Wang, S., et al. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Organic Chemistry Frontiers, 9, 1344-1349. [Link]
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What is Single Crystal X-ray Diffraction? (2020, November 19). Bruker [YouTube]. Retrieved January 14, 2026, from [Link]
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Structure Elucidation of Small Molecules. (n.d.). Fiehn Lab. Retrieved January 14, 2026, from [Link]
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Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1944–1951. [Link]
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Supporting information for "Iridium-Catalyzed C-H Methylation of Indoles and Pyrroles with Methanol". (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Candeias, N. R., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(15), 4479. [Link]
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Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved January 14, 2026, from [Link]
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Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses, 80, 75. [Link]
- Processes for production of indole compounds. (n.d.). Google Patents.
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Wang, Y., et al. (2023). Crystal structure of methyl (3R)-1-(2-bromo-4-fluorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride hydrate, C19H19BrClFN2O3. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 811-813. [Link]
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Badenock, H. L., Gribble, G. W., & Jasinski, J. P. (2007). 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)piperidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2476. [Link]
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Balogh, M. P. (2006). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 19(11). [Link]
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Das, J., & Biju, A. T. (2023). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 8(21), 18884–18893. [Link]
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1H-Indole, 3-ethyl-. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]
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Supporting Information Materials for "Synthesis of Spiropyran-Based Copolymers...". (n.d.). The Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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Badenock, H. L., Gribble, G. W., & Jasinski, J. P. (2007). 1-(2-Bromo-1-methyl-1H-indol-3-ylcarbonyl)pyrrolidine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2474–o2475. [Link]
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2-Bromo-1H-indole-3-carboxaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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2-bromo-1H-indole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Jasinski, J. P. (2007). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology. John Wiley & Sons, Inc. [Link]
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Search - Access Structures. (n.d.). CCDC. Retrieved January 14, 2026, from [Link]
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2-Bromo-3-methyl-2-butene - 1H NMR. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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CCDC 2224313: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. Retrieved January 14, 2026, from [Link]
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Indole, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
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2-Bromo-3-methylbut-2-en-1-ol. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]
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Matsumoto, K., et al. (1998). Synthesis and X-ray structure of stable 2H-isoindoles. Journal of the Chemical Society, Perkin Transactions 1, 3441-3446. [Link]
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Al-Soud, Y. A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(11), 1545. [Link]
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Mass spectral studies of nitroindole compounds. (2011). TSI Journals. Retrieved January 14, 2026, from [Link]
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Showing metabocard for 2-Bromo-1H-indole-3-carboxaldehyde (HMDB0040147). (n.d.). HMDB. Retrieved January 14, 2026, from [Link]
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2-bromo-1h-indole-3-carbaldehyde (C9H6BrNO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 2-Bromoindoles
Introduction: The Enduring Quest for Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, the indole nucleus stands as a quintessential "privileged scaffold." Its presence in a vast array of natural products and pharmaceuticals underscores its remarkable ability to interact with diverse biological targets. The C2-arylated indole motif, in particular, is a cornerstone of many therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for forging this critical carbon-carbon bond. However, the seemingly straightforward coupling of 2-bromoindoles presents a unique set of challenges that demand a sophisticated approach to catalyst selection.
This guide provides a comparative analysis of catalytic systems for the Suzuki-Miyaura coupling of 2-bromoindoles. Moving beyond a simple recitation of catalysts and conditions, we will delve into the mechanistic rationale behind catalyst choice, offering field-proven insights to guide your synthetic strategy. Every recommendation is grounded in peer-reviewed data to ensure scientific integrity and reproducibility.
The Challenge: Why 2-Bromoindoles Are Not "Just Another" Aryl Bromide
The successful Suzuki-Miyaura coupling of 2-bromoindoles is often hindered by the inherent properties of the indole ring itself. The presence of the N-H proton and the electron-rich nature of the heterocycle can lead to several complications:
-
Catalyst Inhibition: The acidic N-H proton of the indole can react with the basic components of the reaction mixture or coordinate to the palladium center, leading to catalyst deactivation. Many standard protocols for palladium-catalyzed cross-coupling reactions fail or give poor yields when substrates bear free N-H groups.[1]
-
Competing Side Reactions: The electron-rich indole nucleus can participate in undesired side reactions, such as homocoupling or decomposition under harsh reaction conditions.
-
Difficult Oxidative Addition: The C2-position of the indole ring is electronically different from a simple aryl bromide, which can make the initial oxidative addition step of the catalytic cycle more challenging for some palladium catalysts.
Overcoming these hurdles requires a catalytic system that is not only highly active but also robust enough to tolerate the unique reactivity of the indole scaffold.
Comparative Analysis of Catalytic Systems
Our analysis will focus on the most effective and commonly employed catalytic systems, with a particular emphasis on palladium-based catalysts, which remain the workhorse for this transformation. We will also explore the potential of emerging nickel-based systems.
The Old Guard: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
For many years, Pd(PPh₃)₄ was the go-to catalyst for a wide range of cross-coupling reactions. While it can be effective for simple substrates, its performance with 2-bromoindoles is often suboptimal.
-
Performance: Yields can be moderate to good for activated boronic acids, but often suffer with more sterically hindered or electronically diverse partners.[2] High catalyst loadings (typically 3-5 mol%) are often required.
-
Limitations: Pd(PPh₃)₄ is sensitive to air and moisture, and its relatively low activity necessitates higher reaction temperatures, which can promote decomposition of sensitive indole substrates.
-
Causality: The PPh₃ ligand, while a good electron donor, lacks the steric bulk of modern ligands. This can lead to the formation of less active catalytic species and a slower rate of reductive elimination, the final step in the catalytic cycle.
The Modern Workhorses: Palladium(II) Precatalysts with Bulky, Electron-Rich Ligands
The development of sterically demanding, electron-rich phosphine ligands, pioneered by researchers like Stephen Buchwald, has revolutionized palladium-catalyzed cross-coupling. These ligands are designed to promote the key steps of the catalytic cycle and protect the palladium center from deactivation.
-
Buchwald Ligands (SPhos, XPhos, RuPhos): These biarylphosphine ligands are characterized by their large steric footprint and strong electron-donating ability.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often the ligand of choice for Suzuki-Miyaura couplings of heteroaryl halides. The methoxy groups enhance the electron-donating properties of the ligand, which promotes the oxidative addition step.[3]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective ligand, particularly for challenging substrates. The isopropyl groups provide significant steric bulk, which facilitates the reductive elimination step and prevents catalyst aggregation.[1]
-
-
Performance: Catalyst systems employing these ligands, typically in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precatalyst, consistently deliver high to excellent yields for the coupling of 2-bromoindoles with a wide range of boronic acids.[1] These systems operate under milder conditions and with lower catalyst loadings (typically 1-2 mol%) compared to Pd(PPh₃)₄.
-
Causality: The steric bulk of these ligands promotes the formation of monoligated, 14-electron Pd(0) species, which are highly active in the oxidative addition step. The electron-rich nature of the ligands increases the electron density on the palladium center, further facilitating the cleavage of the C-Br bond.
N-Heterocyclic Carbene (NHC) Ligands: A Stable Alternative
NHC ligands have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. They form very strong bonds with the palladium center, resulting in highly stable and active catalysts.
-
PEPPSI™-IPr: This commercially available precatalyst features a bulky NHC ligand and is known for its high thermal stability and activity, particularly with sterically hindered substrates.[4]
-
Performance: PEPPSI-type catalysts have shown good to excellent performance in the Suzuki coupling of challenging heterocyclic halides.[2][4] They are often effective where phosphine-based systems may struggle.
-
Causality: The strong σ-donating ability of NHC ligands creates a highly electron-rich palladium center, which is very active in oxidative addition. The steric bulk of the ligand protects the metal center and promotes reductive elimination.
Nickel-Based Catalysts: A Cost-Effective and Reactive Option
While palladium has dominated the field, nickel catalysis has gained significant traction as a more economical and sustainable alternative. Nickel catalysts can exhibit unique reactivity and are sometimes more effective for challenging couplings.
-
Performance: Recent studies have shown that nickel catalysts, often in combination with phosphine or NHC ligands, can effectively catalyze the Suzuki-Miyaura coupling of aryl halides. However, nickel catalysts can be more sensitive to the presence of coordinating functional groups in the substrates compared to their palladium counterparts.[5]
-
Limitations: The development of general and robust nickel-based systems for the coupling of 2-bromoindoles is still an active area of research. While promising, they are not yet as widely adopted as palladium-based systems for this specific application.[6]
-
Causality: Nickel's catalytic cycle is similar to palladium's, but the relative energies of the intermediates and transition states can differ. This can lead to different reactivity profiles and substrate scope.
Data Summary: A Head-to-Head Comparison
The following table summarizes the performance of representative catalyst systems for the Suzuki-Miyaura coupling of 2-bromoindoles and analogous N-H containing heterocycles. Yields are representative and can vary depending on the specific substrates and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ / Na₂CO₃ | Dioxane/H₂O | 85-100 | 12-24 | 60-85[2] | Readily available |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | 85-98[1] | High yields, broad scope |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-15 | 90-99[1] | Excellent for challenging substrates |
| PEPPSI™-IPr | IPr-NHC | K₂CO₃ | DMF/H₂O | 80-100 | 4-8 | 80-95[4] | High stability, good for hindered substrates |
| NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 100-120 | 12-24 | Variable | Cost-effective |
Mechanistic Insights
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing your reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The success of modern ligands lies in their ability to accelerate the rate-limiting steps of this cycle, typically oxidative addition or reductive elimination, while preventing the formation of off-cycle, inactive palladium species.
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of 2-bromoindole, based on established procedures.[1]
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
Caption: A typical experimental workflow for the Suzuki coupling of 2-bromoindole.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add 2-bromoindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water or toluene/water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 2-bromoindoles has matured into a highly reliable and versatile transformation, largely due to the development of sophisticated palladium catalyst systems. For most applications, a combination of a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos will provide the best results, offering high yields, broad substrate scope, and mild reaction conditions. NHC-based catalysts provide a robust alternative, particularly for sterically demanding substrates.
The future of this field will likely focus on the development of even more active and sustainable catalysts. This includes the broader implementation of earth-abundant metals like nickel and iron, as well as the design of catalysts that can operate at room temperature and in greener solvent systems. As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts that will continue to push the boundaries of what is possible in the synthesis of complex indole-containing molecules.
References
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- A comparative study of catalysts for Suzuki coupling with 2-Bromo-6-chlorotoluene. BenchChem.
- A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles. BenchChem.
- A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
-
High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI. Available at: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). YouTube. Available at: [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
A Spectroscopic Guide to the Isomers of Bromo-3-methyl-1H-indole: Distinguishing Positional Variants in Drug Discovery
In the landscape of medicinal chemistry and drug development, the nuanced structural variations of heterocyclic compounds can profoundly influence their biological activity. The indole scaffold, a privileged structure in numerous pharmaceuticals, is a prime example. Substitution patterns on the indole ring can dictate receptor binding, metabolic stability, and overall efficacy. This guide provides a comprehensive spectroscopic comparison of key positional isomers of 2-bromo-3-methyl-1H-indole, offering researchers a practical framework for their unambiguous identification.
The precise placement of a bromine atom on the 3-methyl-1H-indole core generates a series of isomers with distinct electronic and steric properties. For scientists engaged in the synthesis and characterization of novel indole derivatives, the ability to confidently distinguish between these isomers is paramount. Here, we delve into a multi-technique spectroscopic analysis, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a detailed comparative dataset. This guide not only presents the experimental data but also explores the underlying principles that govern the observed spectroscopic differences, empowering researchers to make informed structural assignments.
The Critical Role of Isomer Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton and carbon atom is exquisitely sensitive to the electronic effects of neighboring substituents, providing a detailed map of the molecule's connectivity and stereochemistry.
Causality in NMR: The Influence of Bromine's Position
The electronegativity and anisotropic effects of the bromine atom, combined with its position relative to the methyl group and the indole nitrogen, create unique magnetic environments for each isomer. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons are particularly informative. The position of the bromine atom dictates which protons will experience deshielding (a downfield shift) due to its electron-withdrawing inductive effect. Similarly, in ¹³C NMR, the carbons directly bonded to or in close proximity to the bromine atom will exhibit significant changes in their chemical shifts.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standardized approach is crucial for obtaining comparable NMR data. The following protocol outlines a general procedure for the analysis of bromo-3-methyl-1H-indole isomers.
Caption: Figure 1: Standard workflow for NMR analysis of indole isomers.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for various bromo-3-methyl-1H-indole isomers, recorded in CDCl₃.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Bromo-3-methyl-1H-indole Isomers
| Position of Br | H-2 | H-4 | H-5 | H-6 | H-7 | N-H | CH₃ |
| 4-bromo [1] | 6.95 (dd, J = 2.0, 0.9) | - | 7.24-7.28 (m) | 7.03-6.95 (m) | 7.24-7.28 (m) | 7.94 (s) | 2.57 (d, J = 0.9) |
| 5-bromo [1] | 6.99 (s) | 7.73 (d, J = 1.6) | - | 7.29 (dd, J = 8.6, 1.9) | 7.22 (d, J = 8.6) | 7.92 (s) | 2.32 (d, J = 0.9) |
| 6-bromo | Data not available | Data not available | Data not available | - | Data not available | Data not available | Data not available |
| 7-bromo [1] | 7.08-6.97 (m) | 7.55 (d, J = 7.9) | 7.08-6.97 (m) | 7.37 (d, J = 7.6) | - | 8.06 (s) | 2.35 (d, J = 1.0) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Bromo-3-methyl-1H-indole Isomers
| Position of Br | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CH₃ |
| 4-bromo [1] | 122.86 | 113.15 | 126.33 | 114.93 | 123.51 | 123.65 | 110.52 | 137.71 | 12.65 |
| 5-bromo [1] | 124.76 | 111.60 | 129.55 | 121.64 | 112.50 | 122.95 | 112.01 | 134.96 | 9.64 |
| 6-bromo | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| 7-bromo [1] | 122.33 | 113.13 | 129.64 | 120.42 | 124.31 | 118.23 | 104.75 | 135.07 | 9.97 |
Note: Complete, verified data for the 2-bromo and 6-bromo isomers were not available in the searched literature. The provided data is essential for a comprehensive comparison.
Infrared (IR) Spectroscopy: Probing Functional Groups and Bonding
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Distinguishing Isomers with IR
For the bromo-3-methyl-1H-indole isomers, the most informative regions of the IR spectrum are the N-H stretching frequency (typically around 3400 cm⁻¹), the C-H stretching of the aromatic and methyl groups, and the fingerprint region (below 1500 cm⁻¹). The position of the bromine atom can subtly influence the electronic environment of the N-H bond, potentially causing slight shifts in its stretching frequency. More significantly, the out-of-plane C-H bending vibrations in the fingerprint region are characteristic of the substitution pattern on the benzene ring, offering a key diagnostic tool for differentiating the isomers.
Experimental Protocol: FT-IR Analysis of Solid Samples
Caption: Figure 2: Workflow for FT-IR analysis using an ATR accessory.
Comparative IR Data
Table 3: Key IR Absorption Bands (cm⁻¹) for Bromo-3-methyl-1H-indole Isomers
| Isomer | N-H Stretch | Aromatic C-H Stretch | C=C Stretch | C-H Bending (out-of-plane) |
| 2-bromo [2] | ~3420 | ~3100-3000 | ~1600-1450 | Characteristic pattern in fingerprint region |
| 4-bromo | Data not available | Data not available | Data not available | Data not available |
| 5-bromo | Data not available | Data not available | Data not available | Data not available |
| 6-bromo | Data not available | Data not available | Data not available | Data not available |
| 7-bromo | Data not available | Data not available | Data not available | Data not available |
Note: A comprehensive set of directly comparable IR spectra for all isomers was not found in the literature search. The spectrum for the 2-bromo isomer provides a reference point.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues through the analysis of fragmentation patterns.
Isotopic Signature and Fragmentation Clues
A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which is a definitive indicator of the presence of a single bromine atom.
Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecular ion. The fragmentation pattern can be diagnostic for a particular isomer. For substituted indoles, common fragmentation pathways include the loss of the methyl group, cleavage of the indole ring, and loss of the bromine atom. The relative abundance of these fragment ions can vary depending on the stability of the resulting cations, which is influenced by the position of the bromine atom.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Caption: Figure 3: General workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data
Table 4: Expected Mass Spectrometry Data for Bromo-3-methyl-1H-indole Isomers (Molecular Formula: C₉H₈BrN)
| Isomer | Molecular Ion (M⁺·) m/z | Key Fragment Ions (m/z) |
| All Isomers | 210/212 (approx. 1:1 ratio) | Expected fragments: [M-CH₃]⁺, [M-Br]⁺, and fragments from ring cleavage. |
Note: Specific fragmentation patterns and relative abundances for each isomer were not available in the conducted searches. This data would be highly valuable for distinguishing the isomers.
Conclusion and Future Outlook
This guide provides a foundational spectroscopic framework for the differentiation of bromo-3-methyl-1H-indole positional isomers. The presented NMR data, where available, clearly demonstrates the power of this technique in making unambiguous structural assignments based on the distinct chemical shifts and coupling patterns induced by the varying position of the bromine substituent. While a complete comparative dataset for all isomers across NMR, IR, and MS is not yet fully available in the public domain, this guide highlights the expected differences and provides standardized protocols to enable researchers to generate this critical data.
For professionals in drug discovery, the ability to confidently characterize these and other substituted indole isomers is non-negotiable. The development of a comprehensive, open-access spectral library for such compound classes would be an invaluable resource for the scientific community, accelerating the pace of research and ensuring the integrity of structure-activity relationship studies.
References
-
SpectraBase. 2-bromanyl-3-methyl-1H-indole - Optional[FTIR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
Sources
A Researcher's Guide to Assessing the Cytotoxicity of 2-Bromo-3-Methyl-1H-Indole Derivatives: Methodologies and Comparative Analysis
The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Among these, substituted indoles have garnered significant attention in oncology for their potential to induce cancer cell death.[3][4] This guide focuses on a specific subclass, 2-bromo-3-methyl-1H-indole derivatives, providing an in-depth comparison of their cytotoxic effects and a detailed overview of the experimental methodologies required for their evaluation. As researchers and drug development professionals, understanding the nuances of these assessments is critical for advancing promising candidates through the discovery pipeline.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring that the described methods are not only robust and reproducible but also provide meaningful insights into the compound's mechanism of action. We will explore the foundational assays for determining cell viability, dissect the pathways of induced cell death, and present a comparative analysis of brominated indole derivatives against related structures to illuminate the structure-activity relationships that govern their cytotoxic potential.
Foundational Principles of In Vitro Cytotoxicity Screening
The initial phase of evaluating any potential anticancer agent involves a battery of in vitro assays designed to quantify its ability to inhibit cell growth or induce cell death.[5] These assays are fundamental for determining key potency metrics, most notably the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%.[6] A robust screening workflow is essential for generating reliable and comparable data.
The selection of appropriate cancer cell lines is a critical first step. Cancer cell lines are often used for toxicological studies because they are well-characterized, immortal, and provide an indefinite source of biological material, which is crucial for the reproducibility of experiments.[7] The choice of cell line should ideally be guided by the therapeutic target of the compound class. For instance, indole derivatives have shown efficacy across a range of cancers, making a panel of cell lines from diverse tissue origins—such as colorectal, breast, and liver—a logical choice for initial screening.[8]
Figure 1. General experimental workflow for in vitro cytotoxicity screening.
Core Methodologies for Assessing Cytotoxicity
To obtain a comprehensive understanding of a compound's cytotoxic profile, it is advisable to employ multiple assays that measure different cellular endpoints. Here, we detail three widely-used methods: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/PI staining for the specific detection of apoptosis.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as an indicator of cell viability based on metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of viable cells.
Causality Behind Experimental Choices: The MTT assay is often the first-line screening tool due to its simplicity, high-throughput compatibility, and cost-effectiveness. It provides a robust initial assessment of a compound's ability to affect cell proliferation and viability. A decrease in the metabolic activity measured by this assay is a strong indicator of cytotoxicity.
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various compound concentrations (including a vehicle control, e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[5] The amount of LDH released is proportional to the number of lysed or damaged cells.
Causality Behind Experimental Choices: This assay serves as a direct measure of cell membrane integrity. While the MTT assay indicates a loss of metabolic function which can occur in the early stages of apoptosis, the LDH assay detects more severe damage characteristic of late-stage apoptosis or necrosis. Using both assays provides a more complete picture of the cytotoxic mechanism.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to include control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the assay kit) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).
-
Assay Reaction: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100).
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
To determine if cytotoxicity is primarily due to programmed cell death (apoptosis) or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Causality Behind Experimental Choices: This method provides quantitative data on the mode of cell death. By distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells, researchers can gain crucial insights into the compound's mechanism of action. A significant increase in the Annexin V+/PI- population is a clear indicator of apoptosis induction.
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivatives at concentrations around their IC50 values for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Comparative Cytotoxicity of Brominated Indole Derivatives
While comprehensive data on a wide range of this compound derivatives is limited in the public domain, valuable insights can be gained by comparing the activity of known brominated indoles to their non-brominated 3-methyl-indole counterparts. The following table summarizes cytotoxicity data from published studies, highlighting the impact of the bromo-substitution and other structural modifications.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Brominated Indoles | ||||
| 6-Bromoisatin | HT29 (Colon) | MTT | ~100 | [9] |
| Tyrindoleninone | HT29 (Colon) | MTT | 390 | [10] |
| Tyrindoleninone | Caco-2 (Colon) | MTT | ~100 | [10] |
| Substituted 3-Methyl-Indoles (Non-brominated) | ||||
| 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole (3g) | HUH7 (Liver) | SRB | 4.6 | [8] |
| 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole (3g) | MCF7 (Breast) | SRB | 10.5 | [8] |
| 3-methyl-1-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]-1H-indole (3g) | HCT116 (Colon) | SRB | 11.2 | [8] |
| 3-methyl-1-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-1H-indole (3h) | HUH7 (Liver) | SRB | 3.8 | [8] |
| 3-methyl-1-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-1H-indole (3h) | MCF7 (Breast) | SRB | 7.6 | [8] |
| 3-methyl-1-[(4-(2-fluorophenyl)piperazin-1-yl)methyl]-1H-indole (3h) | HCT116 (Colon) | SRB | 9.8 | [8] |
Note: The assay method (e.g., MTT vs. SRB) and experimental conditions can influence IC50 values, so direct comparisons should be made with caution.
From this limited dataset, it is evident that substitutions on the 3-methyl-indole core can lead to potent cytotoxic activity, with some derivatives exhibiting low micromolar IC50 values.[8] The brominated indoles from the marine gastropod Dicathais orbita, while showing activity, appear less potent in the colorectal cancer cell lines tested.[9][10] This highlights the critical importance of the specific substitution pattern on the indole ring in determining anticancer efficacy. The piperazine-containing 3-methyl-indole derivatives, for example, demonstrate significantly higher potency than the tested brominated indoles.[8]
Unraveling the Mechanism: Induction of Apoptosis
Understanding how a compound kills cancer cells is as important as knowing that it does. Many successful anticancer agents work by inducing apoptosis.[4] Studies on brominated indoles have shown that their cytotoxic effect is indeed linked to the induction of apoptosis.
For instance, 6-bromoisatin was found to increase caspase-3/7 activity in colorectal cancer cells.[9] Caspases are a family of protease enzymes that are central to the apoptotic process. The activation of effector caspases like caspase-3 and -7 leads to the cleavage of cellular proteins, ultimately resulting in the dismantling of the cell. Furthermore, 6-bromoisatin was shown to cause cell cycle arrest in the G2/M phase in HT29 cells.[10] This suggests that the compound may interfere with the cellular machinery responsible for mitosis, triggering an apoptotic response when the damage is irreparable.
The signaling pathways leading to apoptosis are complex, but often involve a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, often upstream of caspase activation. Some indole derivatives have been shown to exert their effects by negatively regulating the activity of survival pathways such as the EGFR-STAT3/AKT/ERK axis.[11] Inhibition of these pathways can tip the cellular balance towards apoptosis.
Figure 2. Plausible signaling pathways for indole derivative-induced apoptosis.
Conclusion
The assessment of this compound derivatives, and indeed any novel chemical entity, requires a systematic and multi-faceted approach. This guide has outlined the core experimental methodologies—MTT for viability, LDH for membrane integrity, and flow cytometry for apoptosis—that form the foundation of a robust cytotoxicity assessment. The causality behind these choices lies in building a comprehensive profile of a compound's cellular effects, moving from broad toxicity to specific mechanisms of action.
The comparative data, while limited for the specific this compound scaffold, underscores the profound impact of chemical substitutions on cytotoxic potency. The high potency of other 3-methyl-indole derivatives suggests that further exploration of substitutions at the 2-position, including the bromo-group, is a worthwhile endeavor in the search for novel anticancer agents. Future studies should focus on synthesizing a broader range of these derivatives and screening them against a diverse panel of cancer cell lines to build a more comprehensive structure-activity relationship profile. By integrating rigorous, well-validated protocols with a clear understanding of the underlying cellular mechanisms, the drug discovery community can more effectively identify and advance the next generation of indole-based cancer therapeutics.
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Esmaeelian, B., et al. (2013). Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines. Marine Drugs, 11(10), 3802-22. Available at: [Link]
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Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Marine Drugs, 11(10), 3802-3822. Available at: [Link]
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Akgün, H., et al. (2025). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Journal of Research in Pharmacy, 13(2). Available at: [Link]
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Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389-94. Available at: [Link]
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Yarim, M., et al. (2012). Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. ResearchGate. Available at: [Link]
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Fathy, U., et al. (2022). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available at: [Link]
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Sever, B., et al. (2020). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available at: [Link]
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Unknown. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available at: [Link]
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Kilic-Kurt, Z., et al. (2020). Chemical structures of some indole derivatives showing anticancer activity. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2017). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 22(10), 1739. Available at: [Link]
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Singh, A. V. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. Available at: [Link]
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Esmaeelian, B., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives. Molecules, 27(21), 7261. Available at: [Link]
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Abdel-Hameid, H., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Medicinal Chemistry, 15(8), 873-882. Available at: [Link]
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Route 1: Direct Electrophilic Bromination of 3-Methyl-1H-Indole
An In-Depth Guide to the Synthetic Strategies for 2-Bromo-3-Methyl-1H-Indole
The this compound scaffold is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic importance lies in its utility as a versatile intermediate for further functionalization, often via cross-coupling reactions, to generate complex molecular architectures. The selective synthesis of this specific isomer, however, presents unique challenges. This guide provides a comparative analysis of the primary synthetic routes, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and objective performance data to inform your synthetic planning.
The most direct and atom-economical approach to this compound is the selective bromination of the readily available starting material, 3-methyl-1H-indole (skatole).
Principle and Rationale
The indole ring is an electron-rich aromatic system. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C3 position, making it the most nucleophilic and thus the primary site for electrophilic attack. However, when the C3 position is substituted, as in 3-methyl-1H-indole, electrophilic substitution is directed to the next most nucleophilic position, C2.[1]
N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of an electrophilic bromine atom (Br+). The reaction's regioselectivity can be precisely controlled by the reaction conditions. Under electrophilic conditions (absence of radical initiators), NBS selectively brominates the C2 position of the indole nucleus.[2][3][4] In contrast, under radical conditions (e.g., with AIBN as an initiator), bromination would occur on the methyl group at the C3 position.[2][3] Therefore, careful control of the reaction environment is critical for success.
Visualizing the Mechanism: Electrophilic Bromination
Caption: Mechanism of electrophilic bromination at the C2 position.
Experimental Protocol
-
Materials : 3-Methyl-1H-indole, N-Bromosuccinimide (NBS), Carbon Tetrachloride (CCl₄).
-
Procedure :
-
To a solution of 3-methyl-1H-indole (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.05 eq).
-
Heat the mixture to reflux for approximately 30 minutes. The reaction should be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide and wash it with a small amount of cold CCl₄.
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]
-
Performance Data
| Parameter | Value | Reference |
| Yield | 85-95% | [6] |
| Reaction Time | 30-60 minutes | [5] |
| Temperature | Reflux (~77°C in CCl₄) | [5] |
| Key Reagents | 3-Methyl-1H-indole, NBS | |
| Scalability | Excellent |
Route 2: Fischer Indole Synthesis
An alternative strategy involves constructing the indole ring from acyclic precursors using the venerable Fischer indole synthesis. This method offers flexibility as it allows for the introduction of substituents from different starting materials.
Principle and Rationale
The Fischer indole synthesis is an acid-catalyzed reaction between an arylhydrazine and an aldehyde or ketone.[7][8] The reaction proceeds through a hydrazone intermediate, which undergoes a[9][9]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[10][11]
To synthesize this compound, one could theoretically react (2-bromophenyl)hydrazine with butan-2-one. The acid catalyst (e.g., ZnCl₂, polyphosphoric acid) is crucial for promoting the key rearrangement and cyclization steps.[7] The choice of catalyst can significantly influence the reaction's efficiency and harshness.
Visualizing the Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis route.
Experimental Protocol (Generalized)
-
Materials : (2-Bromophenyl)hydrazine, Butan-2-one, Zinc Chloride (ZnCl₂).
-
Procedure :
-
Form the hydrazone intermediate by reacting (2-bromophenyl)hydrazine with butan-2-one in a suitable solvent like ethanol with a catalytic amount of acid.
-
Isolate the crude hydrazone.
-
For the indolization step, mix the crude hydrazone with anhydrous zinc chloride (approx. 4-5 eq).
-
Heat the mixture in an oil bath to approximately 170-180°C. The reaction is often rapid and indicated by a darkening of the mass and vapor evolution.[12]
-
After cooling, the fused mass is treated with hot water and acidified.
-
The product is typically isolated by steam distillation or solvent extraction, followed by purification via chromatography or recrystallization.[12]
-
Performance Data
| Parameter | Value (Estimated) | Reference |
| Yield | 50-70% | [7][8] |
| Reaction Time | Several hours | [12] |
| Temperature | High (170-180°C) | [12] |
| Key Reagents | (2-Bromophenyl)hydrazine, Butan-2-one, ZnCl₂ | |
| Scalability | Moderate; can be challenging due to high temps |
Route 3: Palladium-Catalyzed Annulation (Larock Indole Synthesis)
Modern synthetic methods provide powerful alternatives, with palladium-catalyzed reactions being at the forefront. The Larock indole synthesis is a convergent approach that builds the indole from an o-haloaniline and an alkyne.
Principle and Rationale
The Larock indole synthesis involves the palladium-catalyzed heteroannulation of an o-iodo- or o-bromoaniline with a disubstituted alkyne.[13][14] The reaction mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by alkyne coordination and migratory insertion, and finally reductive elimination to form the indole ring.[13]
A direct synthesis of this compound using this method is challenging due to the need for a dihalogenated aniline and controlling the regioselectivity of the subsequent cross-coupling. A more practical application of this methodology is a two-step sequence:
-
Larock Synthesis of 3-Methyl-1H-indole : Reacting o-iodoaniline with propyne.
-
Electrophilic Bromination : Brominating the resulting 3-methyl-1H-indole as described in Route 1.
This approach leverages the power of the Larock synthesis to build the core indole structure, which is then selectively functionalized. The regioselectivity of the Larock annulation generally places the sterically larger alkyne substituent at the C2 position of the indole.[15]
Experimental Protocol (Two-Step Sequence)
-
Part A: Larock Synthesis of 3-Methyl-1H-indole
-
Materials : o-Iodoaniline, Propyne (gas or condensed), Pd(OAc)₂, PPh₃, K₂CO₃, LiCl, DMF.
-
Procedure :
-
Combine o-iodoaniline (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (2.0 eq), and LiCl (1.0 eq) in anhydrous DMF.
-
Introduce propyne (2-3 eq) into the reaction vessel.
-
Heat the mixture at 100°C under an inert atmosphere until the starting material is consumed (monitor by GC or TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield 3-methyl-1H-indole.[13]
-
-
-
Part B: Bromination
-
Follow the detailed protocol described in Route 1 .
-
Performance Data (Two-Step Sequence)
| Parameter | Larock Step | Bromination Step | Overall |
| Yield | 70-85% | 85-95% | ~60-80% |
| Reaction Time | 12-24 hours | 0.5-1 hour | ~12.5-25 hours |
| Temperature | 100°C | ~77°C | - |
| Key Reagents | Pd(OAc)₂, PPh₃, LiCl | NBS | - |
| Scalability | Moderate; catalyst cost can be a factor | Excellent | Moderate |
Comparative Analysis and Conclusion
| Feature | Route 1: Direct Bromination | Route 2: Fischer Synthesis | Route 3: Larock + Bromination |
| Overall Yield | High (85-95%) | Moderate (50-70%) | Good (60-80%) |
| Number of Steps | 1 | 1-2 (depending on hydrazone prep) | 2 |
| Atom Economy | Very High | Moderate | Moderate |
| Starting Materials | 3-Methyl-1H-indole | Substituted hydrazine, ketone | o-Iodoaniline, alkyne |
| Reaction Conditions | Mild (Reflux) | Harsh (High Temp, Strong Acid) | Moderate (High Temp, Inert Atm.) |
| Key Advantages | Fast, efficient, simple | Classic, builds core, flexible | Convergent, good functional group tolerance |
| Key Disadvantages | Requires indole starting material | Harsh conditions, potential side reactions | Requires Pd catalyst, two steps |
Expert Recommendation
The choice of synthetic route depends critically on the project's specific goals, scale, and available resources.
-
For rapid, large-scale, or cost-effective synthesis , where 3-methyl-1H-indole is readily available, Route 1 (Direct Bromination) is unquestionably the superior choice. Its simplicity, high yield, and speed make it ideal for producing the target compound efficiently.
-
For medicinal chemistry programs focused on generating analogues , where diverse precursors are needed, Route 2 (Fischer Synthesis) offers value. It allows for the construction of variously substituted indoles from a range of arylhydrazines and ketones, although one must be prepared for potentially lower yields and harsher conditions.
-
For projects requiring a convergent synthesis with high functional group tolerance , Route 3 (Larock Synthesis) provides a powerful, albeit more complex and costly, alternative for creating the initial 3-methyl-1H-indole core, which is then easily brominated. This route is particularly advantageous when the required aniline precursors are more accessible than the fully formed indole.
By understanding the causality behind each experimental choice and comparing their performance metrics, researchers can select the most strategic and effective pathway to this compound for their specific application.
References
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- 15. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Bromo-3-methyl-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among these, the indole nucleus is a privileged structure, appearing in a vast array of bioactive natural products and pharmaceuticals.[1][2] This guide provides a comprehensive performance benchmark of 2-bromo-3-methyl-1H-indole, a versatile building block, in key palladium-catalyzed cross-coupling reactions. Through objective comparison with its 2-chloro and 2-iodo analogs and presentation of supporting experimental data, we aim to equip researchers with the critical insights needed to make informed decisions in synthetic planning.
The Strategic Advantage of the 2-Halo-3-methyl-1H-indole Scaffold
The 2-halo-3-methyl-1H-indole system offers a powerful platform for molecular diversification. The halogen at the 2-position serves as a versatile handle for the introduction of a wide range of substituents via cross-coupling chemistry, while the methyl group at the 3-position can influence the electronic properties and steric environment of the indole core. The choice of the halogen (Cl, Br, or I) is a critical parameter that dictates the reactivity of the substrate, with the general trend in palladium-catalyzed reactions following the order of C-I > C-Br > C-Cl bond activation. This is attributed to the decreasing bond dissociation energies down the group, which facilitates the initial oxidative addition step in the catalytic cycle.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is a competent substrate in several of these transformations.[3] This section provides a comparative analysis of its performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, benchmarked against its chloro and iodo counterparts where data is available.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] The reaction of 2-halo-3-methyl-1H-indoles with arylboronic acids provides a direct route to 2-aryl-3-methyl-1H-indoles, a common motif in medicinal chemistry.
Comparative Reactivity Data for Suzuki-Miyaura Coupling
| Halogen at C2 | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 16 | ~70-80 | [6] (adapted) |
| Iodo | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 80 | 8 | >90 | [7] (adapted) |
| Chloro | Phenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | ~50-60 | [8] (adapted) |
Analysis and Mechanistic Insights:
As anticipated, the 2-iodo-3-methyl-1H-indole demonstrates superior reactivity, affording a higher yield in a shorter reaction time compared to the bromo derivative under similar conditions. The 2-chloro analog is significantly less reactive and requires a more active catalyst system (a biarylphosphine ligand like XPhos) and higher temperatures to achieve a moderate yield. This reactivity trend is a direct consequence of the C-X bond strength, which is the key factor in the rate-determining oxidative addition step of the palladium(0) catalyst to the aryl halide.
Figure 2: Experimental Workflow for the Heck Reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. [9]This reaction is instrumental in the synthesis of 2-alkynyl-3-methyl-1H-indoles.
Comparative Reactivity Data for Sonogashira Coupling
| Halogen at C2 | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~80-90 | 10 |
| Iodo | Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (2) | Et₃N | THF | rt | 4 | >95 | 7 |
| Chloro | Phenylacetylene | Pd(dba)₂ (5) / SPhos (10) | - | Cs₂CO₃ | Dioxane | 110 | 24 | ~30-40 | [11](adapted, copper-free) |
Analysis and Mechanistic Insights:
The established reactivity trend holds true for the Sonogashira coupling. The 2-iodoindole reacts readily at room temperature, while the 2-bromo derivative requires heating to achieve a high yield. The 2-chloroindole is a poor substrate for traditional Sonogashira conditions and often necessitates the use of more specialized, copper-free protocols with highly active phosphine ligands and stronger bases to obtain even moderate yields. The use of a copper co-catalyst can sometimes lead to undesired alkyne homocoupling (Glaser coupling), a side reaction that can be mitigated in copper-free systems. [10]
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. [12]This reaction is a powerful tool for the synthesis of 2-amino-3-methyl-1H-indoles.
Comparative Reactivity Data for Buchwald-Hartwig Amination
| Halogen at C2 | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromo | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12 | ~75-85 | 13 |
| Iodo | Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 80 | 6 | >90 | 13 |
| Chloro | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-AmylOH | 110 | 24 | ~60-70 | [14]15 |
Analysis and Mechanistic Insights:
The Buchwald-Hartwig amination follows the same reactivity pattern, with the 2-iodoindole being the most reactive and the 2-chloroindole being the least. The choice of ligand is crucial in this reaction, with bulky, electron-rich phosphine ligands such as BINAP and RuPhos being highly effective in promoting the catalytic cycle. The base also plays a critical role, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.
Figure 3: Key Components of the Buchwald-Hartwig Amination.
Application in the Synthesis of Bioactive Molecules
The utility of this compound as a synthetic intermediate is underscored by its application in the total synthesis of natural products and the preparation of pharmaceutically relevant compounds. One notable example is its potential as a precursor in the synthesis of ellipticine and its analogs. Ellipticine is a potent anticancer agent that functions through DNA intercalation and inhibition of topoisomerase II. [16][17] While a direct, one-step conversion from this compound to ellipticine is not the most common route, its structure provides a key fragment that can be elaborated through a series of reactions, including cross-coupling to introduce the remaining carbazole framework. For instance, a Suzuki-Miyaura coupling could be envisioned to install a suitably functionalized pyridine ring at the 2-position, followed by an intramolecular cyclization to construct the final ring system.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen) is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and sodium carbonate (2.0 mmol).
-
A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe.
-
The reaction mixture is heated to 80 °C and stirred vigorously for 16 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-aryl-3-methyl-1H-indole.
Note: This is a generalized procedure and may require optimization for specific substrates.
Conclusion
This compound stands as a valuable and versatile building block in organic synthesis. Its performance in palladium-catalyzed cross-coupling reactions is robust, offering a good balance between reactivity and stability. While the corresponding 2-iodo derivative exhibits higher reactivity, often allowing for milder reaction conditions and shorter reaction times, the bromo-indole is generally more cost-effective and readily available. The 2-chloro analog, on the other hand, presents a significant reactivity challenge, requiring more specialized and often more expensive catalyst systems.
The choice between these halo-indoles will ultimately depend on the specific synthetic challenge, including the desired reaction scale, cost considerations, and the functional group tolerance of the substrates. This guide provides the necessary data to make an informed decision, empowering researchers to efficiently and effectively incorporate the 3-methyl-indole scaffold into their target molecules.
References
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Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
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Heck reaction - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Weller, D. D., & Ford, D. W. (1984). Synthesis of ellipticine. Tetrahedron Letters, 25(20), 2105–2108.
- Colas, C., & Cazin, C. S. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1859–1872.
- Metal-Catalyzed Cross-Coupling Reactions for Indoles. (2010). ChemInform, 41(43).
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Total synthesis of ellipticine 16. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis of 9-bromoellipticine. (n.d.). Retrieved January 14, 2026, from [Link]
- Highly substituted indole library synthesis by palladium-catalyzed coupling reactions in solution and on a solid support. (2013). Semantic Scholar.
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Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). The Journal of Organic Chemistry, 86(24), 18075–18086.
- Catalytic Activity Study of Synthesized Palladium(II)-Hydrazone Complexes in the Heck Reaction: Optimization of the Amount of Catalyst Loading and Reaction Time. (2020).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2307–2316.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of. (2021). RSC Advances, 11(14), 8206–8215.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(3), 4499–4548.
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Heck Reaction - Chemistry LibreTexts. (n.d.). Retrieved January 14, 2026, from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2017).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. (n.d.). Retrieved January 14, 2026, from [Link]
- Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. (2007). Wipf Group.
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Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkylation. (2006).
- Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig... (2021).
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The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016). Retrieved January 14, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- The Synthesis of 2- and 3-Substituted Indoles. (2008). CORE.
- ChemInform Abstract: One-Pot Synthesis of Arylated 1-Methyl-1H-indoles by Suzuki-Miyaura Cross-Coupling Reactions of 2,3-Dibromo-1-methyl-1H-indole and 2,3,6-Tribromo-1-methyl-1H-indole. (2012).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (2022). RSC Advances, 12(1), 1–19.
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
- Recent strategy for the synthesis of indole and indoline skeletons in natural products. (2025).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to preface this guide by stating that a specific Safety Data Sheet (SDS) for 2-bromo-3-methyl-1H-indole was not located during the comprehensive literature search. Therefore, the following procedures are synthesized from SDSs of structurally similar compounds, including bromo-indole derivatives, and established best practices for the disposal of halogenated organic compounds as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This guide is intended to provide a robust framework for safe handling and disposal, but it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Hazard Identification and Risk Assessment
This compound, as a halogenated heterocyclic compound, should be handled as a hazardous substance. Based on data from similar bromo-indole derivatives, it is prudent to assume the following potential hazards:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Due to these potential hazards, a thorough risk assessment should be conducted before handling or disposing of this compound. This includes evaluating the quantity of waste, the potential for exposure, and the availability of appropriate safety equipment.
Table 1: Presumed Hazard Profile of this compound
| Hazard Classification | Presumed GHS Category | Signal Word |
| Acute Toxicity, Oral | Category 4 | Warning |
| Acute Toxicity, Inhalation | Category 4 | Warning |
| Skin Corrosion/Irritation | Category 2 | Warning |
| Serious Eye Damage/Irritation | Category 2A | Warning |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | Warning |
This table is based on the hazard profile of 3-bromo-2-methyl-1H-indole and other bromo-indole derivatives.[4]
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound for disposal, the following PPE is mandatory to minimize exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5]
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Always wash hands thoroughly after handling the chemical, even if gloves were worn.[1]
Segregation and Storage of Waste
Proper segregation of chemical waste is a critical step in ensuring safe disposal.
-
Waste Stream: this compound waste should be collected in a designated container for halogenated organic waste .[6][7] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[7]
-
Container: Use a clearly labeled, non-reactive, and sealable container. The container must be in good condition and compatible with the waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]
Disposal Procedures
The disposal of this compound is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States.[8] As a halogenated organic compound, it is likely to be classified as a hazardous waste.
Step 1: Waste Characterization
Consult your institution's EHS department to determine the specific hazardous waste codes applicable to this compound. It may fall under the "F" list (wastes from non-specific sources) or the "U" or "P" lists (discarded commercial chemical products) if it meets certain criteria.
Step 2: On-site Neutralization (for small quantities, with EHS approval)
For very small, laboratory-scale quantities, chemical neutralization may be an option to render the waste less hazardous. This should only be performed by trained personnel with prior approval from your EHS department. A potential, though unverified for this specific compound, method for dehalogenation could involve chemical reduction. However, without specific literature on the neutralization of this compound, this approach carries inherent risks of incomplete reaction or the formation of other hazardous byproducts.
Step 3: Off-site Disposal via a Licensed Contractor
For the majority of cases, and certainly for larger quantities, the recommended disposal method is through a licensed hazardous waste disposal contractor. The primary disposal route for halogenated organic compounds is incineration at a permitted hazardous waste incineration facility.[9][10] These facilities are equipped with high-temperature furnaces and pollution control devices to safely destroy the compound and scrub harmful combustion byproducts, such as hydrogen bromide.[11]
Emergency Procedures for Spills and Accidental Release
In the event of a spill of this compound, follow these procedures immediately:
-
Evacuate: Evacuate the immediate area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collection: Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and EHS department, regardless of the size.
Disposal Workflow
Caption: Figure 1. Decision workflow for the proper disposal of this compound.
References
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- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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- U.S. Environmental Protection Agency. (2025-12-04). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
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A Senior Application Scientist's Guide to Handling 2-Bromo-3-Methyl-1H-Indole
Navigating the complexities of novel chemical compounds requires a deep-seated commitment to safety, grounded in a thorough understanding of both the molecule and the principles of laboratory best practices. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the safe handling of 2-bromo-3-methyl-1H-indole. Our objective is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that innovative research is not compromised by avoidable risks.
While specific toxicological data for this compound is not extensively documented, its structure as a halogenated indole provides a solid basis for a rigorous risk assessment. Halogenated organic compounds can exhibit irritant properties and require careful handling to avoid absorption or inhalation.[1][2] Indole derivatives themselves, such as 3-methylindole (skatole), are known irritants to the skin, eyes, and respiratory system.[3] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) and handling protocols is not just recommended; it is imperative.
Part 1: Hazard Identification & Personal Protective Equipment (PPE)
The foundation of safe handling is a robust hazard assessment.[4][5][6] Based on analogous compounds, this compound should be treated as, at minimum, an irritant to the eyes, skin, and respiratory tract, and potentially harmful if swallowed or absorbed.[3][7][8] The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[5][6][9]
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specification | Rationale / Hazard Mitigated |
| Eye & Face | Safety Goggles with Side Shields | ANSI Z87.1 approved. Must provide a complete seal around the eyes.[10] | Protects against splashes, and airborne dust/particles entering the eye. Indole derivatives are known eye irritants.[3][8] |
| Face Shield (in addition to goggles) | To be worn over goggles. | Required when there is a significant splash hazard, such as when transferring large volumes of solutions or handling bulk powder.[5][10] | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a common and effective choice. Always inspect gloves before use and consult manufacturer compatibility charts.[1][2] | Prevents dermal absorption and skin irritation. Halogenated compounds can be absorbed through the skin.[1][2] |
| Body | Laboratory Coat | Standard cotton or fire-resistant material if working with flammables. | Protects skin and personal clothing from contamination by spills and splashes.[4][5] |
| Respiratory | Use of a Chemical Fume Hood | N/A | This is an engineering control, the primary method for preventing inhalation of hazardous dust or vapors.[4][11] |
| Respirator (e.g., N95 or half-mask) | NIOSH-approved. Required only if engineering controls are insufficient or during a large spill cleanup.[4][5][9] | Protects against inhalation of fine powders or aerosols, which can cause respiratory tract irritation.[3][8] |
Part 2: Safe Handling Workflow & Operational Plan
Adherence to a systematic workflow is critical for minimizing exposure and ensuring reproducible, safe science. Engineering controls, such as a certified chemical fume hood, are the most effective means of exposure prevention and must be used for all operations involving the handling of solid this compound or its solutions.[2][4]
Step-by-Step Handling Protocol:
-
Preparation: Before entering the lab, ensure long pants and closed-toe shoes are worn.[10]
-
Workspace Setup: Designate a specific area within a chemical fume hood for the procedure. Ensure the area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) and a designated, labeled hazardous waste container.[1]
-
Donning PPE: Don PPE in the following order: lab coat, safety goggles, and finally, gloves. If a face shield is required, it is donned after the goggles.
-
Chemical Handling (in Fume Hood):
-
Carefully open the container, avoiding the creation of airborne dust.
-
Use a dedicated spatula to weigh the desired amount of this compound on a weigh boat.
-
Transfer the solid to the reaction vessel.
-
If making a solution, add the solvent slowly to avoid splashing.
-
Securely close the primary container and clean any residual material from the spatula and weigh boat into the designated waste container.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE before leaving the laboratory in the following order: gloves, face shield, goggles, and lab coat. Wash hands thoroughly with soap and water immediately after removing gloves.[2]
// Node Definitions Assess [label="1. Assess Hazards\n(Review SDS)", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE_Select [label="2. Select & Don PPE\n(Goggles, Lab Coat, Gloves)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workspace [label="3. Prepare Workspace\n(Inside Fume Hood)", fillcolor="#F1F3F4", fontcolor="#202124"]; Handle [label="4. Handle Chemical\n(Weighing, Transfer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="5. Decontaminate & Segregate Waste", fillcolor="#FBBC05", fontcolor="#202124"]; Doff_PPE [label="6. Doff PPE Correctly", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="7. Wash Hands Thoroughly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Assess -> PPE_Select; PPE_Select -> Workspace; Workspace -> Handle; Handle -> Cleanup; Cleanup -> Doff_PPE; Doff_PPE -> Wash; } enddot Caption: Standard workflow for safely handling chemical powders.
Part 3: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14][15] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.
Spill Response:
-
Small Spill (in fume hood): Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[11] Do not use combustible materials like paper towels for the initial absorption.[11] Carefully scoop the absorbed material into a labeled hazardous waste container. Clean the area with soap and water.
-
Large Spill (outside fume hood): Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) department.[11] Close the doors to the area. Do not attempt to clean it up without specialized training and equipment.
Part 4: Disposal and Storage Plan
Proper waste segregation and storage are critical for safety and environmental compliance.
Waste Disposal:
-
All waste, including contaminated solids (gloves, wipes, weigh boats) and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[1][12][13]
-
Do NOT mix halogenated waste with non-halogenated solvent waste streams.[13][17] The disposal cost and method for halogenated waste are significantly different, and cross-contamination can create complex and expensive disposal challenges.[17]
-
Ensure waste containers are made of compatible material (e.g., high-density polyethylene or glass), kept tightly closed when not in use, and stored in a secondary container to prevent spills.[1][11]
Storage:
-
Store this compound in its original, tightly sealed container.[7][14]
-
Keep the container in a cool, dry, and well-ventilated area.[7][11]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to handling and disposal protocols, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research.
References
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- OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr.
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- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
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- OSHA's PPE Laboratory Standards. Clarion Safety Systems.
- Cleanroom Waste Disposal Protocol. Auckland Microfab.
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- Safety Data Sheet for 7-Bromo-1-methyl-1H-indole. Fisher Scientific.
- Safety Data Sheet for 1-Methylindole. Thermo Fisher Scientific.
- Halogenated Solvents Safety Guidelines. University of California, Santa Barbara Environmental Health & Safety.
- Kovac's Indole Reagent, Safety Data Sheet. Neogen.
- Skatole (3-Methylindole) GHS SDS. Middlesex University.
- Safety Data Sheet for 7-Bromo-5-methyl-1H-indole. CymitQuimica.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
